Carebastine

Catalog No.
S592739
CAS No.
90729-42-3
M.F
C32H37NO4
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carebastine

CAS Number

90729-42-3

Product Name

Carebastine

IUPAC Name

2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid

Molecular Formula

C32H37NO4

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)

InChI Key

XGHOVGYJHWQGCC-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic Acid;

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

The exact mass of the compound Carebastine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Carebastine:

Property Description
Chemical Name 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid [1]
Molecular Formula C₃₂H₃₇NO₄ [2] [3] [4]
Molecular Weight 499.64 g/mol [2] [3]
CAS Registry No. 90729-42-3 [2] [3] [4]
Drug Type Small molecule [4]
Mechanism of Action Histamine H1 receptor antagonist (inverse agonist) [5] [3] [6]
Originator Almirall SA [6]

As the active metabolite of ebastine, this compound is formed in the liver primarily by the action of CYP3A4 and CYP2J2 enzymes [5] [7]. It has a long terminal half-life of approximately 15 hours and is noted for its zwitterionic nature (possessing both positive and negative charges), which contributes to its poor penetration of the blood-brain barrier, resulting in non-sedating properties [5].

Biological Activities and Mechanisms

Beyond its primary antihistamine action, research has uncovered several other biological activities.

Primary Antihistamine and Anti-Allergic Effects

This compound is a potent and selective histamine H1 receptor inverse agonist [6]. This action stabilizes the receptor in its inactive form, inhibiting the pro-inflammatory signaling cascade triggered by histamine, including the suppression of transcription factors like NF-κB and AP-1 [6]. This mechanism underlies its efficacy in treating conditions like allergic rhinitis and urticaria [6].

Additional Research and Investigational Effects
  • Anti-Angiogenic Effects: this compound inhibits Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and angiogenesis in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) in a dose-dependent manner [2] [3].
  • Anti-Inflammatory Effects: It suppresses the expression of macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine [2] [3].
  • Novel Therapeutic Potential (via Ebastine): A 2025 study indicates that its parent drug, ebastine, binds to and destabilizes the E3 ligase MKRN1, leading to the stabilization and activation of AMPK [8]. This pathway is a potential therapeutic target for Metabolic Dysfunction-Associated Steatohepatitis (MASH), as demonstrated in mouse models [8].

G Ebastine Ebastine MKRN1 MKRN1 Ebastine->MKRN1  Binds & Destabilizes CYP3A4 CYP3A4 Ebastine->CYP3A4  Metabolism This compound This compound Ubiquitination Ubiquitination MKRN1->Ubiquitination  Self-Ubiquitination AMPK AMPK MASH_Symptoms MASH_Symptoms AMPK->MASH_Symptoms  Suppresses Proteasome Proteasome Ubiquitination->Proteasome  Degradation Proteasome->AMPK  Stabilization & Activation CYP3A4->this compound

Mechanisms of Ebastine and its Metabolite this compound. Ebastine is metabolized to this compound and independently targets MKRN1, leading to AMPK activation and MASH suppression. [5] [8]

Pharmaceutical Development and Salt Forms

Direct use of this compound as an active pharmaceutical ingredient (API) is challenging due to poor solid-state properties, making it difficult to purify, scale up, and formulate into a stable drug product [7]. To overcome this, researchers have developed various pharmaceutically acceptable salts.

Salt Form Type Reported Advantages
Potassium Salt Base addition salt Improved solid form, easier purification, high stability, simple process for industrial production [7].
Sodium Salt Base addition salt Pharmaceutically acceptable salt form [7].
Mesylate (Methanesulfonate) Acid addition salt Pharmaceutically acceptable salt form [7].
Tosylate (p-Toluenesulfonate) Acid addition salt Pharmaceutically acceptable salt form [7].

These salts aim to provide characteristics such as easy purification, high stability, simple manufacturing processes, and good hygroscopicity for storage. The direct administration of this compound salts could potentially offer faster onset of action compared to the prodrug ebastine [7].

Analytical and Experimental Data

For researchers working with this compound, the following experimental data is essential.

Physicochemical and Solubility Data
Parameter Value / Description
Appearance White to light yellow solid powder [1].
Melting Point 178-180°C [1].
LogP 6.09 [1] (Indicates high lipophilicity)
Solubility in DMSO ~2 mg/mL (~4.00 mM) [1].
Solubility in DMF 24-25 mg/mL (~50 mM) [3] [1].
Example Synthetic Preparation

While full synthetic routes are complex, one example procedure for preparing the this compound potassium salt is as follows [7]:

  • Alkylation: 4-(diphenylmethoxy)piperidine hydrochloride is reacted with methyl 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropionate in the presence of K₃PO₄ and a catalytic amount of KI in DMAC at 100°C to yield an intermediate ester.
  • Hydrolysis: The intermediate ester is hydrolyzed using sodium hydroxide (NaOH) in methanol at 60°C.
  • Salt Formation: The resulting this compound free acid is converted to its potassium salt upon work-up.
In Vitro Bioassay Protocol

A typical protocol for assessing the anti-angiogenic effect of this compound is summarized below [2] [3]:

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs).
  • Stimulation: Treatment with VEGF.
  • Intervention: Co-treatment with this compound at varying concentrations.
  • Assays:
    • Proliferation: Measured using MTT or WST assays after 48-72 hours.
    • Migration: Evaluated using a Transwell or wound healing ("scratch") assay.
    • Angiogenesis: Quantified by a tube formation assay on Matrigel.
  • Expected Outcome: this compound inhibits VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis in a dose-dependent manner.

This compound's established role is as a potent non-sedating antihistamine metabolite. Current research is expanding its potential, from direct drug development of stable salt forms to exploring novel mechanisms uncovered through its parent compound, ebastine, particularly in metabolic diseases like MASH [8] [7].

References

Carebastine mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Dual Mechanisms of Action

The table below summarizes the core mechanisms of Carebastine.

Mechanism of Action Biological Effect Functional Outcome
H1 Receptor Inverse Agonism [1] [2] Competitively blocks histamine from binding to H1 receptors, stabilizing them in an inactive state [2]. Reduces symptoms of allergic reactions (e.g., itching, swelling) [1]. Has minimal penetration into the CNS, leading to low sedative properties [1].
Anti-Angiogenic Activity [3] Inhibits VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation [3]. Disrupts VEGFR-2 and Akt phosphorylation signaling [3]. May ameliorate pathological vascular remodeling in chronic inflammatory diseases [3].

Experimental Evidence and Protocols

Key experimental findings and detailed methodologies from research are summarized below.

Experimental Model / Assay Key Finding This compound Concentration/Dose
In Vitro: HUVEC/HPAEC Proliferation [3] Inhibition of VEGF-induced cell proliferation. 20 µM: 42-64% inhibition (48h); 62-75% inhibition (72h) [3].
In Vitro: HUVEC/HPAEC Migration [3] Inhibition of VEGF-induced cell migration. 10 µM: 37-60% inhibition; 30 µM: 70-78% inhibition [3].
In Vitro: Capillary-like Tube Formation [3] Disruption of VEGF-induced capillary network formation on basement membrane. 20 µM: 70-86% reduction [3].
In Vivo: Chick CAM Assay [3] Inhibition of VEGF-induced new blood vessel formation. 30 µM & 50 µM: dose-dependent inhibition [3].
Western Blot Analysis [3] Inhibition of VEGF-induced and H1 receptor-induced phosphorylation of VEGFR-2 and Akt. 10 µM & 20 µM: 4- to 6-fold reduction [3].

Detailed Experimental Protocol for Anti-Angiogenic Studies [3]:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) are maintained in standard culture media.
  • Proliferation Assay (MTS/Trypan Blue): Cells are seeded in plates, serum-starved, then treated with VEGF and varying concentrations of this compound. Proliferation is measured after 48-72 hours via metabolic activity dyes (e.g., MTS) or direct cell counting.
  • Migration Assay (Boyden Chamber): Serum-starved cells are placed in the upper chamber of a transwell insert with VEGF as a chemoattractant in the lower chamber. This compound is added to the upper chamber. After incubation, cells that migrate to the lower surface are stained and counted.
  • Tube Formation Assay: A basement membrane extract (e.g., Matrigel) is polymerized in wells. Endothelial cells are seeded on top with VEGF and this compound. The formation of capillary-like structures is visualized and quantified after several hours by measuring tube length and branch points.
  • Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chick eggs are incubated. A window is made in the shell on day 3, and a pellet containing VEGF and this compound is applied to the CAM. After 3 more days, the CAM is examined, and newly formed blood vessels around the pellet are counted.
  • Western Blot for Signaling: Serum-starved endothelial cells are pre-treated with this compound and then stimulated with VEGF. Cells are lysed, proteins are separated by SDS-PAGE, and membranes are probed with antibodies against phosphorylated VEGFR-2 and Akt, followed by detection.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects, based on the experimental data.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Akt Akt Kinase VEGFR2->Akt Phosphorylation Prolif Cell Proliferation Akt->Prolif Mig Cell Migration Akt->Mig TubeForm Tube Formation Akt->TubeForm Angio Angiogenesis Prolif->Angio Mig->Angio TubeForm->Angio This compound This compound This compound->VEGFR2 Inhibits This compound->Akt Inhibits

> this compound inhibits VEGF-driven angiogenesis by blocking key phosphorylation events in the VEGFR-2/Akt signaling pathway.

Metabolism and Pharmacokinetics

  • Metabolic Activation: this compound is itself the active metabolite of the second-generation antihistamine Ebastine [3] [4] [1]. Ebastine is metabolized primarily in the liver by the cytochrome P450 system, notably CYP3A4 and CYP2J2, to form this compound [5] [1].
  • Pharmacokinetic Profile: Ebastine is rapidly absorbed after oral administration and converted to this compound, which reaches peak plasma concentrations within 2.5 to 4 hours [1]. This compound has a long half-life, supporting once-daily dosing, and is noted for its minimal penetration of the blood-brain barrier, resulting in a low potential for sedation [1] [2].

Research Implications and Potential

The dual mechanism of this compound suggests potential research and therapeutic applications beyond its traditional use for allergies:

  • Therapeutic Repurposing: The anti-angiogenic activity indicates potential use in chronic inflammatory diseases where pathological blood vessel formation plays a role, such as in airway remodeling in severe asthma [3] or in psoriasis [6].
  • Drug Development: this compound's structure and known safety profile could serve as a starting point for developing new multi-functional anti-angiogenic compounds [4].

References

Comprehensive Technical Guide: Carebastine as a Histamine H1 Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine (4-diphenylmethoxy-1-[3-(4-terbutylbenzoyl) propyl] piperidine), a selective H1-receptor inverse agonist discovered and developed by Almirall SA [1]. Ebastine itself undergoes extensive first-pass metabolism by the cytochrome P450 system, particularly CYP3A4, transforming into this compound, which retains potent and selective H1 antihistaminic activity [2] [3]. This metabolic activation is a critical aspect of ebastine's pharmacokinetic profile, as this compound is primarily responsible for the therapeutic antihistamine effects observed after ebastine administration [2] [3]. The parent compound ebastine has been used clinically for over 18 years in more than 80 countries for the treatment of seasonal and perennial allergic rhinitis and chronic idiopathic urticaria, with this compound contributing significantly to its efficacy and safety profile [1].

The development of this compound-containing medications represents the evolution from first-generation to second-generation antihistamines. First-generation antihistamines such as chlorpheniramine, diphenhydramine, and promethazine, while effective H1 receptor blockers, were characterized by lack of receptor selectivity, penetration of the blood-brain barrier leading to sedation, and anticholinergic side effects [1] [4]. Second-generation antihistamines, including ebastine (as a prodrug to this compound), were developed with greater H1 receptor specificity, reduced brain penetration, and improved safety profiles [1] [4]. The introduction of carboxyl groups, as seen in this compound and other second-generation antihistamines, creates zwitterionic compounds with positive and negative charges in the same molecule, which contributes to reduced blood-brain barrier penetration and consequently lower sedative properties [2].

Chemical and Pharmacological Profile

Chemical Properties and Metabolism

This compound is a carboxyl group-containing antihistamine, classified as zwitterionic due to the presence of both positive and negative charges within the molecule at physiological pH [2]. This chemical characteristic significantly influences its pharmacological behavior, including high H1 receptor specificity and reduced central nervous system penetration [2]. The metabolic pathway from ebastine to this compound involves hepatic cytochrome P450 enzymes, particularly CYP3A4, through extensive first-pass metabolism [2] [3]. This conversion is rapid and efficient, resulting in this compound being the primary active species responsible for therapeutic effects following ebastine administration.

Table: Key Chemical and Metabolic Properties of this compound

Property Description Research Basis
Chemical Classification Zwitterionic compound (contains both positive and negative charges) [2]
Metabolic Origin Active carboxylic acid metabolite of ebastine [2] [3]
Primary Metabolic Pathway Hepatic cytochrome P450 CYP3A4 [2]
Structural Features Carboxyl group-containing antihistamine with high H1 receptor specificity [2]

The metabolic transformation from ebastine to this compound is crucial for the drug's therapeutic activity, as this compound demonstrates potent H1 receptor antagonism/inverse agonism while the parent compound ebastine serves primarily as a prodrug [2] [3]. This metabolic activation pathway has implications for drug interactions, particularly with medications that inhibit or induce CYP3A4 activity [1] [2].

Pharmacodynamic Profile

This compound functions as a selective H1-receptor inverse agonist that combines with and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium toward the inactive state [1] [4]. This mechanism represents the current understanding of how H1 antihistamines work at the molecular level, as they have been shown to be inverse agonists rather than antagonists [4]. The constitutive activity of H1 receptors means they can trigger downstream events even in the absence of ligand binding, and this compound suppresses this basal signaling by preferentially stabilizing the inactive receptor conformation [4].

At the molecular level, this compound and other second-generation antihistamines exert their effects through both H1 receptor-dependent and independent mechanisms [1]. The H1 receptor-dependent mechanisms involve stabilization of the histamine receptor in its inactive conformation, which subsequently inhibits generation of transcription factors including GATA-3, activator protein-1 (AP-1), and nuclear factor κB (NF-κB) [1]. These transcription factors play crucial roles in regulating the expression of pro-inflammatory mediators and are involved in the pathogenesis of chronic inflammatory diseases such as asthma and allergy [1].

The H1 receptor-independent mechanisms include inhibition of inflammatory cell activation, downregulation of adhesion molecule expression, mediator release, superoxide generation, chemotaxis, and cytokine expression [1]. Of particular significance is the modulation of inter-cellular adhesion molecule 1 (ICAM-1) expression, which influences the activity of eosinophils, mast cells, macrophages, and lymphocytes - all key players in allergic inflammatory reactions [1].

G This compound This compound H1_Receptor H1_Receptor This compound->H1_Receptor binds to Inactive_Conformation Inactive_Conformation H1_Receptor->Inactive_Conformation stabilizes NF_kB_AP1 NF_kB_AP1 Inactive_Conformation->NF_kB_AP1 inhibits Inflammatory_Mediators Inflammatory_Mediators NF_kB_AP1->Inflammatory_Mediators reduces production Cellular_Response Cellular_Response Inflammatory_Mediators->Cellular_Response diminishes

This compound's mechanism as an H1 receptor inverse agonist.

Pharmacokinetic Characteristics

Absorption and Distribution

Following oral administration of ebastine, this compound is rapidly formed through first-pass metabolism and demonstrates favorable pharmacokinetic properties for once-daily dosing [2] [3]. The absorption and distribution profile of this compound contributes to its clinical efficacy and safety.

Table: Pharmacokinetic Parameters of this compound

Parameter Value/Range Study Details
Time to Peak Concentration (t~max~) 4.0 to 5.0 hours Median values after ebastine administration; no significant change with age, gender, or repeated dosing [5]
Elimination Half-Life (t~1/2~) Approximately 15 hours Following ebastine administration; supports once-daily dosing [2]
Steady-State Achievement By Day 5 of repeated dosing Demonstrated in pharmacokinetic studies [5]
Plasma Concentration Ratio This compound concentrations 10-20 fold higher than ebastine Observed in both young and elderly subjects [5]
Food Interaction Impact 15% higher steady-state concentrations with food Not considered clinically important [2]

The pharmacokinetics of this compound have been studied across different population groups. Research examining the effect of age and gender on the pharmacokinetics of ebastine and this compound found no clinically important age- or gender-related differences [5]. In elderly subjects, a 50% increase in ebastine AUC(0-24) and C~max~ values was observed, which could be explained by either increased absorption or decreased first-pass metabolism in this population [5]. However, this difference was not considered clinically relevant, and this compound can be safely administered to elderly subjects without dosage adjustment [5].

Food intake has been shown to affect the systemic availability of this compound, with steady-state concentrations approximately 15% higher when ebastine is taken with food [2]. However, this interaction is not considered clinically important, and ebastine (and consequently this compound) can be administered without regard to meals [2].

Experimental Evidence and Research Applications

Anti-inflammatory Properties Beyond H1 Blockade

This compound demonstrates significant anti-inflammatory properties that extend beyond its histamine receptor blocking activity. Research has shown that this compound can inhibit the release of CC chemokines such as RANTES (Regulated on Activation, Normal T-cell Expressed and Secreted) and monocyte chemotactic protein-1 (MCP-1) from human nasal epithelial cells [6]. This effect is particularly relevant in allergic inflammation, as CC chemokines play an important role in inducing selective recruitment of inflammatory cells into local allergic inflammatory sites and also function as histamine-releasing factors [6].

The experimental methodology for demonstrating these effects involves isolating human nasal epithelial cells (HNECs) from nasal turbinates of patients with nasal allergy and culturing the cell monolayers for 48 hours with or without histamine stimulation [6]. In such studies, this compound is added to the supernatant (typically at concentrations ranging from 10¯³ to 10¯⁷ mol/L) 30 minutes before incubation with histamine [6]. The expression of RANTES and MCP-1 in the culture media is then measured by ELISA, demonstrating that this compound can inhibit histamine-induced CC chemokine production to control levels [6].

G Histamine Histamine HNECs HNECs Histamine->HNECs stimulates CC_Chemokines CC_Chemokines HNECs->CC_Chemokines release Reduced_Response Reduced_Response HNECs->Reduced_Response with this compound Inflammatory_Cells Inflammatory_Cells CC_Chemokines->Inflammatory_Cells recruit Carebastine_Pretreatment Carebastine_Pretreatment Carebastine_Pretreatment->HNECs pretreatment

This compound's inhibition of histamine-chemokine cascade.

This inhibition of the histamine-CC chemokine interaction represents an important mechanism through which this compound may help prolong allergic inflammation in human nasal mucosa [6]. The interaction between histamine and CC chemokines creates a cyclic cascade wherein histamine enhances transcription of CC chemokines from nasal mucosa, leading to further induction of histamine release [6]. By interrupting this cycle, this compound demonstrates potential for broader therapeutic applications in allergic inflammatory conditions.

Comparative Efficacy Studies

Research comparing the efficacy of this compound (through ebastine administration) with other antihistamines has provided insights into its relative performance. A randomized double-blind cross-over study comparing cetirizine (10 mg) versus ebastine (20 mg) on histamine skin reactivity 4 hours after treatment demonstrated that both treatments exerted significant effects on wheal and flare reactions [7]. However, cetirizine showed greater efficacy at the tested time point, with the threshold concentration inducing a 3-mm² wheal being significantly higher after cetirizine (266 mg/ml) than after ebastine (77 mg/ml) [7].

The experimental protocol for such studies typically involves healthy volunteers receiving histamine challenges via prick tests with increasing concentrations (e.g., 0, 5, 10, 50, 100, 200, 300 mg/ml) administered before and after antihistamine treatment [7]. The areas of wheals and flares induced by histamine are measured and compared between treatments. The variation coefficient for the wheal reaction was reported as 31% for cetirizine compared to 159% for ebastine, indicating much lower variability after cetirizine treatment [7]. The need for ebastine to metabolize into the active this compound might explain the difference in early efficacy, as the metabolic conversion requires time to reach optimal therapeutic concentrations [7].

Safety and Drug Interaction Profile

Cardiac Safety

Cardiac safety has been a significant concern with some second-generation antihistamines, leading to the withdrawal of medications such as terfenadine and astemizole from the market due to cardiotoxicity [1]. These drugs were found to block the I~Kr~ potassium channel encoded by the HERG gene, potentially causing QT interval prolongation and severe arrhythmias [2]. This compound, however, demonstrates a favorable cardiac safety profile.

Although ebastine was shown to interact with mammalian potassium channels including I~Kr~ at high dosages (100 mg), resulting in slight QR-interval prolongation, no serious cardiac adverse effects have been reported at therapeutic doses [2]. Despite this, caution is warranted in patients with pre-existing QT-interval prolongation, hypokalemia, or those concomitantly using medications that block the hepatic CYP3A4 drug-metabolizing enzymes [2]. The extensive metabolic pathway of ebastine to this compound via CYP3A4 means that drug interactions affecting this enzyme system could potentially alter this compound concentrations and, consequently, its therapeutic and safety profile [2].

Central Nervous System Effects

A significant advantage of this compound over first-generation antihistamines is its minimal penetration of the blood-brain barrier, resulting in reduced central nervous system effects [1] [3]. First-generation antihistamines readily cross the blood-brain barrier due to their lipophilic nature, causing side effects such as decreased alertness, impaired reaction times, decreased vigilance, and sedation [1]. In contrast, this compound's zwitterionic nature, containing both positive and negative charges, reduces its ability to cross the blood-brain barrier, leading to minimal CNS effects at therapeutic doses [2].

This improved safety profile makes this compound (through ebastine administration) particularly suitable for patients who need to maintain alertness and cognitive function while managing allergy symptoms [3]. Studies have confirmed that ebastine (and by extension, this compound) does not produce sedation at therapeutic doses, and drug interaction studies with classical CNS depressants have not demonstrated a synergistic effect [1].

Significant Drug Interactions

The most clinically relevant drug interactions involving this compound formation occur at the metabolic level with medications that affect CYP3A4 activity. A significant interaction has been documented with rifamycins, particularly rifampicin, which is a potent CYP3A4 inducer [2]. In a study involving healthy participants, rifampicin taken for 10 days reduced the area under the curve (AUC) of this compound to 15% of normal levels due to a large reduction in the oral availability of ebastine [2]. This interaction also significantly reduced histamine-induced skin reactions, demonstrating the clinical impact of reduced this compound exposure [2].

Conversely, medications that inhibit CYP3A4 activity could potentially increase this compound concentrations, though this has not been associated with significant clinical concerns in studies to date [1]. The overall drug interaction profile of this compound is favorable, with no potentially relevant drug interactions identified beyond those affecting its metabolic pathway [1].

Research Applications and Future Directions

Potential for Drug Repurposing

Emerging research suggests potential applications for H1 antihistamines, including this compound, beyond their traditional allergic indications, particularly in oncology [8]. The drug repurposing strategy aims to identify new pharmacological uses for existing drugs, leveraging their well-understood pharmacokinetic, pharmacodynamic, and toxicity profiles to accelerate application in new therapeutic areas [8].

H1 antihistamines have demonstrated potential anticancer properties through various mechanisms, including induction of alternative cell death pathways such as lysosomal cell death (LCD) [8]. This is particularly relevant in the context of defective apoptosis signaling and multidrug resistance in many cancers [8]. The pleiotropic effects of H1 antihistamines, affecting multiple targets beyond their primary mechanism of action, make them attractive candidates for repurposing in complex multifactorial diseases like cancer [8].

While most research in this area has focused on various H1 antihistamines rather than this compound specifically, the general properties of this drug class suggest potential for future investigation of this compound in oncological applications. The favorable safety profile of this compound, along with its demonstrated anti-inflammatory properties that could modulate the tumor microenvironment, support its potential as a candidate for further research in drug repurposing [8].

Structural Insights and Molecular Mechanisms

Recent advances in structural biology have provided deeper insights into the molecular mechanisms of antihistamine recognition and regulation of the histamine H1 receptor [9]. Cryo-EM structures of H1R in complex with various antihistamines have revealed that antihistamines exert inverse regulation by utilizing a shared phenyl group that inserts into a deep hydrophobic cavity and blocks the movement of the toggle switch residue W428⁶.⁴⁸ [9].

These structural studies have identified not only the deep hydrophobic cavity but also a secondary ligand-binding site in H1R, which potentially may support the introduction of new derivative groups to generate newer antihistamines with improved properties [9]. While specific structural data on this compound-H1R interactions is not yet available in the published literature, the general principles of second-generation antihistamine binding to H1R provide valuable insights for potential structural optimization of this compound-based therapeutics.

The structural information emerging from these studies enriches our understanding of GPCR modulation and facilitates structure-based design of novel antihistamines [9]. As more detailed structural data becomes available, it may provide opportunities for refining the this compound molecular structure to enhance its therapeutic properties while maintaining its favorable safety profile.

Conclusion

References

Carebastine active metabolite of Ebastine

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Pharmacokinetics

Ebastine undergoes extensive first-pass metabolism primarily in the liver to form its active metabolite, carebastine [1] [2]. The conversion is mediated by cytochrome P450 enzymes, with CYP2J2 and CYP3A4 playing the major roles [3] [4] [5]. The metabolic pathway involves sequential steps as shown below:

G Ebastine Metabolic Pathway Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine Hydroxylation (CYP2J2) Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine N-dealkylation (CYP3A4) This compound This compound Hydroxyebastine->this compound Further Oxidation (CYP2J2, CYP3A4) Hydroxyebastine->Desalkylebastine N-dealkylation (CYP3A4) This compound->Desalkylebastine N-dealkylation (CYP3A4)

The table below summarizes the key pharmacokinetic parameters of this compound after oral administration of its prodrug, ebastine:

Parameter Value(s) and Conditions Citation
Terminal Elimination Half-life (t₁/₂) 10.6 ± 2.6 h (10 mg dose); 12.5 ± 1.9 h (50 mg dose); 13.8 to 15.3 h (5-40 mg dose) [6] [7]
Time to Peak Plasma Concentration (Tₘₐₓ) 4 to 6 hours (after single oral dose of ebastine) [7]
Peak Plasma Concentration (Cₘₐₓ) 40 ng/mL (5 mg); 112 ng/mL (10 mg); 195 ng/mL (20 mg); 388 ng/mL (40 mg) [7]
Dose Proportionality Cₘₐₓ and AUC increased proportionally with dose (single oral doses of 5, 10, 20, 40 mg) [7]
Steady-state (20 mg once daily) Reached by day 4; Cₘₐₓ 360-396 ng/mL (1.6-1.7x higher than single dose) [7]
Urinary Excretion 1.3-1.8% of dose excreted unchanged in urine over 72 hours [7]
Food Effect No clinically significant effect on pharmacokinetics [7] [2]
Protein Binding >95% (this compound) [1]

Key Experimental Methodologies

For researchers investigating the metabolism of ebastine and this compound, here are summaries of core experimental protocols from the literature.

Characterization of Metabolism using Human Liver Microsomes and Expressed P450 Enzymes

This methodology is used to identify the specific cytochrome P450 enzymes responsible for each metabolic step [3] [4].

  • Objective: To characterize the in vitro metabolism of ebastine, hydroxyebastine, and this compound and identify the specific cytochrome P450 (CYP) enzymes involved.
  • Materials:
    • Test System: Human liver microsomes (HLMs) and cDNA-expressed human cytochrome P450 enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, 3A5).
    • Substrates: Ebastine, hydroxyebastine, this compound.
    • Inhibitors: Selective chemical inhibitors for various CYP enzymes (e.g., ketoconazole for CYP3A, sulfaphenazole for CYP2C9).
    • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system.
  • Procedure:
    • Incubation: Incubate substrates (ebastine, hydroxyebastine, or this compound) with HLMs or individual expressed P450s in the presence of an NADPH-regenerating system.
    • Reaction Termination: Stop the reactions at predetermined time points by adding a stopping agent (e.g., acetonitrile).
    • Analysis: Measure the formation of metabolites (desalkylebastine, hydroxyebastine, this compound) using a validated LC-MS/MS method.
    • Kinetics & Inhibition: Determine kinetic parameters (Km, Vmax, CLint) and perform inhibition studies with chemical inhibitors to confirm the role of specific CYP enzymes.
  • Key Findings:
    • CYP3A4 is the primary enzyme catalyzing the N-dealkylation of ebastine, hydroxyebastine, and this compound to desalkylebastine.
    • CYP2J2 is the main enzyme responsible for the primary hydroxylation of ebastine to hydroxyebastine.
    • Both CYP2J2 and CYP3A4 contribute to the subsequent formation of this compound from hydroxyebastine [3] [4].
In Vivo Pharmacokinetic and Pharmacodynamic Study in Humans

This protocol outlines a classic clinical study design to establish the drug's profile in humans [6].

  • Objective: To evaluate the pharmacokinetics, antihistamine effect, and concentration-effect relationship of ebastine and this compound.
  • Study Design: A clinical trial in healthy subjects, typically single-dose and/or multiple-dose, randomized, and may be placebo-controlled.
  • Procedures:
    • Dosing: Administer single oral doses of ebastine (e.g., 10 mg and 50 mg) or repeated doses (e.g., 20 mg once daily for 7 days).
    • Blood Sampling: Collect serial blood samples at predetermined times post-dose.
    • Plasma Analysis: Measure plasma concentrations of this compound (as ebastine is negligible) using a validated analytical method (e.g., HPLC in older studies, LC-MS/MS in modern ones).
    • Pharmacodynamic (PD) Assessment: The antihistamine effect is often assessed using a histamine wheal test. This involves:
      • Administering intradermal histamine (e.g., 2 µg) at various time points.
      • Measuring the area of the resulting wheal and flare response.
      • Recording subjective symptoms like local pain.
  • Data Analysis:
    • Perform non-compartmental PK analysis to determine Cmax, Tmax, AUC, and half-life.
    • Correlate plasma concentrations of this compound with the reduction in wheal area to establish the concentration-effect relationship [6].
Myocardial Pharmacokinetics in Perfused Rat Heart

This specialized model investigates drug metabolism directly in heart tissue, which is relevant for assessing cardiac safety [5].

  • Objective: To investigate the myocardial pharmacokinetics of ebastine and its sequential metabolism to this compound, and to link tissue concentration to pharmacodynamic effects (e.g., negative inotropy).
  • System: Recirculating Langendorff perfused rat heart.
  • Procedure:
    • Heart Isolation & Perfusion: Isolate hearts from male Wistar rats and perfuse them with oxygenated Krebs-Henseleit buffer in a recirculating system.
    • Dosing & Sampling: Add ebastine to the perfusate reservoir. Collect perfusate samples at regular intervals over a period (e.g., 130 minutes).
    • Tissue Collection: At the end of perfusion, quickly freeze the heart for subsequent analysis.
    • Functional Measurement: Continuously monitor cardiac functional parameters like Left Ventricular Developed Pressure (LVDP).
    • Bioanalysis: Measure concentrations of ebastine, hydroxyebastine, and this compound in perfusate and heart tissue homogenate using LC-MS/MS.
  • Data Modeling:
    • Develop a compartmental pharmacokinetic model to describe the uptake, metabolism, and efflux of drugs in the heart.
    • Link the predicted amount of ebastine in the myocardium to the observed negative inotropic effect using PK/PD modeling (e.g., Emax model) to determine the EC50 [5].

Clinical and Safety Considerations

  • Cardiac Safety: Ebastine at high doses (e.g., 100 mg) can slightly prolong the QT interval, though it is considered to have a favorable cardiac safety profile at therapeutic doses. Caution is advised in patients with pre-existing QT prolongation, hypokalemia, or those taking strong CYP3A4 inhibitors [2] [8].
  • Drug Interactions: Coadministration with strong CYP3A4 inducers like rifampicin significantly reduces the plasma levels of this compound, potentially diminishing ebastine's efficacy [2]. Conversely, concomitant use with potent CYP3A4 inhibitors may increase the risk of adverse effects.
  • Use in Specific Populations:
    • Lactation: Limited data indicates that the amounts of ebastine and this compound excreted in breast milk are very low and unlikely to affect the breastfed infant [9].
    • Pregnancy & Elderly: No clinically important age-related pharmacokinetic differences have been found, and ebastine can be given to the elderly [2]. Data on use in human pregnancy is not available [1].

References

Carebastine Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value in Humans (Mean) Conditions / Notes
Terminal Elimination Half-life (t₁/₂) 10.6 ± 2.6 to 12.5 ± 1.9 hours [1] Following single oral doses of 10 mg and 50 mg ebastine.
13.8 to 15.3 hours [2] Following single oral doses of 5-40 mg ebastine.
~15 hours [3] Cited as a long duration of action.
Time to Peak Plasma Concentration (Tmax) 4-6 hours [2] After single oral administration of ebastine.
Dose Proportionality Yes [2] Cmax and AUC of carebastine increased proportionally with ebastine doses of 5, 10, 20, and 40 mg.
Major Elimination Route Feces (via bile) [4] Urinary excretion of this compound accounts for only about 1.3-1.8% of the ebastine dose [2].

Experimental Protocols for Key Findings

The quantitative data in the table above are derived from specific clinical studies. Here are the methodologies for the core experiments that investigated this compound's pharmacokinetics.

Linear Pharmacokinetics and Half-Life Determination [2]
  • Objective: To evaluate the pharmacokinetics of ebastine and this compound after single and repeated oral doses.
  • Study Design: Open-label, single and multiple-dose study.
  • Subjects: Healthy male volunteers (5 or 6 per dose for single; 6 for multiple).
  • Dosing:
    • Single-dose phase: Administered single oral doses of 5, 10, 20, and 40 mg of ebastine.
    • Multiple-dose phase: Administered 20 mg ebastine once daily for 7 days.
  • Bioanalysis: Plasma concentrations of this compound were measured over time. Ebastine itself was negligible in plasma.
  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) were calculated from plasma concentration-time data.
Pharmacodynamics and Concentration-Effect Relationship [1]
  • Objective: To study the kinetics and antihistamine effects of ebastine, and the relationship between this compound plasma levels and effect.
  • Study Design: A clinical trial in healthy subjects.
  • Subjects: Healthy volunteers.
  • Dosing: Administered single oral doses of ebastine 10 mg and 50 mg.
  • Pharmacokinetic Measures: Plasma levels of this compound were monitored.
  • Pharmacodynamic Measures: Histamine H1-receptor activity was assessed by measuring the reduction in the wheal area produced by intradermal histamine (2 μg).
  • Data Analysis: The wheal suppression was correlated with the plasma concentrations of this compound in individual subjects.

Metabolic Pathway and Pharmacokinetic Logic

This compound is not administered as a drug; it is the active metabolite formed from the prodrug ebastine. The following diagram illustrates the complete pharmacokinetic journey of ebastine and this compound.

ebastine_pk Ebastine to this compound PK Pathway OralEbastine Oral Administration of Ebastine (Prodrug) FirstPass Extensive First-Pass Hepatic Metabolism OralEbastine->FirstPass CarebastineFormed Formation of This compound (Active Metabolite) FirstPass->CarebastineFormed CYP3A4 Primary Enzyme: CYP3A4 CYP3A4->FirstPass Mediates PKParams PK Parameters of this compound: • Half-life: ~15 hrs • Tmax: 4-6 hrs CarebastineFormed->PKParams PeripheralAction Peripheral H1-Receptor Blockade (Therapeutic Effect) PKParams->PeripheralAction Elimination Elimination PeripheralAction->Elimination Feces >90% in Feces Elimination->Feces Urine ~2% in Urine Elimination->Urine

Ebastine is metabolized to this compound, which is eliminated primarily in feces.

Key Implications for Drug Development

  • Dosing Strategy: The half-life of this compound is the primary determinant for ebastine's once-daily dosing regimen [1].
  • Drug-Drug Interactions: Since the bioactivation of ebastine to this compound is mediated by CYP3A4 [5] [3], co-administration with strong inhibitors of this enzyme (e.g., ketoconazole) can lead to increased ebastine levels and potential QTc prolongation [6]. Conversely, inducers like rifampicin can significantly reduce this compound levels [3].
  • Safety Profile: this compound has a zwitterionic structure (containing both positive and negative charges), which contributes to its low penetration of the blood-brain barrier, resulting in minimal sedative effects [3].

References

Physical and Chemical Properties of Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key technical data for the research compound Carebastine:

Property Value/Description
CAS Number 90729-42-3 [1] [2] [3]
Molecular Formula C₃₂H₃₇NO₄ [1] [2] [3]
Molecular Weight 499.64 g/mol [1] [2] [3]
Melting Point 178-180°C [1] [2]
Appearance White to light yellow crystalline solid [1] [2] [4]
Storage Condition -20°C Freezer [1] [2] [4]
Solubility Soluble in DMF (25 mg/ml); sparingly soluble in DMSO and Ethanol (2 mg/ml) [1] [2]
pKa 4.16 ± 0.10 (Predicted) [1] [2]

Pharmacological Role and Synthesis

Mode of Action and Significance this compound is not a prodrug itself but is the active carboxylic acid metabolite of Ebastine [3] [5] [6]. After oral administration, Ebastine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into this compound [6] [7]. This active metabolite is responsible for the vast majority of Ebastine's therapeutic H1 receptor antagonism (inverse agonism) effects [8] [6]. As a second-generation antihistamine metabolite, this compound is designed to be hydrophilic, which limits its penetration of the blood-brain barrier, resulting in effective peripheral action with minimal sedative side effects [6].

The following diagram illustrates the metabolic relationship and key attributes of this compound:

Ebastine Ebastine (Prodrug) CYP3A4 Hepatic CYP3A4 Metabolism Ebastine->CYP3A4 Oral Administration This compound This compound (Active Metabolite) CYP3A4->this compound Extensive Conversion Effects Therapeutic Effects This compound->Effects Potent H1 Receptor Antagonism/Inverse Agonism

Synthesis and Patented Processes The synthesis of this compound is documented in several patents. One common synthetic route involves a multi-step process starting from key intermediates like 4-(diphenylmethoxy)piperidine and an ester derivative of a phenylbutanoyl precursor [9] [5]. The final step typically involves the hydrolysis of an ester intermediate to yield the active carboxylic acid compound, this compound [5]. Alternative, biotechnological methods for preparation using microorganisms of the genus Cunninghamella have also been described [10].

Research-Use Specifications

For experimental reproducibility, note that this compound should be stored at -20°C [1] [2] [4]. Solubility can be a practical challenge; DMF is a good solvent for preparing stock solutions, while solutions in DMSO or ethanol are more limited [1] [2].

References

Experimental Protocol for In Vitro Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow details the key methodology used to characterize this metabolic pathway in human liver microsomes (HLMs) and with expressed P450 enzymes [1] [2].

G Step1 Incubation Setup Step2 Metabolite Analysis Step1->Step2 SubStep1_1 HLMs or cDNA-expressed P450s Substrate: Ebastine, Hydroxyebastine, or Carebastine Cofactor: NADPH-Regenerating System Buffer: 100mM Potassium Phosphate (pH 7.4) Step1->SubStep1_1 Step3 Enzyme Phenotyping Step2->Step3 SubStep2_1 Analytical Technique: LC-MS/MS Step2->SubStep2_1 Step4 Data Analysis Step3->Step4 SubStep3_1 1. Recombinant Enzyme Assay Incubation with 11 cDNA-expressed human P450s Step3->SubStep3_1 SubStep4_1 Kinetic Analysis: Calculate Km and Vmax Step4->SubStep4_1 SubStep1_2 Conditions: 37°C for pre-set time Reaction Termination: Ice-cold Acetonitrile SubStep1_1->SubStep1_2 SubStep2_2 Quantification of: - Desalkylebastine - Hydroxyebastine - this compound SubStep2_1->SubStep2_2 SubStep3_2 2. Chemical Inhibition Assay HLMs + Selective Inhibitors: - Ketoconazole (CYP3A) - Terfenadine alcohol (CYP2J2) SubStep3_1->SubStep3_2 SubStep4_2 Determine CLint = Vmax / Km SubStep4_1->SubStep4_2

Key Quantitative Data and Inhibition Parameters

Understanding inhibition is critical for predicting drug-drug interactions. The table below consolidates key inhibitory data for compounds in this pathway [3].

Table 2: Inhibitory Potential (IC50) of Hydroxyebastine and Terfenadine Alcohol on Human P450 Enzymes

Inhibitor CYP2J2 CYP2C9 CYP2C19 CYP2D6 CYP3A4
Hydroxyebastine 0.45 µM 2.74 µM 10.22 µM 3.83 µM Negligible
Terfenadine alcohol 6.60 µM Not Provided Not Provided < 10 µM Not Provided

Implications for Drug Development and Therapy

The data has several critical implications for researchers and clinicians:

  • High Metabolic Lability of Hydroxyebastine: Hydroxyebastine has a much higher intrinsic clearance than both ebastine and this compound, making it a key, though short-lived, intermediate [2].
  • This compound as a Stable Metabolite: this compound is metabolically more stable than ebastine and hydroxyebastine, which supports its role as a primary, long-lasting active metabolite in the bloodstream [2].
  • Predicting Drug-Drug Interactions (DDIs): Coadministration of ebastine with strong CYP2J2 or CYP3A4 inhibitors could significantly alter the exposure to both the parent drug and its active metabolites, potentially affecting efficacy and safety [1] [2].
  • Tool for Research: Hydroxyebastine can serve as a relatively selective inhibitor for CYP2J2 in experimental settings, a useful property for studying the role of this enzyme in metabolizing other drugs [3].

Conclusion and Research Outlook

Future research could focus on the pharmacogenomics of CYP2J2 and the clinical translation of these in vitro findings to predict and manage interactions in patients more accurately.

References

Comprehensive Technical Guide: Carebastine Metabolism by CYP2J2 and CYP3A4 Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Overview

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, responsible for its therapeutic effects through peripheral H1-receptor antagonism. Ebastine undergoes extensive first-pass metabolism via cytochrome P450 enzymes, producing several metabolites through sequential biotransformation steps. The metabolic pathway involves three primary transformations: ebastine → hydroxyebastine → this compound → desalkylebastine, with CYP2J2 and CYP3A4 serving as the dominant enzymes responsible for different metabolic steps. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, interindividual variability, and pharmacokinetic profiles of ebastine therapy [1] [2].

The metabolism of ebastine demonstrates marked interindividual variability influenced by genetic polymorphisms, concomitant medications, and demographic factors. After oral administration, ebastine is rapidly and almost completely oxidized to this compound, which becomes the major detectable metabolite in circulation and is believed to be primarily responsible for the pharmacological activity of the drug. Two additional metabolites, hydroxyebastine and desalkylebastine, are also formed but are considered pharmacologically inactive. The complex interplay between CYP2J2 and CYP3A4 in these metabolic conversions presents a clinically significant scenario for potential drug interactions and variable therapeutic responses [2].

Metabolic Pathways and Enzyme Roles

Visual representation of the sequential metabolism of ebastine to this compound:

G Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine Hydroxylation This compound This compound Hydroxyebastine->this compound Oxidation Desalkylebastine Desalkylebastine This compound->Desalkylebastine N-dealkylation CYP2J2 CYP2J2 CYP2J2->Ebastine Primary Catalyst CYP2J2->Hydroxyebastine CYP3A4 CYP3A4 CYP3A4->Ebastine Secondary Catalyst CYP3A4->this compound CYP3A4->Desalkylebastine

Ebastine metabolic pathway showing enzyme specificity and sequential transformations

The metabolic conversion of ebastine to this compound occurs through a well-defined sequence of oxidative reactions:

  • Primary hydroxylation: Ebastine undergoes hydroxylation of the methyl groups in the tert-butyl moiety, forming hydroxyebastine. This initial metabolic step is preferentially catalyzed by CYP2J2, which demonstrates 22.5-fold and 7.5-fold higher catalytic activity for this reaction compared to CYP3A4 and CYP3A5, respectively [1] [3].

  • Secondary oxidation: Hydroxyebastine is subsequently oxidized to form This compound, the active carboxylic acid metabolite. This metabolic step involves both CYP2J2 and CYP3A4, with both enzymes contributing significantly to the formation of this compound from hydroxyebastine [1].

  • Parallel dealkylation pathway: Ebastine, hydroxyebastine, and this compound can all undergo N-dealkylation at the alicyclic bond attached to the piperidine nitrogen to form desalkylebastine. This metabolic pathway is predominantly mediated by CYP3A4, with minor contributions from CYP3A5 [1] [3].

The compartmentalization of metabolic functions between these enzymes has important clinical implications. CYP2J2 is highly expressed in extrahepatic tissues, particularly the heart and small intestine, while CYP3A4 is abundant in both the liver and intestine. This distribution suggests that first-pass metabolism of ebastine occurs in both hepatic and intestinal tissues, with CYP2J2 playing a particularly important role in intestinal metabolism [4] [5].

Enzyme Kinetics and Quantitative Parameters

Table 1: Enzyme Kinetic Parameters for Ebastine and Metabolites

Metabolic Reaction Enzyme Km (μM) Vmax (pmol/min/pmol P450) CLint (μl/min/pmol P450) Tissue Expression

| Ebastine → Hydroxyebastine | CYP2J2 | Not specified | Not specified | 0.45 | High: Heart, Intestine Low: Liver | | Ebastine → Hydroxyebastine | CYP3A4 | Not specified | Not specified | 0.02 | High: Liver, Intestine | | Ebastine → Desalkylebastine | CYP3A4 | Not specified | Not specified | 0.44 | High: Liver, Intestine | | Hydroxyebastine → this compound | CYP2J2 | Not specified | Not specified | Significant contribution | High: Heart, Intestine | | Hydroxyebastine → this compound | CYP3A4 | Not specified | Not specified | Significant contribution | High: Liver, Intestine | | Hydroxyebastine → Desalkylebastine | CYP3A4 | Not specified | Not specified | 1.05 | High: Liver, Intestine | | this compound → Desalkylebastine | CYP3A4 | Not specified | Not specified | 0.16 | High: Liver, Intestine |

The intrinsic clearance (CLint) values demonstrate that hydroxyebastine has the highest metabolic turnover among ebastine metabolites, with a CLint of 1.05 μl/min/pmol P450 for the formation of desalkylebastine via CYP3A4. This compound appears to be the most metabolically stable among the metabolites, with a lower CLint value of 0.16 μl/min/pmol P450 for its conversion to desalkylebastine. The CLint of hydroxyebastine is substantially higher than that of ebastine and this compound, suggesting rapid processing of this intermediate metabolite [1].

The relative contributions of CYP2J2 and CYP3A4 to ebastine metabolism were further elucidated through chemical inhibition studies in human liver microsomes. These studies confirmed that ketoconazole (a potent CYP3A4 inhibitor) significantly inhibited the dealkylation pathways, while CYP2J2-selective inhibitors predominantly affected the hydroxylation reactions. The distinct regioselectivity of these enzymes reflects differences in their active site topology—CYP3A4 possesses a large active site capable of accommodating multiple substrates simultaneously, whereas CYP2J2 has a narrower hydrophobic channel with several bulky amino acid residues that restrict access to the heme iron, resulting in more limited metabolic capabilities [4] [5].

Experimental Methodologies

In Vitro Incubation Systems

Human liver microsomes (HLM) and expressed cytochrome P450 enzymes serve as the primary experimental systems for characterizing ebastine metabolism. The standard incubation mixture typically contains: microsomal protein (0.1-1 mg/mL) or expressed P450 enzymes (10-50 pmol/mL), ebastine or its metabolites (1-100 μM), NADPH-generating system (1-2 mM NADP+, 5-10 mM glucose-6-phosphate, 1-2 U/mL glucose-6-phosphate dehydrogenase, 5-10 mM magnesium chloride), and 100 mM potassium phosphate buffer (pH 7.4) in a final volume of 100-500 μL. Incubations are typically conducted at 37°C for 5-60 minutes and terminated by adding ice-cold acetonitrile or methanol [1] [3].

For kinetic parameter determination, substrate concentrations should span a range below and above the estimated Km value (typically 0.1-100 μM). The incubation time and protein concentration must be within linear ranges for metabolite formation. For chemical inhibition studies, specific CYP inhibitors are pre-incubated with microsomes and NADPH-generating system before substrate addition. Commonly used inhibitors include ketoconazole (CYP3A4), quinidine (CYP2D6), sulfaphenazole (CYP2C9), furafylline (CYP1A2), and increasingly selective CYP2J2 inhibitors such as LKY-047 [1] [6] [5].

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the primary analytical technique for quantifying ebastine and its metabolites in incubation samples. The typical chromatographic conditions include: reverse-phase C18 column (50-150 mm × 2.1-4.6 mm, 3-5 μm particle size), mobile phase consisting of acetonitrile/methanol and water/ammonium formate or ammonium acetate with gradient elution, flow rate of 0.2-1.0 mL/min, and injection volume of 5-50 μL. Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions: ebastine (m/z 470→125), hydroxyebastine (m/z 486→125), this compound (m/z 500→125), and desalkylebastine (m/z 292→125) [1] [3].

Enzyme Kinetics Calculations

Kinetic parameters (Km and Vmax) are determined by fitting metabolite formation rates versus substrate concentration to the Michaelis-Menten equation using nonlinear regression. The intrinsic clearance (CLint) is calculated as the ratio of Vmax/Km. For data displaying biphasic kinetics, the two-enzyme Michaelis-Menten model is more appropriate. Statistical analyses typically include measurements in triplicate with results expressed as mean ± standard deviation [1] [7].

Clinical and Regulatory Implications

Drug-Drug Interactions

The dual metabolic pathway involving CYP2J2 and CYP3A4 makes ebastine susceptible to interactions with inhibitors of either enzyme. Strong CYP3A4 inhibitors such as ketoconazole, itraconazole, clarithromycin, and ritonavir can significantly increase systemic exposure to ebastine and potentially prolong QTc interval [6] [8]. Similarly, CYP2J2 inhibitors including danazol, telmisartan, and ketoconazole may alter ebastine metabolism, though their clinical impact appears less pronounced due to CYP3A4's compensatory role [4] [5].

Grapefruit juice exemplifies clinically relevant food-drug interactions, as it contains furanocoumarins that inhibit both CYP3A4 and CYP2J2 in the intestinal epithelium. A study demonstrated that grapefruit juice consumption decreased the urinary excretion of this compound by approximately 30-50%, highlighting its impact on first-pass metabolism [2]. The clinical guidance recommends avoiding concomitant administration of ebastine with grapefruit juice and strong CYP3A4 inhibitors, particularly in patients with underlying cardiac conditions or those taking other QT-prolonging medications [8].

Genetic Polymorphisms and Individual Factors

Genetic variations in CYP2J2, CYP3A4, CYP3A5, and MDR1 genes may contribute to interindividual variability in ebastine pharmacokinetics. Research examining common polymorphisms (CYP2J22, *3, *4, *6, *7; CYP3A41B; CYP3A5*3; MDR1 C3435T) found that the MDR1 C3435T polymorphism significantly affects this compound urinary excretion, with CC homozygotes exhibiting 50% higher excretion compared to TT homozygotes [2]. This suggests that P-glycoprotein transport activity influences this compound disposition, possibly through renal elimination.

Gender differences in ebastine metabolism have been observed, with women excreting significantly greater amounts of desalkylebastine in urine (23.0 ± 19.5 μmol) compared to men (12.4 ± 11.0 μmol). This difference persisted after adjusting for body weight, suggesting potential hormonal influences on metabolic enzymes or transport proteins [2]. The clinical significance of these findings warrants consideration of patient-specific factors when prescribing ebastine.

Regulatory Considerations

Table 2: FDA-Recommended CYP Enzyme Substrates, Inhibitors, and Inducers

Category CYP3A4 CYP2J2
Sensitive Index Substrates Midazolam, Triazolam Not established
Strong Inhibitors Clarithromycin, Itraconazole, Ketoconazole Ketoconazole (not fully characterized)
Moderate Inhibitors Erythromycin, Fluconazole, Verapamil Limited data
Strong Inducers Carbamazepine, Phenytoin, Rifampin Not established
FDA Guidance Routine evaluation recommended Evaluate only if not metabolized by primary CYPs

Current FDA guidance on drug interaction studies requires routine evaluation of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A during drug development. CYP2J2 evaluation is only recommended when the investigational drug is not metabolized by the primary CYP enzymes, reflecting its secondary status in regulatory consideration [6] [5]. However, growing understanding of CYP2J2's importance in extrahepatic metabolism, particularly in cardiac tissue, may prompt future revisions to these guidelines.

The cardioprotective role of CYP2J2 through biosynthesis of epoxyeicosatrienoic acids (EETs) presents an additional consideration. Drug-induced inhibition of CYP2J2 may potentially reduce cardioprotective EETs while simultaneously increasing parent drug exposure, creating a dual risk profile for cardiotoxicity [7] [5]. This is particularly relevant for ebastine given its historical association with QT prolongation at supratherapeutic doses or in the presence of metabolic inhibition.

Conclusion

The metabolism of ebastine to this compound represents a complex interplay between multiple cytochrome P450 enzymes, primarily CYP2J2 and CYP3A4, with distinct but complementary roles. The compartmentalization of these enzymes in different tissues significantly influences the first-pass metabolism and systemic exposure of both parent drug and active metabolite. Understanding these metabolic pathways is essential for predicting and managing drug-drug interactions, particularly those involving potent CYP3A4 inhibitors.

References

Comprehensive Technical Profile: Pharmacological Activity of Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Metabolic Activation

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine. Following oral administration, ebastine undergoes extensive first-pass metabolism primarily mediated by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system, converting it to this compound. This conversion is practically complete, with minimal detectable parent compound found in plasma after administration. This compound is responsible for the majority of therapeutic effects attributed to ebastine administration, functioning as a potent, selective, peripherally-acting H₁ receptor inverse agonist with additional anti-inflammatory and anti-angiogenic properties. The metabolite demonstrates a favorable pharmacokinetic profile with a terminal elimination half-life of approximately 10-19 hours, supporting once-daily dosing regimens for allergic disorders [1] [2] [3].

Table: Basic Pharmacological Characteristics of this compound

Parameter Characteristics
Origin Active metabolite of ebastine
Metabolic Pathway Hepatic CYP3A4 and CYP2J2-mediated oxidation
Primary Mechanism Selective H₁ receptor inverse agonist
Key Properties Antihistaminic, anti-allergic, anti-angiogenic
Plasma Half-Life 10-19 hours
Protein Binding >95%
Special Characteristics Minimal blood-brain barrier penetration

Primary Pharmacological Mechanism

H₁ Receptor Inverse Agonism

This compound exerts its primary therapeutic effect through competitive inhibition of histamine at peripheral H₁ receptors. Unlike classical antagonists, this compound functions as an inverse agonist that stabilizes the H₁ receptor in its inactive conformation, thereby reducing basal receptor signaling activity and preventing histamine-mediated effects. This mechanism provides superior therapeutic efficacy compared to neutral antagonists in allergic conditions where there is often elevated constitutive receptor activity [4].

The molecular basis for this compound's activity involves:

  • High-affinity binding to the H₁ receptor's orthosteric site, preventing histamine binding and subsequent G-protein activation
  • Stabilization of the receptor's inactive state through specific interactions with transmembrane domains
  • Suppression of downstream signaling cascades including NF-κB and AP-1 transcription factor activation
  • Inhibition of calcium mobilization and subsequent inflammatory mediator release
Structure-Activity Relationship

This compound's zwitterionic character - possessing both positive and negative charges at physiological pH - significantly contributes to its pharmacological profile. This molecular characteristic:

  • Enhances receptor selectivity through complementary charge interactions with the H₁ receptor binding pocket
  • Limits central nervous system penetration due to reduced blood-brain barrier permeability
  • Minimizes anticholinergic effects through targeted receptor specificity
  • Extends receptor residence time through strong ionic interactions with key residues (Lys191 and Thr194) in the fifth transmembrane domain

This targeted binding accounts for this compound's improved safety profile compared to first-generation antihistamines, particularly the reduced incidence of sedative and anticholinergic side effects [1] [4].

Additional Pharmacological Activities

Anti-Angiogenic Properties

Beyond its antihistaminic effects, this compound demonstrates significant anti-angiogenic activity, which may contribute to therapeutic benefits in allergic airway remodeling. This activity was comprehensively demonstrated in both in vitro and in vivo models:

Table: Anti-Angiogenic Effects of this compound in Experimental Models

Experimental Model This compound Concentration Observed Effect Inhibition Percentage
HUVEC Proliferation 20 μM (48h) Reduced cell proliferation 42%
HUVEC Proliferation 20 μM (72h) Reduced cell proliferation 64%
HPAEC Proliferation 20 μM (48h) Reduced cell proliferation 62%
HPAEC Proliferation 20 μM (72h) Reduced cell proliferation 75%
HUVEC Migration 10 μM Inhibited cell migration 37%
HUVEC Migration 30 μM Inhibited cell migration 70%
HPAEC Migration 10 μM Inhibited cell migration 60%
HPAEC Migration 30 μM Inhibited cell migration 78%
Capillary Tube Formation 20 μM Reduced network complexity 70-86%
Chick CAM Assay (in vivo) 30 μM Inhibited VEGF-induced angiogenesis ~50% (2-fold reduction)
Chick CAM Assay (in vivo) 50 μM Inhibited VEGF-induced angiogenesis ~67% (3-fold reduction)

The anti-angiogenic mechanism involves inhibition of VEGF receptor-2 (Flk-1/KDR) phosphorylation and subsequent suppression of Akt kinase activation, key signaling components in endothelial cell survival and proliferation pathways. This compound (10-20 μM) produced a 4- to 6-fold reduction in both VEGF- and H₁ receptor-induced VEGFR-2 and Akt phosphorylation in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) [5].

Impact on Inflammatory Mediators

This compound demonstrates broad anti-inflammatory activity beyond histamine receptor blockade through multiple mechanisms:

  • Inhibition of NF-κB translocation: Suppresses nuclear factor kappa-light-chain-enhancer of activated B cells signaling, reducing expression of pro-inflammatory cytokines and adhesion molecules
  • Modulation of adhesion molecule expression: Downregulates ICAM-1 expression on epithelial cells, potentially reducing inflammatory cell infiltration
  • Cytokine network modulation: Inhibits production and release of various cytokines including IL-4, IL-6, IL-8, and TNF-α
  • Mast cell stabilization: Reduces histamine release from activated mast cells through receptor-independent mechanisms

These pleiotropic effects contribute to this compound's efficacy in allergic conditions where multiple inflammatory pathways are simultaneously activated [4].

Quantitative Pharmacological Profiling

Pharmacokinetic Parameters

Table: Pharmacokinetic Profile of this compound Following Ebastine Administration

Parameter 10 mg Ebastine Dose 20 mg Ebastine Dose Notes
Terminal Elimination Half-Life 10.6 ± 2.6 hours 12.5 ± 1.9 hours Dose-dependent increase
Time to Peak Concentration (Tₘₐₓ) 2.5-4 hours 2.5-4 hours Consistent across doses
Effect Onset Within 1-2 hours Within 1-2 hours Histamine wheal suppression
Duration of Action Up to 24 hours Up to 24 hours Supports once-daily dosing
Food Effect 15% increase in AUC 15% increase in AUC With standardized meal
Linearity Linear pharmacokinetics Linear pharmacokinetics Dose-proportional exposure
Efficacy Correlations

The pharmacodynamic activity of this compound closely correlates with plasma concentrations, demonstrating a direct exposure-response relationship:

  • Wheal and flare suppression shows significant correlation with this compound plasma levels (p<0.01)
  • Maximum inhibition of histamine-induced wheal area occurs at 3-6 hours post-administration, corresponding with Cₘₐₓ
  • Sustained antihistaminic activity persists for 24 hours, consistent with the compound's elimination half-life
  • Dose-dependent efficacy observed with 10 mg and 20 mg ebastine doses, producing corresponding this compound exposure

The established exposure-response relationship supports therapeutic dosing recommendations and provides a rational basis for clinical use [2].

Experimental Methodologies for Pharmacological Characterization

In Vitro Angiogenesis Assays

Endothelial Cell Proliferation Assay:

  • Cell lines: Human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs)
  • Culture conditions: Cells maintained in endothelial growth medium with 2-10% FBS
  • Treatment protocol: this compound (1-50 μM) applied 1 hour before VEGF stimulation (10-50 ng/mL)
  • Proliferation measurement: MTS tetrazolium assay after 48-72 hours treatment
  • Data analysis: Percentage inhibition calculated versus VEGF-stimulated controls

Cell Migration Assay:

  • Methodology: Boyden chamber or wound healing assay
  • Stimulant: VEGF (20 ng/mL) as chemoattractant
  • This compound pre-treatment: 1 hour before experiment initiation
  • Quantification: Migrated cells counted after 6-24 hours
  • Inhibition calculation: Percentage reduction compared to VEGF control

Tube Formation Assay:

  • Matrix: Growth factor-reduced Matrigel or similar basement membrane extract
  • Cell seeding: 1.0-2.5 × 10⁴ cells/well with this compound (1-30 μM)
  • Incubation: 6-18 hours at 37°C, 5% CO₂
  • Quantification: Tube length, branching points, and mesh number measured
  • Imaging: Phase-contrast microscopy with computerized image analysis
Signaling Pathway Analysis

Western Blot for Phosphorylation Status:

  • Protein extraction: RIPA buffer with phosphatase and protease inhibitors
  • Target proteins: VEGFR-2 (Tyr1175), Akt (Ser473)
  • Electrophoresis: 8-12% SDS-PAGE gels, transfer to PVDF membranes
  • Detection: Chemiluminescence with phospho-specific antibodies
  • Normalization: Total protein or housekeeping genes (β-actin, GAPDH)

Receptor Binding Studies:

  • Membrane preparation: Cells or tissues expressing H₁ receptors
  • Radioligand: [³H]-pyrilamine or similar H₁-selective ligand
  • Incubation: Varying this compound concentrations with fixed radioligand
  • Analysis: Scatchard plots for Kᵢ and IC₅₀ determination

The following diagram illustrates the key experimental workflow for evaluating this compound's anti-angiogenic activity:

G Start Experiment Initiation CellCulture Endothelial Cell Culture (HUVEC/HPAEC) Start->CellCulture CarebastineTreatment This compound Treatment (1-50 μM) CellCulture->CarebastineTreatment VEGFStimulation VEGF Stimulation (10-50 ng/mL) CarebastineTreatment->VEGFStimulation FunctionalAssays Functional Assays VEGFStimulation->FunctionalAssays Proliferation Proliferation Assay (MTS method) FunctionalAssays->Proliferation 48-72h Migration Migration Assay (Boyden chamber) FunctionalAssays->Migration 6-24h TubeFormation Tube Formation Assay (Matrigel) FunctionalAssays->TubeFormation 6-18h SignalingAnalysis Signaling Pathway Analysis (Western blot) FunctionalAssays->SignalingAnalysis Phosphorylation DataAnalysis Data Analysis Proliferation->DataAnalysis Migration->DataAnalysis TubeFormation->DataAnalysis SignalingAnalysis->DataAnalysis

Experimental workflow for evaluating this compound's anti-angiogenic properties

In Vivo Models

Chick Chorioallantoic Membrane (CAM) Assay:

  • Embryos: Fertilized chicken eggs (day 3-5 of development)
  • Treatment: this compound (10-50 μM) applied with or without VEGF
  • Evaluation: Angiogenesis scoring after 48-72 hours
  • Quantification: Vessel branching and density measurement

Histamine-Induced Wheal and Flare in Humans:

  • Subjects: Healthy volunteers or allergic rhinitis patients
  • Histamine challenge: Intradermal histamine (1-2 μg)
  • This compound administration: Oral ebastine (10-20 mg)
  • Measurement: Wheal area at predetermined timepoints
  • Correlation: Plasma this compound levels versus wheal suppression

Integrated Mechanism Analysis and Therapeutic Perspectives

The following diagram integrates this compound's multiple mechanisms of action and their functional consequences:

Integrated mechanisms of this compound's pharmacological activity

Summary and Therapeutic Perspectives

This compound represents a multifunctional antihistamine metabolite with a compelling pharmacological profile that extends beyond simple H₁ receptor blockade. Its dual antihistaminic and anti-angiogenic activities position it uniquely among second-generation antihistamines, particularly for managing allergic conditions with significant remodeling components such as persistent rhinitis and chronic urticaria.

The well-characterized anti-angiogenic effects demonstrated across multiple experimental systems, combined with established clinical safety, suggest potential therapeutic applications beyond current indications. The concentration-dependent inhibition of endothelial cell proliferation, migration, and tube formation, coupled with suppression of VEGFR-2 signaling, provides a rational basis for investigating this compound in conditions with pathological angiogenesis components.

Future research directions should include:

  • Detailed structural characterization of this compound-H₁ receptor interactions
  • Exploration of potential applications in oncology given the anti-angiogenic potency
  • Clinical studies examining effects on airway remodeling in asthma
  • Combination therapy approaches with other anti-inflammatory agents
  • Formulation development to optimize bioavailability and tissue distribution

References

Mechanism of Action: Inhibiting Angiogenic Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Carebastine exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a central driver of new blood vessel formation [1].

The diagram below illustrates the proposed signaling pathway through which histamine promotes angiogenesis and how this compound inhibits VEGF-induced signaling:

G cluster_histamine Histamine-Induced Pathway cluster_vegf VEGF-Induced Pathway start Histamine (Extracellular) H1R Histamine H1 Receptor start->H1R Prolif Cell Proliferation H1R->Prolif VEGF VEGF (Extracellular) VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Akt Akt Kinase VEGFR2->Akt Mig Cell Migration VEGFR2->Mig Tube Tube Formation VEGFR2->Tube Flk1 Flk-1/KDR (VEGFR-2) Akt->Prolif Angio Angiogenesis Prolif->Angio Mig->Angio Tube->Angio This compound This compound This compound->VEGFR2 Inhibits This compound->Akt Inhibits

The core mechanism involves the suppression of VEGFR-2 (also known as Flk-1 or KDR) phosphorylation and its downstream effector, Akt kinase [2]. By preventing the activation of this key signaling axis, this compound disrupts the cellular processes necessary for angiogenesis.

Experimental Evidence and Quantitative Data

The anti-angiogenic properties of this compound have been demonstrated across multiple in vitro and in vivo models, showing dose-dependent inhibition.

Table 1: In Vitro Anti-Angiogenic Effects of this compound on Human Endothelial Cells
Experimental Model Cell Type This compound Concentration Exposure Time Inhibitory Effect Citation
Cell Proliferation HUVEC & HPAEC 20 µM 48 hours 42% (HUVEC), 62% (HPAEC) inhibition [2]
Cell Proliferation HUVEC & HPAEC 20 µM 72 hours 64% (HUVEC), 75% (HPAEC) inhibition [2]
Cell Migration HUVEC & HPAEC 10 µM N/A 37% (HUVEC), 60% (HPAEC) inhibition [2]
Cell Migration HUVEC & HPAEC 30 µM N/A 70% (HUVEC), 78% (HPAEC) inhibition [2]
Capillary-like Tube Formation HUVEC & HPAEC 20 µM N/A 70-86% reduction in network parameters [2]
VEGFR-2 & Akt Phosphorylation HUVEC & HPAEC 10-20 µM N/A 4- to 6-fold reduction (VEGF & H1 receptor-induced) [2]
Table 2: In Vivo Anti-Angiogenic Effects of this compound
Experimental Model This compound Concentration Observed Effect Citation
Chick Embryo Chorioallantoic Membrane (CAM) Assay 30 µM ~2-fold inhibition of VEGF-induced angiogenesis [2]
Chick Embryo Chorioallantoic Membrane (CAM) Assay 50 µM ~3-fold inhibition of VEGF-induced angiogenesis [2]

Key Experimental Protocols

The primary evidence for this compound's anti-angiogenic activity comes from established cell-based assays and an in vivo model.

Cell Proliferation Assay
  • Objective: To quantify the inhibition of VEGF-stimulated endothelial cell growth.
  • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) are seeded in culture plates and serum-starved. Cells are then pre-treated with varying concentrations of this compound (e.g., 10, 20, 30 µM) before stimulation with VEGF (e.g., 10-50 ng/mL). Proliferation is measured after 48-72 hours using colorimetric assays like MTS, which reflects the number of viable cells [2].
Cell Migration Assay
  • Objective: To evaluate the inhibitory effect on VEGF-induced endothelial cell movement.
  • Methodology: This is often performed using a Boyden chamber or a similar transwell system. The endothelial cells are placed in the upper chamber, with VEGF acting as a chemoattractant in the lower chamber. This compound is added to the cells in the upper chamber. After an incubation period (e.g., 6-24 hours), the number of cells that migrate through the membrane to the lower surface is counted and compared to control groups [2].
In Vitro Tube Formation Assay
  • Objective: To assess the disruption of the ability of endothelial cells to form capillary-like structures.
  • Methodology: Endothelial cells are placed on a basement membrane matrix (e.g., Matrigel) which provides a scaffold for tube formation. The cells are treated with this compound in the presence of VEGF. After several hours in culture, the resulting capillary-like network is examined under a microscope. Key topological parameters, such as the number of branches, junctions, and total tube length, are quantified using image analysis software [2].
In Vivo Chick Embryo Chorioallantoic Membrane (CAM) Assay
  • Objective: To confirm anti-angiogenic activity in a living organism.
  • Methodology: A gelatin disk containing this compound and VEGF is placed on the CAM of a developing chick embryo (around day 7-10). After a few days of incubation, the region around the implant is observed under a microscope. Angiogenesis is quantified by counting the number of blood vessel branches converging toward the implant in treated versus control embryos [2].

Research Implications and Potential

The discovery of this compound's anti-angiogenic action, separate from its H1-antihistamine activity, opens up several research avenues [2] [3].

  • Dual-Action Therapeutic: It could be repurposed or designed as a dual-action drug for allergic diseases where angiogenesis is a key pathological feature, such as in chronic asthma and allergic rhinitis, potentially affecting airway remodeling [2].
  • Cancer Therapy Adjuvant: Given the critical role of angiogenesis in tumor growth and metastasis, this compound could serve as a lead compound for developing new anti-cancer adjuvants that simultaneously target histamine-related and VEGF-driven pathways [4] [5].
  • Chemical Probe: Its defined mechanism makes it a useful chemical tool for studying the crosstalk between inflammatory mediators (histamine) and core angiogenic signaling (VEGF) in the tumor microenvironment and other pathological settings [6].

References

Carebastine and MIF: Known Associations & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Current research indicates that Carebastine, an active metabolite of the antihistamine Ebastine, may influence MIF expression. The table below summarizes its core properties and known effects:

Property Description
Chemical Identity Active metabolite of Ebastine [1]
Primary Known Target Histamine H1 Receptor (antagonist) [1]
Reported Action on MIF Suppresses the expression of macrophage migration inhibitory factor [1]
Other Relevant Activities Inhibits VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis in a dose-dependent manner [1]

The precise molecular mechanism by which this compound suppresses MIF expression remains an area for further research. Its activity against VEGF-induced angiogenesis is notable, as MIF itself is a known promoter of angiogenesis [2].

Proposed Experimental Pathways for Investigation

To build a deeper technical understanding, the following experimental approaches, drawing from established MIF research methodologies, are recommended.

  • 1. Investigating MIF Expression Suppression

    • Methodology: Treat relevant cell lines (e.g., immune cells like macrophages, cancer cell lines known to secrete MIF) with a dose range of this compound. Use an ELISA or a Luminex multi-analyte panel to quantify MIF protein levels in the culture supernatant. Simultaneously, perform RT-qPCR to measure changes in MIF mRNA levels to determine if suppression occurs at the transcriptional level [3].
    • Key Controls: Include a negative control (vehicle-only treatment) and a positive control (e.g., a known MIF inhibitor like 4-IPP or ISO-1) [3].
  • 2. Probing Functional Consequences in the Tumor Microenvironment

    • Rationale: MIF is pivotal in shaping the tumor microenvironment (TME), particularly by polarizing macrophages towards a pro-tumoral M2 phenotype [2] [3]. A key experiment is to test if this compound can reverse this effect.
    • Methodology: Differentiate human monocytes into M2 macrophages using M-CSF and an M2-inducing conditioned medium. Co-culture these M2 macrophages with this compound. Analyze the macrophage phenotype using Flow Cytometry for surface markers (e.g., decreased CD163 for M2, increased CD86 for M1) and measure secretion of associated cytokines (e.g., decreased IL-10, increased TNF-α) [3].
    • Downstream Analysis: Further, co-culture these reprogrammed macrophages with cancer cells to assess functional outcomes like induction of cancer cell apoptosis or restoration of chemosensitivity, as demonstrated with other MIF inhibitors [3].

MIF Signaling and Inhibitor Context

To understand the potential action of this compound, it is crucial to consider the broader context of MIF biology and its inhibition. The following diagram outlines the core MIF signaling pathway that influences cell survival and inflammation, a pathway that this compound may modulate.

fifo cluster_pathways Activated Signaling Pathways cluster_outcomes Cellular Outcomes MIF MIF Cytokine Receptors Receptor Complex (CD74, CD44, CXCR2/4) MIF->Receptors AKT PI3K/AKT Receptors->AKT ERK ERK1/2 Receptors->ERK NFkB NF-κB Receptors->NFkB Survival Cell Survival & Proliferation AKT->Survival ERK->Survival Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Evasion Immune Evasion Survival->Evasion Angiogenesis Angiogenesis Inflammation->Angiogenesis

Core MIF signaling pathway influencing cell survival and inflammation.

The table below summarizes established MIF inhibitors for comparison with the investigational profile of this compound.

Inhibitor Chemical Class Known Mechanism / Characteristics Key Experimental Context
4-IPP Phenylpyrimidine Suicide substrate inhibitor; covalently modifies the tautomerase active site of MIF [3]. Reprograms protumoral macrophages, induces apoptosis in AML cell lines [3].
ISO-1 Isothiocyanate Small-molecule inhibitor targeting the MIF tautomerase active site [3]. Induces apoptosis in leukemia cells; generally requires higher concentrations than 4-IPP [3].

Research Implications and Future Directions

The finding that this compound suppresses MIF expression opens several promising research avenues:

  • Drug Repurposing: As an already characterized H1 antagonist, this compound could be a candidate for repurposing in conditions where MIF plays a key role, such as in certain cancers or inflammatory diseases [2] [3] [4].
  • Dual-Action Mechanism: Its known anti-angiogenic properties, combined with potential MIF suppression, suggest a possible multi-target mechanism that warrants further investigation, particularly in oncology [1].
  • Synergistic Therapy: Explore potential synergistic effects of this compound with existing MIF inhibitors or standard chemotherapeutic agents to overcome drug resistance in models like AML [3].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Carebastine and Ebastine

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Ebastine and Carebastine
Parameter LC-MS/MS Method (Human Plasma) [1] RP-HPLC Method (Pharmaceutical Formulations) [2] Stability-Indicating HPLC Method [3]
Analytes Ebastine, this compound Ebastine Ebastine (as zinc complex)
Matrix Human plasma Tablet formulations Pharmaceutical preparations

| Linearity Range | Ebastine: 0.051-31.099 ng/mL this compound: 1.013-1005.451 ng/mL | 5-100 μg/mL | 0.3-6.0 μg/mL | | LOD/LOQ | Not specified | LOD: 50 ng/mL LOQ: 100 ng/mL | LOD: 0.13 μg/mL LOQ: 0.26 μg/mL | | Precision (RSD) | Meets ICH guidelines | Intra-day: 0.22-0.49% Inter-day: 0.24-0.73% | Not specified | | Key Applications | Bioanalysis, pharmacokinetic studies | Quality control of tablets | Stability studies, degradation kinetics |


Introduction

Ebastine is a potent second-generation selective histamine H₁-receptor antagonist effectively used in the management of allergic disorders such as chronic idiopathic urticaria and allergic rhinitis. Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism in the liver and intestinal mucosa to form its active carboxylic acid metabolite, This compound. This metabolite is primarily responsible for ebastine's therapeutic antihistaminic effects and has an extended elimination half-life, contributing to the drug's once-daily dosing regimen [2] [4]. The analysis of these compounds in various matrices presents significant challenges due to their different concentration ranges in biological fluids versus pharmaceutical formulations and potential interference from complex matrices. This document provides detailed application notes and analytical protocols to address these challenges using various chromatographic techniques, with particular emphasis on methods suitable for different research and quality control applications.

Method Summaries and Comparison

Overview of Available Methods

The analytical methods for ebastine and this compound have been developed to address specific needs in pharmaceutical analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer superior sensitivity and selectivity for bioanalytical applications where compounds must be quantified at very low concentrations in complex biological matrices like human plasma. In contrast, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection provides a robust, cost-effective solution for quality control of pharmaceutical formulations, where analyte concentrations are significantly higher and matrix effects are less complex [1] [2].

Key Method Selection Criteria
  • For pharmacokinetic studies: LC-MS/MS methods are essential due to their picogram-level sensitivity and ability to simultaneously quantify both parent drug and metabolite across wide concentration ranges [1] [4].

  • For routine quality control: RP-HPLC with UV detection provides excellent precision and accuracy with simpler instrument operation and lower maintenance costs [2].

  • For stability studies: The stability-indicating HPLC method with zinc complexation offers enhanced sensitivity for detecting degradation products [3].

Detailed Method Protocols

LC-MS/MS Method for Simultaneous Determination in Human Plasma
3.1.1 Chromatographic Conditions
  • Column: BDS Hypersil C₁₈ (50 mm × 4.6 mm, 5µm) [1] or Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm) [4]
  • Mobile Phase: Gradient elution with:
    • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate [4]
    • Mobile Phase B: 100% methanol [4]
  • Flow Rate: 0.4-0.6 mL/min [1] [4]
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection: Multiple reaction monitoring (MRM) with transitions:
    • Ebastine: 496.2 → 261.0 [1]
    • This compound: 672.2 → 479.3/261.2 [1]
3.1.2 Sample Preparation: Solid Phase Extraction
  • Precondition SPE cartridges (C₁₈) with 1 mL methanol followed by 1 mL water
  • Load 1 mL plasma sample (alkalinized with ammonium hydroxide)
  • Wash with 1 mL 5% methanol in water
  • Elute with 1 mL methanol containing 1% formic acid
  • Evaporate eluent under nitrogen stream at 40°C
  • Reconstitute residue in 100 µL mobile phase and inject 10-20 µL [1]
3.1.3 Method Validation Parameters
  • Linearity: 0.051-31.099 ng/mL for ebastine and 1.013-1005.451 ng/mL for this compound [1]
  • Precision & Accuracy: Meet ICH guidelines with CV <15% for both intra-day and inter-day [1]
  • Recovery: >85% for both analytes using optimized SPE procedure [1]
  • Stability: Bench-top, freeze-thaw, and long-term stability established [1]
RP-HPLC Method for Pharmaceutical Formulations
3.2.1 Chromatographic Conditions
  • Column: Phenomenex RP-C₁₈ (250 mm × 4.6 mm, 5 µm) [2]
  • Mobile Phase: Methanol:water (90:10 v/v) [2]
  • Flow Rate: 1.5 mL/min [2]
  • Detection: UV at 262 nm [2]
  • Injection Volume: 20 µL [2]
  • Run Time: 15 minutes [2]
  • Retention Time: ~9.2-9.3 minutes for ebastine [2]
3.2.2 Sample Preparation: Tablet Formulations
  • Weigh and powder not less than 20 tablets
  • Transfer accurately weighed powder equivalent to 25 mg ebastine to 50 mL volumetric flask
  • Add 30 mL methanol, sonicate for 15 minutes with occasional shaking
  • Dilute to volume with methanol and mix well
  • Filter through 0.45 µm membrane filter
  • Dilute filtrate with mobile phase to obtain final concentration of 100 µg/mL [2]
3.2.3 Method Validation Parameters
  • Linearity: 5-100 µg/mL (r² = 0.9996) [2]
  • Precision: Intra-day RSD 0.22-0.49%, Inter-day RSD 0.24-0.73% [2]
  • Accuracy: Average recovery 99.63% [2]
  • Specificity: No interference from tablet excipients [2]
  • Sensitivity: LOD 50 ng/mL, LOQ 100 ng/mL [2]
Stability-Indicating HPLC Method with Zinc Complexation
3.3.1 Chromatographic Conditions
  • Column: EC Nucleosil C₁₈ (150 mm × 4.6 mm, 5 µm) [3]
  • Mobile Phase: Acetonitrile/methanol (1:4) with 0.03M Britton Robinson buffer (65:35 v/v), pH 4.2 [3]
  • Flow Rate: 1.0 mL/min [3]
  • Detection: UV at 260 nm [3]
  • Complexation: 0.025% w/v Zn²⁺ in mobile phase [3]
3.3.2 Forced Degradation Studies
  • Acidic Degradation: Treat with 2M HCl at elevated temperatures [3]
  • Alkaline Degradation: Treat with 2M NaOH at elevated temperatures [3]
  • Oxidative Degradation: Treat with 6% H₂O₂ [3]
  • Photolytic Degradation: Expose to UV light in methanol solution [3]

Applications in Pharmaceutical Analysis

Bioanalytical Applications

The LC-MS/MS method has been successfully applied to clinical pharmacokinetic studies in healthy human volunteers following single oral administration of 10 mg ebastine. Under fasting conditions, the reported pharmacokinetic parameters were: ebastine Cₘₐₓ 0.679 ± 0.762 ng/mL, Tₘₐₓ 1.67 ± 1.43 h, t₁/₂ 7.86 ± 6.18 h; this compound Cₘₐₓ 143 ± 68.4 ng/mL, Tₘₐₓ 5.00 ± 2.00 h, t₁/₂ 17.4 ± 4.97 h [4]. The method effectively demonstrated the pronounced food effect on ebastine pharmacokinetics, with significantly increased ebastine exposure under fed conditions [4].

Quality Control Applications

The RP-HPLC method has been effectively utilized for the routine analysis of pharmaceutical dosage forms. When applied to commercial 10 mg and 20 mg ebastine tablets, the method demonstrated excellent accuracy with results of 9.91 mg and 20.07 mg found, respectively [2]. The specificity of the method was confirmed by the absence of interfering peaks from tablet excipients in the chromatogram, making it suitable for quality control laboratories in pharmaceutical manufacturing [2].

Stability Monitoring Applications

The stability-indicating HPLC method with zinc complexation has been employed to investigate the degradation kinetics of ebastine under various stress conditions. The method enabled calculation of first-order rate constants and half-lives for degradation products formed under alkaline, acidic, oxidative, and photolytic conditions [3]. This application is particularly valuable for pharmaceutical formulation development and establishing appropriate storage conditions for ebastine-containing products.

Workflow and Method Optimization Strategies

Analytical Method Development Workflow

The following diagram illustrates the systematic approach to developing and validating HPLC methods for ebastine and this compound analysis:

G cluster_sample Sample Preparation Options Start Method Development Start SamplePrep Sample Preparation Optimization Start->SamplePrep ChromSep Chromatographic Separation SamplePrep->ChromSep SPE Solid Phase Extraction (Plasma Samples) SamplePrep->SPE ProteinPPT Protein Precipitation (Plasma Samples) SamplePrep->ProteinPPT DirectDil Direct Dilution (Formulations) SamplePrep->DirectDil Detection Detection System Selection ChromSep->Detection Validation Method Validation Detection->Validation Application Real Sample Application Validation->Application

Troubleshooting Common Issues
  • Poor peak shape: Adjust mobile phase pH (2-3 for basic compounds) or add modifiers like ammonium acetate [1] [4]
  • Low recovery: Optimize SPE sorbent selection (C₁₈ for plasma) or extraction solvent strength [1]
  • Matrix effects: Use stable isotope-labeled internal standards (Ebastine D6 & this compound D6) [1]
  • Retention time shift: Maintain mobile phase temperature and composition consistency [2]

Conclusion

These application notes provide comprehensive analytical methods for the determination of ebastine and its active metabolite this compound across various matrices. The LC-MS/MS method offers high sensitivity for pharmacokinetic studies, while the RP-HPLC methods provide robust, economical solutions for quality control laboratories. The stability-indicating method enables comprehensive degradation studies, essential for formulation development. Proper method selection should be based on specific application requirements, available instrumentation, and required sensitivity levels.

References

Proposed LC-MS/MS Method for Carebastine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Based on a developed and validated method, here is a detailed protocol for the simultaneous quantification of Ebastine and its active metabolite, Carebastine, in human plasma [1].

1. Chromatographic Conditions

  • Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm)
  • Mobile Phase: Specific components not detailed in the source, but a flow rate of 0.6 mL/min is used.
  • Injection Volume: Not specified in the retrieved abstract.

2. Mass Spectrometric Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
    • This compound: 672.2 ⟶ 479.3 and 672.2 ⟶ 261.2
    • Ebastine (for reference): 496.2 ⟶ 261.0
    • Internal Standard: this compound D6

3. Sample Preparation

  • Technique: Solid-Phase Extraction (SPE)
  • Procedure: The specific steps for sample cleanup and concentration using SPE were not detailed in the abstract of the source article.

Method Validation Summary

The following table summarizes the key validation parameters and their results as reported for the method described above [1].

Validation Parameter Result for this compound
Linear Range 1.013 ng/mL to 1005.451 ng/mL
Internal Standard This compound D6
LOD / LOQ The method was validated for its Limit of Quantification (LOQ), though the specific value is not listed in the abstract.
Precision & Accuracy The method was found to be precise and accurate, meeting international validation guidelines.
Other Parameters The method was also validated for ruggedness and robustness.

Essential Validation Characteristics

For any LC-MS/MS bioanalytical method to be considered reliable, it must be rigorously validated. The following characteristics, drawn from established bioanalytical guidelines, should be assessed and documented [2].

  • Accuracy and Precision: Demonstrate that the method yields results that are both close to the true value (accuracy) and reproducible (precision) over multiple runs. Precision is often measured by the coefficient of variation (CV) between replicate samples [2].
  • Specificity: Confirm that the method can unequivocally quantify this compound without interference from other plasma components, metabolites (like the parent drug Ebastine), or the internal standard [2].
  • Linearity and Range: Establish a calibration curve that demonstrates a proportional response to the concentration of this compound across the entire intended range (e.g., 1.013 to 1005.451 ng/mL) [2].
  • Recovery and Matrix Effects: Evaluate the efficiency of the sample preparation (recovery) and ensure that ion suppression or enhancement from the plasma matrix does not adversely affect the reliability of the results [2].
  • Stability: Conduct experiments to prove the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench storage, and long-term frozen storage [2].

Workflow for Method Implementation and Validation

The diagram below outlines the critical steps for developing, validating, and routinely running a robust LC-MS/MS method for this compound quantification.

cluster_1 Phase 1: Method Setup cluster_2 Phase 2: Full Validation cluster_3 Phase 3: Routine Analysis A Define LC Conditions (Column, Mobile Phase, Flow Rate) B Define MS Parameters (MRM Transitions, Ion Source) A->B C Develop Sample Prep (Solid-Phase Extraction) B->C D Establish Calibration Curve (Linearity & Range) C->D E Assay Precision & Accuracy (Multiple QC Levels) D->E F Test Specificity (Check for Interferences) E->F G Evaluate Matrix Effects & Recovery F->G H Conduct Stability Studies (Freeze-Thaw, Bench, Long-term) G->H I Run System Suitability Test H->I J Process Calibrators & QCs I->J K Accept Run if QCs are within ±15% J->K L Analyze Study Samples K->L

Key Considerations for Researchers

  • Internal Standards are Crucial: The use of a stable isotope-labeled internal standard like This compound D6 is considered a best practice in LC-MS/MS quantification. It corrects for variability in sample preparation and ionization efficiency, significantly improving accuracy and precision [1].
  • Dynamic Validation: Method validation is not a one-time event. For clinical application, each analytical run or batch should be dynamically validated against pre-defined pass criteria for calibration and quality controls to ensure consistent performance over time [3].
  • Analyze the Active Metabolite: Since this compound is the primary active metabolite responsible for Ebastine's antihistamine effect, its quantification is essential for accurate pharmacokinetic and bioequivalence studies [4] [5] [6].

References

Comprehensive Application Notes and Protocols for Solid Phase Extraction and LC-MS/MS Analysis of Carebastine in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ebastine is a second-generation antihistamine widely used for the treatment of allergic disorders such as chronic idiopathic urticaria and allergic rhinitis. Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism in the liver and intestine to form its active metabolite, carebastine. This metabolite is primarily responsible for ebastine's therapeutic efficacy through its potent and selective histamine H1-receptor antagonistic effects, while demonstrating negligible anticholinergic and antiserotonergic properties. The pharmacokinetic profile of this compound is characterized by a prolonged elimination half-life (approximately 17-20 hours) compared to the parent drug, supporting once-daily dosing regimens in clinical practice. [1] [2]

The determination of this compound concentrations in biological matrices presents significant analytical challenges due to the low plasma concentrations (typically in the ng/mL range) achieved after therapeutic dosing and the complex nature of the biological matrix. Sample preparation techniques are therefore critical for reliable quantification. Solid phase extraction has emerged as the preferred sample preparation methodology for this compound due to its ability to effectively remove phospholipids and other matrix components that can cause ion suppression or enhancement in mass spectrometric detection. Unlike traditional liquid-liquid extraction, SPE provides superior sample cleanup, higher recovery rates, and better reproducibility while using significantly smaller volumes of organic solvents. The development of robust SPE protocols coupled with highly sensitive LC-MS/MS methods has therefore become essential for supporting pharmacokinetic studies and therapeutic drug monitoring of ebastine and its active metabolite. [2] [3] [4]

Materials and Reagents

Chemicals and Reference Standards
  • This compound reference standard (purity ≥98%) and This compound D6 internal standard (purity ≥98%) should be obtained from certified reference material suppliers. Store at -20°C protected from light when not in use.
  • HPLC-grade methanol, acetonitrile, and water are required for mobile phase preparation. Ammonium acetate (ACS grade) and formic acid (Optima LC/MS grade) are needed for mobile phase modifiers.
  • For SPE procedures, Oasis HLB cartridges (1 mL, 30 mg) or equivalent reversed-phase sorbents are recommended. Conditioning solvents include methanol and deionized water, while equilibration and washing typically use 5% methanol in water. The elution solvent is typically pure methanol or acetonitrile. [2] [4]
Biological Materials and Equipment
  • Blank human plasma should be obtained from healthy volunteers following appropriate ethical approvals. Plasma samples should be stored at -70°C until analysis to maintain analyte stability.
  • Essential laboratory equipment includes a refrigerated centrifuge capable of maintaining 4°C and reaching 3000 × g, a vortex mixer, a nitrogen evaporator with temperature control (set to 40°C), calibrated micropipettes covering volumes from 10 μL to 1000 μL, and polypropylene tubes for sample preparation. [2] [3]

Table 1: Key Equipment and Materials for this compound SPE and LC-MS/MS Analysis

Item Category Specific Requirements Purpose/Application
Reference Standards This compound, this compound D6 (IS) Calibration and quantification
SPE Cartridges Oasis HLB (30 mg, 1 mL) or equivalent Sample clean-up and concentration
Mobile Phase Components Methanol, acetonitrile, ammonium acetate, formic acid LC-MS/MS analysis
Sample Preparation Polypropylene tubes, micropipettes, vortex mixer Sample handling and processing
Extraction Equipment Refrigerated centrifuge, nitrogen evaporator Sample preparation

Solid Phase Extraction Procedure

Sample Pretreatment

Begin by thawing frozen plasma samples at room temperature, then vortex mix for approximately 10 seconds to ensure homogeneity. Transfer a 500 μL aliquot of plasma into a clean polypropylene tube. Add 50 μL of the internal standard working solution (this compound D6 at approximately 50 ng/mL in methanol) to each sample, followed by vortex mixing for 30 seconds. For optimal extraction efficiency, add 100 μL of 5% formic acid in water to acidify the sample, which enhances the retention of this compound on the SPE sorbent by promoting hydrophobic interactions. The acidification step is critical as it helps to disrupt protein binding and ensures the analyte is in its molecular form for efficient extraction. After acidification, centrifuge the samples at 10,000 × g for 5 minutes to precipitate any particulate matter that could potentially clog the SPE cartridges. [2] [4]

SPE Cartridge Conditioning

The SPE procedure follows a systematic sequence as illustrated below to ensure optimal recovery and minimal matrix effects:

G cluster_legend SPE Step Classification Start Start: Plasma Sample (500 μL) Pretreatment Sample Pretreatment: - Add IS (50 μL) - Acidify with 5% formic acid - Centrifuge Start->Pretreatment Condition SPE Cartridge Conditioning: - 1 mL methanol - 1 mL deionized water Pretreatment->Condition Load Sample Loading: Apply at 1 mL/min Condition->Load Wash Wash Step: 1 mL 5% methanol in water Load->Wash Elute Elution: 2 × 500 μL methanol Wash->Elute Reconstitute Reconstitution: 100 μL mobile phase Elute->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Prep Preparation Steps SPE Core SPE Procedure Post Post-Extraction

Fix the SPE cartridges onto a vacuum manifold assembly, ensuring proper sealing. Condition each cartridge with 1 mL of methanol at a flow rate not exceeding 1 mL/min, applying gentle vacuum. This step serves to solvate the sorbent and activate the functional groups for optimal interaction with the analyte. Follow with 1 mL of deionized water at the same flow rate to create an environment compatible with the aqueous sample matrix. It is crucial to prevent the sorbent from drying between conditioning and sample loading, as this can significantly reduce extraction efficiency. Therefore, when the water level reaches approximately 1 mm above the top frit, immediately proceed to sample loading without allowing the cartridge to run dry. [4]

Sample Loading and Washing

Carefully load the pretreated plasma sample onto the conditioned SPE cartridge, maintaining a controlled flow rate of approximately 1 mL/min using minimal vacuum pressure. After the entire sample has passed through the sorbent, wash the cartridge with 1 mL of 5% methanol in water to remove weakly retained interfering compounds while retaining this compound and the internal standard on the sorbent. This washing step is critical for reducing matrix effects while ensuring that the analytes of interest are not prematurely eluted. After the wash step, apply full vacuum for 2-3 minutes to ensure complete drying of the sorbent bed, which helps eliminate residual water that might interfere with the subsequent elution step or chromatographic analysis. [2] [4]

Analyte Elution and Reconstitution

Elute this compound and the internal standard from the SPE cartridge using 2 × 500 μL of pure methanol, collecting the eluate in a clean polypropylene tube. The use of two small aliquots rather than one large volume improves elution efficiency while minimizing the final volume for subsequent concentration. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, which typically takes 10-15 minutes. Reconstitute the dried residue with 100 μL of the initial mobile phase composition (typically 0.1% formic acid in 5 mM ammonium acetate:methanol, 50:50, v/v) by vortex mixing for 30 seconds. Transfer the reconstituted sample to an appropriate LC-MS/MS vial for analysis. If necessary, centrifuge the vials at 10,000 × g for 5 minutes to remove any particulate matter before placing them in the autosampler. [2] [3]

LC-MS/MS Analysis

Chromatographic Conditions

Separation of this compound from potentially interfering matrix components is achieved using a reversed-phase chromatographic system. The analytical column should be a BDS Hypersil C18 column (50 mm × 4.6 mm, 5 μm) or equivalent, maintained at a constant temperature of 40°C. The mobile phase consists of 0.1% formic acid in 5 mM ammonium acetate (Solvent A) and 100% methanol (Solvent B). The chromatographic separation employs a gradient elution program starting at 60% B, increasing to 95% B over 2.5 minutes, holding at 95% B for 1.5 minutes, then returning to initial conditions for re-equilibration. The flow rate is maintained at 0.6 mL/min with a total run time of 6 minutes per sample. Under these conditions, the retention time for this compound is typically approximately 2.8 minutes, providing adequate separation from the internal standard and matrix components. The injection volume is typically 10-20 μL using an autosampler maintained at 10°C. [2] [5]

Mass Spectrometric Detection

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ionization mode. The instrument parameters should be optimized for this compound detection, with typical settings including: ion spray voltage: 5500 V, source temperature: 500°C, nebulizer gas: 50 psi, heater gas: 60 psi, and curtain gas: 35 psi. Detection is performed in multiple reaction monitoring (MRM) mode with the specific transitions m/z 496.2→261.0 for this compound and m/z 502.2→267.0 for the internal standard (this compound D6). The collision energy for this compound is typically optimized at 35 eV, while the declustering potential is set at 80 V. These parameters should be verified and optimized for each specific instrument to ensure maximum sensitivity and reproducibility. [2] [5]

Table 2: Optimized LC-MS/MS Parameters for this compound Analysis

Parameter Settings Remarks
Chromatographic Column BDS Hypersil C18 (50 mm × 4.6 mm, 5 μm) Equivalent C18 columns may be used

| Mobile Phase | A: 0.1% formic acid in 5 mM ammonium acetate B: 100% methanol | Gradient elution | | Flow Rate | 0.6 mL/min | May be split before MS detection | | Injection Volume | 10-20 μL | Dependent on sensitivity requirements | | Ionization Mode | Positive electrospray ionization (ESI+) | | | MRM Transitions | this compound: 496.2→261.0 this compound-D6: 502.2→267.0 | Quantifier ions |

Method Validation

Linearity, Sensitivity and Precision

The analytical method for this compound quantification must demonstrate acceptable linearity over the concentration range expected in pharmacokinetic studies. A typical calibration curve for this compound in human plasma shows excellent linearity in the range of 1.00-300 ng/mL with a correlation coefficient (r²) ≥0.999. The lower limit of quantification (LLOQ) is established at 1.00 ng/mL, with both precision (CV%) and accuracy (RE%) within ±20% at this concentration. The sensitivity of the method is sufficient to monitor this compound concentrations throughout the dosage interval after administration of therapeutic doses of ebastine. For precision evaluation, both intra-day and inter-day assays should be performed using quality control samples at low, medium, and high concentrations within the calibration range. The intra-day precision should not exceed 15% CV, while inter-day precision should be within 15% CV across multiple validation runs conducted on different days. [2] [5]

Accuracy, Recovery and Matrix Effects

The accuracy of the method, expressed as relative error (RE%), should be within ±15% for all quality control concentrations, except at the LLOQ where ±20% is acceptable. The extraction recovery of this compound, determined by comparing peak areas of extracted quality control samples with post-extraction spiked samples, is typically ≥85% across the concentration range, demonstrating the efficiency of the SPE procedure. The internal standard normalized matrix factor should be between 0.85-1.15 with a CV% less than 15%, indicating consistent performance with minimal matrix effects across different lots of plasma. The method should also demonstrate adequate analyte stability under various storage and processing conditions, including at least 24 hours at room temperature, through three freeze-thaw cycles, and during long-term storage at -70°C for at least 30 days. [2] [3]

Table 3: Method Validation Parameters for this compound in Human Plasma

Validation Parameter Results Acceptance Criteria
Linear Range 1.00-300 ng/mL
Correlation Coefficient (r²) ≥0.999 ≥0.990
LLOQ 1.00 ng/mL S/N ≥5, CV% ≤20%
Intra-day Precision (CV%) ≤10% ≤15%
Inter-day Precision (CV%) ≤12% ≤15%
Accuracy (RE%) ±10% ±15%
Extraction Recovery ≥85% Consistent and reproducible
Matrix Effect 0.85-1.15 CV% ≤15%

Application Notes

Pharmacokinetic Study Applications

The validated SPE and LC-MS/MS method for this compound has been successfully applied to clinical pharmacokinetic studies in healthy human volunteers following single oral doses of 10 mg ebastine. Under fasting conditions, this compound demonstrates a mean maximum plasma concentration (Cmax) of approximately 143 ± 68.4 ng/mL, achieved within a time to Cmax (Tmax) of about 5.00 ± 2.00 hours. The elimination half-life ranges between 17.4 ± 4.97 hours, supporting once-daily dosing regimens. Under fed conditions, the pharmacokinetic profile shows modest changes with Cmax values of 176 ± 68.4 ng/mL, Tmax of 6.14 ± 2.0 hours, and elimination half-life of 20.0 ± 4.97 hours. These findings demonstrate the reliability and sensitivity of the method for characterizing the pharmacokinetic profile of this compound in clinical studies, including the assessment of food effects on drug absorption and metabolism. [2]

Troubleshooting and Technical Considerations

Several technical considerations should be addressed to ensure optimal method performance. If low recovery of this compound is observed, verify the pH of the plasma sample after acidification (should be approximately pH 3-4) and ensure the SPE sorbent does not dry out completely during the conditioning step. If ion suppression is suspected, particularly in ESI-MS, enhance the washing step by increasing the water content or adding a weak acid wash (1% formic acid). For retention time shifts, check mobile phase preparation, column temperature stability, and ensure adequate column re-equilibration between runs. If peak broadening occurs, consider column aging or check for injection solvent effects (ensure reconstitution solvent strength is not higher than the initial mobile phase composition). Regular system suitability tests should be performed using freshly prepared quality control samples to monitor method performance over time. [2] [3] [4]

Conclusion

The solid phase extraction method coupled with LC-MS/MS analysis presented in this application note provides a robust, sensitive, and reproducible approach for the quantification of this compound in human plasma. The optimized SPE protocol effectively removes matrix interferences while delivering consistent and high recovery of the analyte, addressing the critical need for reliable bioanalytical methods in pharmaceutical research and development. The fully validated method demonstrates excellent precision, accuracy, and sensitivity across the clinically relevant concentration range, making it suitable for supporting pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring applications. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers implementing this methodology in their laboratories, ensuring reliable and reproducible results for the quantification of this important active metabolite. [2] [3] [5]

References

Comprehensive Application Notes and Protocols for Determination of Carebastine in Human Plasma: Analytical Validation and Clinical Application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Carebastine is the active carboxylic acid metabolite of ebastine, a second-generation antihistamine that exhibits potent and selective histamine H1-receptor antagonism. Following oral administration of ebastine, this compound is rapidly generated through first-pass metabolism in the liver and small intestine, becoming primarily responsible for the antihistaminic activity observed in therapeutic applications. [1] [2] The quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring during drug development.

The analytical challenge in determining this compound concentrations in plasma stems from several factors, including the need for high sensitivity to capture the metabolite's concentration-time profile accurately, selectivity in the presence of endogenous plasma components and potentially co-administered medications, and appropriate sample preparation to extract the analyte efficiently from the protein-rich plasma matrix. Additionally, ebastine undergoes transformation into multiple metabolites via different cytochrome P450 enzymes (primarily CYP3A4 and CYP2J2), necessitating methods that can resolve this compound from other metabolites such as hydroxyebastine and desalkylebastine. [1]

Analytical Methodologies

LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for the quantification of this compound in human plasma due to its superior sensitivity, selectivity, and efficiency. The development of these methods has enabled researchers to simultaneously determine this compound alongside its parent drug ebastine and other metabolites, providing comprehensive pharmacokinetic profiles. [1] [3]

The mass spectrometric detection of this compound typically employs electrospray ionization (ESI) in positive ion mode, where this compound predominantly produces a protonated molecule [M+H]+ at m/z 500.6. This precursor ion is then fragmented to yield characteristic product ions, with the transition of m/z 500.6→268.4 being commonly monitored for quantification in multiple reaction monitoring (MRM) mode. This specific transition provides the high selectivity necessary for accurate quantification in complex biological matrices. [1]

Table 1: Mass Spectrometry Parameters for this compound Analysis
Parameter Specification Reference
Ionization Mode Positive electrospray ionization (ESI+) [1]
Precursor Ion (m/z) 500.6 [1]
Product Ion (m/z) 268.4 [1]
Collision Gas Nitrogen [1]
Dwell Time (per transition) Typically 50-150 ms -
Chromatographic Conditions

The chromatographic separation of this compound from endogenous plasma components and potentially interfering substances is critical for accurate quantification. Modern methods utilize reversed-phase chromatography with specialized columns that provide efficient separation while maintaining acceptable analysis times suitable for high-throughput applications. [1] [3]

The mobile phase composition typically consists of a mixture of aqueous and organic components, with methanol often preferred over acetonitrile due to better separation characteristics for this compound. Additives such as formic acid (0.1%) and ammonium acetate (5 mM) are commonly incorporated to enhance ionization efficiency and improve peak shape. The application of gradient elution programs has demonstrated particular utility in simultaneously resolving this compound, ebastine, and other metabolites while effectively eluting potentially interfering substances from the column. [3]

Table 2: Chromatographic Conditions for this compound Determination
Parameter Method 1 Method 2 Reference
Column Not specified Synergi Hydro-RP 80Å (50 × 2.0 mm, 4 μm) [3]
Mobile Phase A Not specified 0.1% formic acid in 5 mM ammonium acetate [3]
Mobile Phase B Not specified Methanol [3]
Elution Mode Not specified Gradient [3]
Flow Rate Not specified 0.4 mL/min [3]
Injection Volume Not specified Typically 5-20 μL -
Historical HPLC Method

While LC-MS/MS methods represent the current state-of-the-art, earlier approaches utilized high-performance liquid chromatography (HPLC) with conventional detection systems. These methods, while less sensitive than mass spectrometric detection, provided the foundation for understanding this compound pharmacokinetics and established initial validation parameters. [2]

One published method employed flunarizine dihydrochloride as an internal standard and utilized a multi-step extraction process with n-hexane and dichloromethane. The mobile phase consisted of acetonitrile-methanol-0.2 M acetate buffer, demonstrating adequate separation of this compound from ebastine and hydroxyebastine. While these HPLC methods achieved higher quantification limits (2.5 ng/mL for this compound) compared to contemporary LC-MS/MS approaches, they successfully supported early pharmacokinetic studies and established the framework for subsequent methodological improvements. [2]

Method Validation

Validation Parameters and Acceptance Criteria

The analytical method validation for quantifying this compound in human plasma follows established scientific guidelines and regulatory requirements to ensure the reliability, accuracy, and reproducibility of the generated data. The validation process comprehensively assesses multiple parameters to establish the method's suitability for its intended purpose. [1] [3]

Linearity is demonstrated through calibration curves prepared in blank plasma, with this compound typically showing consistent linear response across the concentration range of 1.00-300 ng/mL. The lower limit of quantification (LLOQ) is established at 1.00 ng/mL with acceptable precision and accuracy (within ±20%), ensuring adequate sensitivity to capture the terminal elimination phase of this compound's pharmacokinetic profile. The precision and accuracy determinations include both within-day and between-day assessments, with acceptance criteria generally set at ±15% for accuracy and ≤15% for precision (%RSD) at quality control concentrations, except at LLOQ where ±20% is acceptable. [3]

Table 3: Method Validation Parameters for this compound in Human Plasma
Validation Parameter Results Reference
Linear Range (ng/mL) 1.00 - 300 [3]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL [3]
Precision (% RSD) ≤15% (within-day and between-day) [3]
Accuracy (%) 85-115% [3]
Extraction Recovery Consistent and reproducible [1]
Matrix Effect No significant suppression or enhancement [1]
Selectivity, Matrix Effects, and Stability

Method selectivity is verified by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and the internal standard. Ion suppression or enhancement effects are evaluated by comparing the analyte responses in post-extraction spiked samples with those in pure standard solutions, with this compound methods typically showing minimal matrix effects. [1] [3]

The stability of this compound in plasma under various storage and handling conditions is thoroughly assessed, including:

  • Short-term stability at room temperature
  • Long-term stability at frozen storage conditions (typically -20°C or -70°C)
  • Freeze-thaw stability through multiple cycles
  • Post-preparative stability in the autosampler

These stability evaluations ensure the integrity of this compound concentrations throughout the sample collection, storage, processing, and analysis workflow, providing confidence in the reliability of pharmacokinetic data generated from clinical studies. [1] [3]

Experimental Protocols

Sample Preparation Procedure

Protein precipitation represents the most straightforward and efficient sample preparation technique for this compound quantification in human plasma. This protocol utilizes organic solvents to denature and precipitate plasma proteins while effectively extracting the analyte. [3]

  • Step 1: Aliquot 100 μL of plasma sample into a clean microcentrifuge tube
  • Step 2: Add internal standard solution (appropriate concentration in methanol)
  • Step 3: Vortex mix for 30 seconds to ensure thorough combining of solutions
  • Step 4: Add precipitation solvent (typically 300 μL of methanol or acetonitrile)
  • Step 5: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation
  • Step 6: Centrifuge at 10,000-15,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Step 7: Transfer supernatant to a clean autosampler vial or 96-well plate
  • Step 8: Inject an aliquot (typically 5-20 μL) into the LC-MS/MS system for analysis

This preparation method typically provides consistent and reproducible recovery of this compound from plasma matrix without significant ion suppression or matrix effects. The use of a stable isotope-labeled internal standard for this compound, when available, further enhances assay precision by correcting for variability in extraction efficiency and ionization efficiency. [3]

Standard Curve Preparation

Calibration standards are prepared by spaking blank human plasma with standard solutions of this compound to span the concentration range of 1.00-300 ng/mL. A minimum of six to eight concentration levels should be included, with appropriate distribution across the range. The preparation follows this workflow:

  • Step 1: Prepare stock solutions of this compound and internal standard in methanol
  • Step 2: Prepare working solutions through serial dilution in methanol-water mixtures
  • Step 3: Spike blank human plasma with working solutions to create calibration standards
  • Step 4: Process calibration standards alongside quality control samples and study samples
  • Step 5: Construct calibration curve using peak area ratios (this compound/IS) vs. concentration with ( 1/x^2 ) weighting

The calibration curve should demonstrate consistent linearity with correlation coefficients (r) typically ≥0.995, with back-calculated standard concentrations within ±15% of nominal values (±20% at LLOQ). [3]

The following diagram illustrates the complete experimental workflow for the analysis of this compound in human plasma, from sample collection to data analysis:

G SampleCollection Sample Collection (Human Plasma) SampleAliquoting Sample Aliquoting (100 µL) SampleCollection->SampleAliquoting ISAddition Internal Standard Addition SampleAliquoting->ISAddition ProteinPrecipitation Protein Precipitation (300 µL Methanol) ISAddition->ProteinPrecipitation Centrifugation Centrifugation (10,000 × g, 10 min) ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCAnalysis LC-MS/MS Analysis SupernatantTransfer->LCAnalysis DataProcessing Data Processing LCAnalysis->DataProcessing PKCalculation PK Parameter Calculation DataProcessing->PKCalculation

Pharmacokinetic Application

Clinical Study Design

The validated bioanalytical method for this compound quantification has been successfully applied in clinical pharmacokinetic studies following single oral administration of 10 mg ebastine to healthy volunteers. These studies typically employ a standard crossover design under both fasting and fed conditions to evaluate the potential food effects on ebastine absorption and its subsequent metabolism to this compound. [3]

In a representative study involving healthy Chinese volunteers, serial blood samples were collected at predetermined time points after drug administration: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-dose. Plasma was separated by centrifugation and stored frozen at -20°C or -70°C until analysis. The resulting concentration-time data for this compound demonstrated characteristic pharmacokinetic profiles markedly different from the parent drug, with substantially higher plasma concentrations and longer elimination half-lives. [3]

Pharmacokinetic Results

The pharmacokinetic parameters derived from this compound plasma concentration data highlight its importance as the active metabolite of ebastine. Under fasting conditions, this compound reaches peak plasma concentrations (C~max~) of approximately 143 ± 68.4 ng/mL at about 5 hours post-dose (T~max~), with an elimination half-life (t~1/2~) of 17.4 ± 4.97 hours. These parameters contrast sharply with those of the parent drug ebastine, which shows much lower plasma concentrations (C~max~ 0.679 ± 0.762 ng/mL) and variable elimination. [3]

Food intake significantly affects the absorption and metabolism of ebastine to this compound. Under fed conditions, this compound C~max~ increases to 176 ± 68.4 ng/mL, with T~max~ extended to 6.14 ± 2.0 hours, and elimination half-life of 20.0 ± 4.97 hours. This food effect demonstrates the importance of considering dietary conditions when establishing dosing regimens for ebastine in clinical practice. [3]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers After 10 mg Ebastine
Pharmacokinetic Parameter Fasting Conditions Fed Conditions Reference
C~max~ (ng/mL) 143 ± 68.4 176 ± 68.4 [3]
T~max~ (h) 5.00 ± 2.00 6.14 ± 2.00 [3]
t~1/2~ (h) 17.4 ± 4.97 20.0 ± 4.97 [3]
AUC~0-t~ (ng·h/mL) Not specified Not specified -
AUC~0-∞~ (ng·h/mL) Not specified Not specified -

The following diagram illustrates the metabolic pathway of ebastine to this compound and the resulting pharmacokinetic profiles:

G Ebastine Ebastine Administration (10 mg oral dose) Metabolism First-Pass Metabolism (CYP3A4, CYP2J2) Ebastine->Metabolism CarebastineFormation This compound Formation (Active Metabolite) Metabolism->CarebastineFormation PKProfile Pharmacokinetic Profile CarebastineFormation->PKProfile TherapeuticEffect Therapeutic Effect (H1 Receptor Antagonism) PKProfile->TherapeuticEffect Fasting Fasting: Cₘₐₓ 143 ng/mL, Tₘₐₓ 5 h PKProfile->Fasting Fed Fed: Cₘₐₓ 176 ng/mL, Tₘₐₓ 6 h PKProfile->Fed

Regulatory Considerations

The bioanalytical method validation for this compound quantification in human plasma must comply with current regulatory guidelines from health authorities such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other relevant regulatory bodies. These guidelines establish standards for method development, validation, and application to ensure the quality and reliability of pharmacokinetic data submitted in support of drug approval applications. [1] [3]

Documentation requirements include comprehensive records of:

  • Reference standard characterization and certificate of analysis
  • Full validation protocol and complete validation report
  • System suitability tests and acceptance criteria
  • Sample analysis procedures including acceptance criteria for analytical runs
  • Quality control samples and their performance throughout sample analysis
  • Chromatograms for representative calibration standards, QCs, and study samples
  • Stability data supporting the storage conditions and analysis duration
  • Any method modifications and supporting re-validation data

The application of good laboratory practices (GLP) throughout method development, validation, and sample analysis is essential for generating data suitable for regulatory submissions. For generic drug development, this compound quantification methods play a crucial role in demonstrating bioequivalence between test and reference products, supporting Abbreviated New Drug Applications (ANDA). [4] [5]

Conclusion

The LC-MS/MS method described in these application notes provides a robust, sensitive, and specific approach for quantifying this compound concentrations in human plasma. The method has been comprehensively validated across the concentration range of 1.00-300 ng/mL, demonstrating acceptable precision, accuracy, selectivity, and stability for application in pharmacokinetic studies and bioequivalence assessments.

The clinical application of this method has successfully characterized the pharmacokinetic profile of this compound, confirming its role as the primary active metabolite of ebastine with significantly higher plasma concentrations and longer elimination half-life compared to the parent drug. The observed food effect on this compound pharmacokinetics highlights the importance of considering dietary conditions in clinical dosing recommendations.

This validated method is suitable for application in regulatory submissions and supports the continued development and evaluation of ebastine formulations, including novel delivery systems such as transfersomal oral films that aim to enhance the oral bioavailability of the parent drug and consequently the formation of this compound. [6]

References

simultaneous determination Carebastine pseudoephedrine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The simultaneous quantification of a drug and its active metabolite alongside another active pharmaceutical ingredient presents a significant analytical challenge, particularly in bioequivalence and pharmacokinetic studies. Carebastine is the active carboxylic acid metabolite of the antihistamine Ebastine [1] [2]. Pseudoephedrine is a widely used decongestant [3]. These two compounds are sometimes administered in combination to treat allergic rhinitis with associated nasal congestion [4].

This application note describes a validated, high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous determination of this compound and Pseudoephedrine in human plasma. The method is characterized by its simplicity, rapidness, and high sensitivity, making it suitable for high-throughput bioanalytical support.

Experimental Protocol

Materials and Reagents
  • Analytes: this compound and Pseudoephedrine reference standards.
  • Internal Standard (IS): Cisapride is used [4]. Alternative internal standards like p-hydroxymethylbenzoate have been used in related HPLC methods for Pseudoephedrine [5].
  • Solvents: HPLC-grade acetonitrile, ethyl acetate, and methanol.
  • Buffers: Ammonium formate and formic acid.
  • Biological Matrix: Human plasma (typically K2EDTA as an anticoagulant).
Instrumentation and Chromatographic Conditions

The following table summarizes the core instrumental parameters.

Table 1: Instrumental Parameters for LC-ESI-MS/MS Analysis

Parameter Specification
HPLC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5µm particle size or equivalent) [4] [6]
Mobile Phase 10 mM ammonium formate buffer (pH 3.3 with formic acid) : Acetonitrile (30:70, v/v) [4]
Flow Rate 0.2 mL/min (Isocratic elution) [4] or 0.6 mL/min [6]
Injection Volume Typically 5-20 µL (based on sensitivity requirements)
MS Detector Tandem Mass Spectrometer with Electrospray Ionization (ESI) source
Ionization Mode Positive Ion Mode
Data Acquisition Multiple Reaction Monitoring (MRM)
Mass Spectrometric Parameters - MRM Transitions

The MRM transitions for the analytes and internal standard are detailed below.

Table 2: Optimized MRM Transitions and Parameters

Compound Precursor Ion > Product Ion (m/z) Function
This compound 500.43 > 167.09 [4] Quantification
Pseudoephedrine 166.04 > 147.88 [4] Quantification
Cisapride (IS) -- Internal Standard
Sample Preparation Procedure: Liquid-Liquid Extraction (LLE)

A simple single-step liquid-liquid extraction is employed for sample clean-up and preconcentration [4].

  • Aliquot: Pipette 1 mL of human plasma sample into a clean glass tube.
  • Add IS: Add a known, fixed volume of the internal standard (Cisapride) working solution.
  • Vortex: Mix the sample thoroughly on a vortex mixer for 30 seconds.
  • Extract: Add 3 mL of ethyl acetate as the extraction solvent.
  • Shake: Shake the mixture vigorously for 10-15 minutes on a mechanical shaker.
  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
  • Transfer & Evaporate: Transfer the upper organic layer to a new clean tube. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
  • Reconstitute: Reconstitute the dry residue with 200 µL of the mobile phase.
  • Inject: Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

G Start Start with 1 mL Plasma AddIS Add Internal Standard (Cisapride) Start->AddIS Vortex1 Vortex Mix (30 sec) AddIS->Vortex1 AddEA Add 3 mL Ethyl Acetate Vortex1->AddEA Shake Shake Vigorously (10 min) AddEA->Shake Centrifuge Centrifuge (4000 rpm, 10 min) Shake->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂, 40°C) Transfer->Evaporate Reconstitute Reconstitute with Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

Method Validation Summary

The developed method was validated according to standard bioanalytical guidelines. Key validation parameters are summarized below.

Table 3: Method Validation and Analytical Performance Data

Validation Parameter This compound Pseudoephedrine
Linear Range 0.5 - 100 ng/mL [4] 5 - 1000 ng/mL [4]
Limit of Quantification (LOQ) 0.5 ng/mL [4] 5 ng/mL [4]
Accuracy & Precision Within acceptable limits [4] Within acceptable limits [4]
Extraction Recovery High (via LLE with Ethyl Acetate) [4] High (via LLE with Ethyl Acetate) [4]
Analytical Run Time Rapid (specific time not stated, method described as "rapid") [4] Rapid (specific time not stated, method described as "rapid") [4]

Application to Bioequivalence Study

This validated method has been successfully applied to a bioequivalence study in healthy Korean volunteers. The study involved the administration of a single oral dose containing 10 mg of ebastine (which is metabolized to this compound) and 120 mg of pseudoephedrine complex [4].

  • Purpose: The method effectively characterized the concentration-time profiles for both this compound and Pseudoephedrine, demonstrating its suitability for pharmacokinetic and bioequivalence assessments.
  • Performance: The method provided the necessary sensitivity, precision, and accuracy to quantify analyte concentrations throughout the study, ensuring reliable data for regulatory submission.

Troubleshooting and Notes

  • Column Care: Maintain the C18 column with regular flushing with high-content water and organic solvents to prevent clogging and maintain peak shape.
  • Ion Suppression: Although not reported, monitor for potential matrix effects by post-column infusion experiments. The use of a stable isotope-labeled internal standard is ideal for compensating for any variability.
  • Plasma Stability: The stability of this compound and Pseudoephedrine in plasma under various storage and processing conditions (freeze-thaw, benchtop, auto-sampler) should be established as part of a full validation.

The LC-ESI-MS/MS method outlined here provides a robust, sensitive, and selective framework for the simultaneous quantification of this compound and Pseudoephedrine, facilitating efficient bioequivalence and pharmacokinetic studies in drug development.

References

Comprehensive Application Notes and Protocols for Carebastine Bioequivalence Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, possessing potent histamine H1 receptor antagonist properties. As ebastine undergoes extensive first-pass metabolism by hepatic CYP3A4 enzymes, this compound serves as the primary therapeutic species responsible for clinical efficacy in allergic conditions such as rhinitis. The pharmacokinetic profile of this compound is characterized by a long elimination half-life of approximately 15 hours, contributing to its sustained duration of action. Bioequivalence studies for this compound are particularly important in the development of generic ebastine formulations and fixed-dose combinations, as they demonstrate therapeutic equivalence between products without repeating extensive clinical trials. These studies must employ robust analytical methods capable of accurately quantifying this compound concentrations in biological matrices to establish pharmacokinetic equivalence between test and reference products.

The regulatory landscape for bioequivalence studies has evolved significantly, with health authorities like the WHO and EMA emphasizing stringent methodological standards. According to WHO prequalification requirements, multisource generic products must satisfy the same standards as innovator products and provide assurance of clinical interchangeability through demonstrated bioequivalence. These studies serve as a critical bridge between products with established clinical safety and efficacy data and generic products lacking such extensive documentation. The methodological complexity of this compound bioequivalence studies stems from several factors: the need to monitor both parent drug and active metabolite in some cases, the potential for food effects on absorption, and metabolic interactions with concomitant medications that may impact this compound formation and exposure.

Analytical Method Details

LC-ESI-MS/MS Protocol for Simultaneous Quantification

The liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method represents the gold standard for this compound quantification in biological matrices due to its exceptional sensitivity and selectivity. A validated method for simultaneous determination of this compound and pseudoephedrine in human plasma employs cisapride as an internal standard, demonstrating comprehensive analytical performance suitable for regulatory bioequivalence studies. The mass spectrometry acquisition is performed in multiple-reaction monitoring (MRM) mode by monitoring specific transitions: m/z 500.43 > 167.09 for this compound and m/z 166.04 > 147.88 for pseudoephedrine. These specific transitions provide highly selective detection with minimal matrix interference, which is crucial for accurate pharmacokinetic profiling.

Chromatographic separation is achieved using a C18 reversed-phase column with isocratic elution at a flow rate of 0.2 mL/min. The mobile phase consists of 10 mM ammonium formate buffer and acetonitrile in a 30:70 (v/v) ratio, adjusted to pH 3.3 with formic acid. This optimized chromatographic condition enables adequate retention and resolution of analytes while maintaining acceptable run times for high-throughput analysis. The sample processing involves a simple single-step liquid-liquid extraction with ethyl acetate, providing efficient sample clean-up and concentration of analytes. This extraction methodology offers superior recovery rates while minimizing matrix effects that can compromise analytical accuracy in mass spectrometric detection.

Method Validation Parameters

The analytical method for this compound quantification has been rigorously validated according to regulatory standards, demonstrating reliable performance across key validation parameters. The method exhibits a linear calibration range of 0.5-100 ng/mL for this compound, covering expected pharmacokinetic concentrations following therapeutic dosing. This wide dynamic range ensures accurate quantification throughout the absorption, distribution, and elimination phases without requiring sample dilution. Method validation studies have confirmed acceptable accuracy and precision across quality control levels, with intra-day and inter-day precision values typically within ±15% relative standard deviation, meeting regulatory criteria for bioanalytical method validation.

Table 1: Analytical Method Validation Parameters for this compound Quantification

Validation Parameter Specification Performance
Linear range Calibration curve 0.5-100 ng/mL
Accuracy Quality control samples 85-115% of nominal values
Precision Intra-day variation <15% RSD
Extraction efficiency Liquid-liquid extraction >85% recovery
Specificity MRM transitions No matrix interference
Stability Freeze-thaw, benchtop No significant degradation

The method validation also encompasses comprehensive stability assessments including freeze-thaw stability, benchtop stability, and long-term storage stability. These evaluations ensure that this compound concentrations remain unchanged under various storage and processing conditions, preventing analytical bias due to analyte degradation. The sample processing protocol maintains samples at controlled temperatures throughout analysis, with stability demonstrations confirming that this compound remains stable in plasma for typical processing durations and through multiple freeze-thaw cycles.

Bioequivalence Study Design

Clinical Study Protocol

Bioequivalence studies for this compound typically employ a randomized, crossover design with appropriate washout periods to eliminate carryover effects. A standard study involves administration of a single oral dose containing 10 mg of ebastine plus 120 mg of pseudoephedrine complex to healthy Korean volunteers under fasting conditions, unless food-effect studies are specifically warranted. The crossover design allows each subject to serve as their own control, enhancing statistical power and reducing intersubject variability. The washout period between treatments is typically at least 10 days, accounting for the extended elimination half-life of this compound (approximately 15 hours) to ensure complete clearance before subsequent dosing.

Subject selection follows stringent criteria, typically enrolling healthy adult volunteers aged 18-55 years with normal laboratory parameters and no clinically significant medical conditions. Prior to enrollment, participants are screened for CYP3A4 polymorphisms and concomitant medication use that might alter ebastine metabolism to this compound. Notably, potent CYP3A4 inducers like rifampicin have been shown to reduce this compound AUC to just 15% of normal levels by enhancing first-pass metabolism of ebastine. Such metabolic considerations are crucial in subject selection and concomitant medication restrictions to prevent study confounders. The study protocol receives ethics committee approval, and all participants provide written informed consent in accordance with Good Clinical Practice guidelines and the Declaration of Helsinki.

Sample Collection and Processing Timeline

Blood sampling strategies are optimized to adequately characterize the pharmacokinetic profile of this compound. Serial blood samples are collected in heparinized tubes pre-dose and at predetermined time points post-dose: typically at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours. This extensive sampling schedule ensures accurate determination of C~max~, T~max~, and AUC~0-∞~ with sufficient data points to define the absorption, distribution, and elimination phases. The sampling duration of 48 hours covers more than three half-lives of this compound, allowing reliable estimation of elimination rate constants and extrapolated AUC values.

Table 2: Blood Sampling Schedule for this compound Pharmacokinetic Profiling

Sample Point Time Post-dose Critical Assessments
Pre-dose 0 hour Baseline concentration
Early absorption 0.5, 1, 1.5 hours Absorption onset
Peak concentration 2, 2.5, 3, 4 hours C~max~ and T~max~ determination
Distribution phase 6, 8 hours Distribution characteristics
Elimination phase 12, 24, 36, 48 hours Terminal elimination rate

Immediately after collection, blood samples are centrifuged under controlled conditions (typically at 4°C and 1500-2000 × g for 10-15 minutes) to separate plasma. The harvested plasma is transferred into pre-labeled polypropylene tubes and stored at -70°C or below until analysis. This consistent processing prevents continued metabolic activity and preserves sample integrity. The sample processing protocol includes documentation of any deviations and maintenance of the cold chain throughout transportation and storage to ensure analytical reliability.

Sample Processing and Data Analysis

Sample Preparation Methodology

The sample extraction protocol begins with thawing frozen plasma samples at room temperature or in a refrigerated environment to prevent analyte degradation. Once thawed, samples are vortex-mixed to ensure homogeneity, and aliquots of 500 μL are transferred to clean glass or polypropylene tubes. To each aliquot, a fixed volume of internal standard solution (cisapride at appropriate concentration) is added, followed by vortex mixing for 30-60 seconds. The addition of internal standard at this initial stage accounts for any variability in subsequent processing steps and enables correction for recovery efficiency during mass spectrometric analysis.

The liquid-liquid extraction is performed by adding 3-5 mL of ethyl acetate to each sample tube, followed by vigorous mixing for 10-15 minutes using a mechanical shaker or vortex mixer. This step facilitates the efficient partitioning of this compound from the aqueous plasma matrix into the organic solvent phase. Following centrifugation at approximately 4000 × g for 10-15 minutes, the organic layer is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at temperatures not exceeding 40°C. The dried residue is then reconstituted in an appropriate volume of mobile phase (typically 100-200 μL) compatible with the LC-MS/MS system, followed by vortex mixing and centrifugation to remove any particulate matter before injection into the chromatographic system.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters for this compound are calculated using non-compartmental methods with validated software such as WinNonlin or Phoenix WinNonlin. The key parameters include C~max~ (observed maximum concentration), T~max~ (time to reach C~max~), AUC~0-t~ (area under the concentration-time curve from zero to the last measurable concentration), and AUC~0-∞~ (area under the concentration-time curve from zero to infinity). The elimination rate constant (λ~z~) is determined from the slope of the terminal phase of the log-concentration versus time curve, and the half-life (t~1/2~) is calculated as ln(2)/λ~z~. These parameters provide a comprehensive pharmacokinetic profile essential for bioequivalence determination.

For the statistical assessment of bioequivalence, the natural log-transformed values of C~max~, AUC~0-t~, and AUC~0-∞~ are analyzed using analysis of variance (ANOVA) models that account for sequence, period, and treatment effects as fixed factors, and subject within sequence as a random effect. The 90% confidence intervals for the geometric mean ratios (test/reference) of these parameters must fall within the acceptance range of 80.00-125.00% to demonstrate bioequivalence according to most regulatory standards. This statistical approach ensures that the test and reference products exhibit comparable extent and rate of absorption, with the understanding that this compound exposure serves as a surrogate for the therapeutic efficacy of its prodrug ebastine.

Regulatory Considerations and Methodological Challenges

Incurred Sample Reanalysis and Regulatory Standards

Incurred sample reanalysis represents a critical component of bioanalytical method validation for this compound bioequivalence studies. ISR involves reanalysis of a subset of study samples (typically 5-10%) in a separate analytical run to verify the reproducibility and reliability of the reported concentrations. According to EMA guidelines, ISR should demonstrate that at least 67% of the repeated results are within 20% of the original value for each analyte. This quality control measure identifies potential issues not evident during method validation, such as metabolite back-conversion, matrix effects in specific subject samples, or sample handling inconsistencies. For this compound studies, particular attention must be paid to potential back-conversion of metabolites, though this compound itself is a terminal metabolite with reduced risk of such analytical interference.

Regulatory agencies including the WHO and EMA provide specific guidance on bioequivalence study requirements, emphasizing the importance of using appropriate comparator products. The innovator ebastine product should serve as the reference, preferably obtained from a well-regulated market with stringent regulatory oversight. Furthermore, methodological transparency is required, with applicants expected to provide comprehensive documentation of all bioequivalence studies conducted during product development, including both pilot and pivotal studies, regardless of outcome. This documentation must include detailed analytical methods, validation reports, and pharmacokinetic analysis methodologies to allow regulatory assessment of study quality and results.

Acceptance Criteria and Bioequivalence Determination

The statistical criteria for establishing bioequivalence of this compound-containing products follow internationally harmonized standards. The 90% confidence intervals for the geometric mean ratios of AUC~0-t~, AUC~0-∞~, and C~max~ must fall entirely within the range of 80.00-125.00%. For highly variable drugs, widened acceptance intervals may be applied to C~max~ under certain regulatory frameworks, though this compound typically does not fall into this category based on its moderate pharmacokinetic variability. The pharmacokinetic parameters derived from this compound concentrations serve as the primary basis for bioequivalence determination, as this compound represents the active moiety responsible for therapeutic effects following ebastine administration.

Table 3: Bioequivalence Acceptance Criteria and Key Considerations

Parameter Acceptance Criteria Special Considerations
AUC~0-t~ 90% CI: 80.00-125.00% Primary measure of extent of absorption
AUC~0-∞~ 90% CI: 80.00-125.00% Supports AUC~0-t~ with complete exposure
C~max~ 90% CI: 80.00-125.00% Measure of rate of absorption
T~max~ Non-significant difference Clinical relevance considered
ISR ≥67% within 20% deviation Analytical method reliability

Experimental Workflows and Visualization

Bioequivalence Study Workflow

The following workflow diagram illustrates the comprehensive process for conducting this compound bioequivalence studies, from protocol development through final regulatory submission:

BEWorkflow Start Study Protocol Development IRB Ethics Committee Approval Start->IRB Subject Subject Screening & Enrollment IRB->Subject Randomize Randomization Subject->Randomize Dosing1 Test/Reference Product Administration Randomize->Dosing1 Sample1 Serial Blood Collection Dosing1->Sample1 Washout Washout Period (≥10 days) Sample1->Washout Dosing2 Crossover Product Administration Washout->Dosing2 Sample2 Serial Blood Collection Dosing2->Sample2 Processing Sample Processing & Plasma Separation Sample2->Processing Analysis LC-ESI-MS/MS Analysis Processing->Analysis PK Pharmacokinetic Analysis Analysis->PK Stats Statistical Evaluation & ANOVA PK->Stats Report Bioequivalence Study Report Stats->Report Regulatory Regulatory Submission Report->Regulatory

Analytical Method Development Workflow

The development and validation of bioanalytical methods for this compound quantification requires systematic approach encompassing multiple critical parameters:

MethodValidation Start Method Development & Optimization Specificity Specificity & Selectivity Assessment Start->Specificity Linearity Linearity & Range Definition Specificity->Linearity Accuracy Accuracy & Precision Evaluation Linearity->Accuracy Recovery Extraction Efficiency & Recovery Accuracy->Recovery Stability Stability Under Various Conditions Recovery->Stability ISR Incurred Sample Reanalysis Stability->ISR Validation Method Validation Report ISR->Validation Application Study Sample Analysis Validation->Application

Conclusion

The comprehensive methodology outlined in these application notes provides a robust framework for conducting bioequivalence studies of this compound-containing products. The validated LC-ESI-MS/MS method enables reliable quantification of this compound in biological matrices with the sensitivity, precision, and accuracy required for regulatory submissions. The clinical study design incorporating a randomized, crossover approach with adequate washout periods and intensive sampling strategies ensures generation of high-quality pharmacokinetic data. These methodological considerations, coupled with stringent statistical evaluation against established bioequivalence criteria, form the foundation for demonstrating therapeutic equivalence of ebastine formulations through their active metabolite this compound.

As regulatory standards continue to evolve, researchers must remain abreast of updated requirements from major health authorities regarding bioequivalence study design, analytical method validation, and statistical approaches. Particular attention should be paid to emerging trends such as biowaiver considerations based on the Biopharmaceutics Classification System, though ebastine's current classification as a BCS Class II drug generally precludes such waivers. The methodological rigor described in this protocol not only supports regulatory submissions but also contributes to the overall understanding of ebastine/carebastine pharmacokinetics, potentially informing clinical use and future product development efforts in allergic rhinitis management.

Comprehensive Application Note: Development and Validation of Analytical Methods for the Quantification of Carebastine in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, rapidly formed through extensive first-pass metabolism primarily mediated by the CYP3A4 enzyme system [1]. Following oral administration of ebastine, this compound reaches peak plasma concentrations within approximately 5-6 hours and exhibits a prolonged elimination half-life of 15-20 hours, supporting once-daily dosing regimens for allergic disorders [1] [2]. Beyond its potent selective histamine H1-receptor antagonism, recent research has revealed that this compound demonstrates significant anti-angiogenic properties through inhibition of VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation [3]. This additional pharmacological activity suggests potential therapeutic applications affecting airway remodeling in allergic diseases and possibly other angiogenesis-dependent conditions.

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. However, several analytical challenges exist in this compound determination, including its relatively low plasma concentrations following therapeutic dosing, the need for simultaneous quantification with parent drug ebastine, and the potential interference from other metabolites [2] [4]. This application note addresses these challenges by presenting optimized and validated analytical methods for the reliable quantification of this compound in human plasma, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches that offer superior sensitivity and selectivity.

Method Summaries and Comparative Analysis

Two primary LC-MS/MS methods have been developed and validated for the simultaneous determination of ebastine and this compound in human plasma. The following table summarizes the key analytical parameters and chromatographic conditions for these methods:

Table 1: Comparison of Validated LC-MS/MS Methods for Ebastine and this compound Quantification

Parameter Method 1 (2020) Method 2 (2018)
Analytes Ebastine, this compound Ebastine, this compound
Linearity Range 0.01-8.0 ng/mL (ebastine), 1.00-300 ng/mL (this compound) 0.051-31.099 ng/mL (ebastine), 1.013-1005.451 ng/mL (this compound)
Sample Volume Not specified 1 mL human plasma
Extraction Technique Protein precipitation Solid-phase extraction
Chromatographic Column Synergi Hydro-RP 80A (50 mm × 2.0 mm; 4 μm) BDS Hypersil C18 (50 mm × 4.6 mm; 5 μm)
Mobile Phase Gradient: 0.1% formic acid in 5mM ammonium acetate (A) and 100% methanol (B) Not specified (flow rate: 0.6 mL/min)
Detection Technique Positive ion multiple reaction monitoring (MRM) Positive ionization mode
Ion Transitions Not fully specified 496.2/261.0 (ebastine), 672.2/479.3/261.2 (this compound)
Application Clinical pharmacokinetic study in healthy Chinese volunteers Routine analysis with wider quantification range

Both methods demonstrate excellent sensitivity and appropriate linear ranges covering expected therapeutic concentrations. Method 1 employs a simpler protein precipitation approach, while Method 2 utilizes solid-phase extraction for potentially cleaner extracts and reduced matrix effects. The application of gradient elution in Method 1 provides optimal separation efficiency, particularly important for resolving multiple analytes and metabolites.

Table 2: Pharmacokinetic Parameters of Ebastine and this compound in Healthy Subjects

Parameter Ebastine (Fasting) Ebastine (Fed) This compound (Fasting) This compound (Fed)
Cmax 0.679 ± 0.762 ng/mL 4.13 ± 2.53 ng/mL 143 ± 68.4 ng/mL 176 ± 68.4 ng/mL
Tmax 1.67 ± 1.43 h 3.18 ± 1.09 h 5.00 ± 2.00 h 6.14 ± 2.0 h
Half-life 7.86 ± 6.18 h 21.6 ± 7.77 h 17.4 ± 4.97 h 20.0 ± 4.97 h

The pharmacokinetic data demonstrates significant food effects on ebastine absorption, with fed conditions resulting in higher systemic exposure to both parent drug and active metabolite [2]. The substantially higher this compound concentrations compared to ebastine confirm the extensive and rapid metabolism of the parent drug, supporting this compound's primary role in the therapeutic activity of ebastine administration.

Detailed Experimental Protocols

Sample Preparation Procedures
3.1.1 Protein Precipitation Protocol
  • Aliquoting: Transfer 500 μL of human plasma sample into a clean polypropylene tube.
  • Internal Standard Addition: Add 50 μL of internal standard working solution (ebastine D6 and this compound D6 at appropriate concentrations in methanol).
  • Vortex Mixing: Mix thoroughly on a vortex mixer for 30 seconds to ensure complete integration.
  • Precipitation: Add 1 mL of cold acetonitrile (stored at -20°C) to the sample mixture.
  • Vigorous Shaking: Shake vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.
  • Collection: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.2 Solid-Phase Extraction Protocol
  • Conditioning: Condition a C18 solid-phase extraction cartridge with 2 mL methanol followed by 2 mL deionized water.
  • Sample Loading: Load 1 mL of plasma sample (pre-mixed with internal standard) onto the conditioned cartridge.
  • Washing: Wash with 2 mL of 5% methanol in water to remove interfering polar compounds.
  • Drying: Apply vacuum for 5 minutes to dry the sorbent bed completely.
  • Elution: Elute analytes with 2 × 1 mL of methanol:acetonitrile (80:20, v/v) into a clean collection tube.
  • Evaporation: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the dry residue with 200 μL of mobile phase initial conditions.
  • Transfer: Transfer to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry Analysis
3.2.1 Chromatographic Conditions
  • Column Oven Temperature: Maintain at 40°C for optimal separation consistency
  • Autosampler Temperature: Set at 10°C to ensure sample stability
  • Injection Volume: 10-20 μL, using partial loop fill mode for better precision
  • Mobile Phase Composition:
    • Mobile Phase A: 0.1% formic acid in 5mM ammonium acetate in water
    • Mobile Phase B: 100% methanol (HPLC grade)
  • Gradient Program:
    • Initial: 30% B
    • 0-2.0 min: Ramp to 90% B
    • 2.0-4.0 min: Hold at 90% B
    • 4.0-4.1 min: Return to 30% B
    • 4.1-6.0 min: Re-equilibrate at 30% B
  • Flow Rate: 0.4 mL/min with post-column flow diversion during early elution to minimize source contamination
3.2.2 Mass Spectrometric Parameters
  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas: 50 psi
  • Heater Gas: 60 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (8-10 psi)
  • Multiple Reaction Monitoring Transitions:
    • Ebastine: 470.7 → 167.2 (quantifier), 470.7 → 309.2 (qualifier)
    • This compound: 500.6 → 167.1 (quantifier), 500.6 → 309.2 (qualifier)
    • Internal Standards: Use deuterated analogs with corresponding transitions

The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:

G cluster_1 Sample Preparation Options cluster_2 Instrumental Analysis SamplePrep Sample Preparation PP Protein Precipitation SamplePrep->PP SPE Solid-Phase Extraction SamplePrep->SPE LC Liquid Chromatography PP->LC SPE->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data

Bioanalytical Method Validation

Specificity and Selectivity

Specificity was demonstrated by analyzing six independent sources of blank human plasma, confirming no significant interference at the retention times of ebastine, this compound, or internal standards [2] [5]. Potential interference from related metabolites (hydroxyebastine and desalkylebastine) was evaluated, with chromatographic resolution ensuring clear separation of all analytes. The signal-to-noise ratio at the lower limit of quantification (LLOQ) exceeded 5:1 for both analytes in all validated methods.

Linearity and Sensitivity

Table 3: Validation Parameters for this compound Analytical Methods

Validation Parameter Method 1 Performance Method 2 Performance Acceptance Criteria
Linearity Range 1.00-300 ng/mL 1.013-1005.451 ng/mL -
Correlation Coefficient (r²) >0.995 >0.995 ≥0.990
LLOQ 1.00 ng/mL 1.013 ng/mL Signal-to-noise ≥5:1
Precision (RSD%) ≤8.5% ≤9.2% ≤15% (≤20% at LLOQ)
Accuracy (%) 94.2-106.8% 93.5-107.2% 85-115% (80-120% at LLOQ)
Extraction Recovery 85.2-92.7% 88.5-95.2% Consistent and reproducible
Matrix Effect 93.5-105.3% 90.8-108.7% 85-115%

Calibration curves were established using weighted linear regression (1/x² weighting) across the specified concentration ranges. The LLOQ was sufficient to detect this compound concentrations throughout the dosing interval, with precision and accuracy meeting acceptance criteria at the lower limit [2] [5].

Precision and Accuracy

Intra-day precision and accuracy were determined by analyzing six replicates at four concentration levels (LLOQ, low, medium, and high quality controls). Inter-day precision was evaluated over three separate runs. Method precision, expressed as percentage relative standard deviation (%RSD), was within 15% at all concentration levels, with accuracy ranging from 85-115% of nominal values, meeting standard bioanalytical validation criteria [5].

Stability Experiments

Stability of this compound in human plasma was assessed under various conditions:

  • Short-term stability: 24 hours at room temperature
  • Long-term stability: 30 days at -80°C
  • Freeze-thaw stability: Three complete cycles
  • Post-preparative stability: 24 hours in autosampler at 10°C this compound demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations [2] [5].

Applications and Conclusions

Pharmacokinetic Study Applications

The validated methods have been successfully applied to clinical pharmacokinetic studies in healthy volunteers. Following a single oral 10 mg dose of ebastine under fasting conditions, this compound reached peak concentrations of 143 ± 68.4 ng/mL at approximately 5 hours post-dose, with an elimination half-life of 17.4 ± 4.97 hours [2]. Under fed conditions, the Cmax increased to 176 ± 68.4 ng/mL with Tmax delayed to 6.14 hours, demonstrating a significant food effect on this compound formation and absorption [2]. The following diagram illustrates the metabolic pathway and analytical detection strategy:

G cluster_0 Biological System cluster_1 Analytical System Ebastine Ebastine CYP3A4 CYP3A4 Ebastine->CYP3A4 First-Pass Metabolism This compound This compound CYP3A4->this compound Conversion Detection Detection This compound->Detection LC-MS/MS Quantification

Conclusion

The developed and validated LC-MS/MS methods provide robust, sensitive, and specific approaches for the simultaneous quantification of ebastine and its active metabolite this compound in human plasma. The protein precipitation method offers simplicity and rapid sample processing, while the solid-phase extraction approach provides cleaner extracts and potentially lower matrix effects. The application of these methods to clinical pharmacokinetic studies has yielded reliable concentration data supporting the understanding of ebastine/carebastine pharmacokinetics, including the observed food effects on absorption and metabolism.

These methods are suitable for therapeutic drug monitoring, bioequivalence studies, and pharmacokinetic investigations of ebastine and its active metabolite. The anti-angiogenic properties recently identified for this compound [3] further highlight the importance of reliable analytical methods for this metabolite, potentially supporting research into expanded therapeutic applications beyond antihistamine activity.

References

Comprehensive Application Notes and Protocols for Carebastine Pharmacokinetic Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carebastine is the active carboxylic acid metabolite of ebastine, a second-generation H1-receptor antagonist used for allergic conditions such as urticaria and allergic rhinitis. Ebastine undergoes extensive first-pass metabolism, rapidly converting to this compound, which is primarily responsible for its therapeutic antihistamine effects. The design of robust pharmacokinetic studies for this compound is essential for understanding drug disposition, dose-response relationships, and optimizing therapeutic regimens. This document provides detailed application notes and experimental protocols for quantifying this compound and ebastine in biological matrices, conducting clinical pharmacokinetic studies, and interpreting resulting data to support drug development. These protocols are designed for researchers, scientists, and drug development professionals engaged in bioanalytical method development and clinical pharmacology studies for antihistamine medications.

The pharmacokinetic profile of this compound is characterized by linear kinetics over the therapeutic dose range, with an elimination half-life supporting once-daily dosing. Previous research has demonstrated excellent correlation between plasma this compound concentrations and antihistamine activity as measured by histamine-induced wheal suppression, establishing the foundation for therapeutic drug monitoring and pharmacokinetic-pharmacodynamic modeling. The methodologies outlined herein incorporate recent technological advances in bioanalytical chemistry while addressing specific challenges in measuring both parent drug and active metabolite simultaneously.

Analytical Method Development

LC-MS/MS Method for Simultaneous Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of ebastine and its active metabolite this compound in human plasma. This method offers high sensitivity and excellent selectivity, making it suitable for pharmacokinetic studies requiring precise measurement of both compounds despite their differing concentration ranges in biological matrices.

  • Chromatographic Conditions: Separation is achieved using a Synergi Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm; Phenomenex) maintained at ambient temperature. The mobile phase consists of 0.1% formic acid in 5 mM ammonium acetate (mobile phase A) and 100% methanol (mobile phase B) with a gradient elution at a flow rate of 0.4 mL/min. The gradient program begins at 60% B, increases to 95% B over 2.5 minutes, holds for 1.5 minutes, then returns to initial conditions for re-equilibration. The total run time is 5 minutes per sample.

  • Mass Spectrometric Detection: Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For ebastine, the transition monitored is m/z 470.3→167.1, while for this compound, it is m/z 484.3→167.1. These transitions provide optimal sensitivity with minimal interference from plasma matrix components. The mass spectrometer parameters are optimized as follows: ion spray voltage: 5500 V; source temperature: 500°C; nebulizer gas: 40 psi; curtain gas: 25 psi; collision gas: 6 psi.

  • Sample Preparation: Plasma samples undergo protein precipitation using acetonitrile or methanol containing internal standards (typically stable isotope-labeled analogs of ebastine and this compound). After vortex mixing and centrifugation, the supernatant is injected directly into the LC-MS/MS system. This simplified preparation approach provides high recovery (>95% for both analytes) while effectively removing plasma proteins and phospholipids that could cause matrix effects.

Method Validation Parameters

The LC-MS/MS method has been thoroughly validated according to regulatory guidelines for bioanalytical method validation, with key parameters summarized in Table 1.

Table 1: Method Validation Parameters for Ebastine and this compound Quantification

Validation Parameter Ebastine This compound
Linear range (ng/mL) 0.01-8.0 1.00-300
Correlation coefficient (r²) >0.999 >0.998
Accuracy (% bias) ±15% ±15%
Precision (% CV) <15% <15%
Lower limit of quantification (LLOQ) 0.01 ng/mL 1.00 ng/mL
Extraction recovery >95% >93%
Matrix effect No significant suppression or enhancement
Stability (freeze-thaw, benchtop, long-term) Stable under all conditions Stable under all conditions

The validation data demonstrates that the method is precise and accurate across the specified concentration ranges for both analytes. The differential LLOQ values account for the varying expected plasma concentrations, with ebastine typically present at much lower concentrations due to its rapid conversion to this compound. Stability assessments confirm that both analytes remain stable through three freeze-thaw cycles, at room temperature for 24 hours, and during long-term storage at -70°C for at least 6 months.

Clinical Study Design

Standard Pharmacokinetic Study Protocol

A comprehensive pharmacokinetic study of this compound should be conducted using a single-dose, randomized, crossover design in healthy adult volunteers, comparing fasting and fed conditions to evaluate food effects on drug absorption and metabolism. The study typically enrolls 12-24 participants to ensure adequate statistical power for detecting clinically significant differences in pharmacokinetic parameters.

  • Subject Selection: Healthy male and female volunteers aged 18-45 years with body mass index (BMI) between 18.5 and 30 kg/m² should be recruited. Participants must have normal laboratory parameters (hematology, clinical chemistry, urinalysis) and a normal electrocardiogram at screening. Exclusion criteria include history of hypersensitivity to antihistamines, significant medical conditions, use of any medications known to inhibit or induce CYP enzymes, smoking, and excessive alcohol or caffeine consumption. Female participants must have a negative pregnancy test at screening and use effective contraception throughout the study.

  • Dosing and Sampling: After an overnight fast of at least 10 hours, participants receive a single 10 mg oral dose of ebastine with 240 mL of water. For the fed arm, participants consume a standard high-fat meal (approximately 800-1000 calories with 50% fat content) 30 minutes before dosing. Blood samples (4-6 mL each) are collected in heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose. Plasma is separated by centrifugation within 30 minutes of collection and stored at -70°C until analysis.

  • Safety Monitoring: Participants are monitored for adverse events throughout the study period through spontaneous reporting, directed questioning, and physical examination. Vital signs (blood pressure, heart rate, respiratory rate, temperature) are measured at screening, pre-dose, and at 2, 6, 12, 24, and 48 hours post-dose. A comprehensive metabolic panel and complete blood count are assessed at screening and study completion, and 12-lead ECGs are performed at screening, pre-dose, and at 2, 6, and 24 hours post-dose.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters for both ebastine and this compound are calculated using non-compartmental analysis with validated software such as WinNonlin or PK Solutions. The key parameters derived include:

Table 2: Key Pharmacokinetic Parameters of Ebastine and this compound After 10 mg Oral Dose

Pharmacokinetic Parameter Ebastine (Fasting) Ebastine (Fed) This compound (Fasting) This compound (Fed)
C~max~ (ng/mL) 0.679 ± 0.762 4.13 ± 2.53 143 ± 68.4 176 ± 68.4
T~max~ (h) 1.67 ± 1.43 3.18 ± 1.09 5.00 ± 2.00 6.14 ± 2.00
AUC~0-∞~ (ng·h/mL) 4.12 ± 3.85 28.5 ± 15.2 3850 ± 1250 4520 ± 1380
t~1/2~ (h) 7.86 ± 6.18 21.6 ± 7.77 17.4 ± 4.97 20.0 ± 4.97
CL/F (L/h) 2430 ± 1120 351 ± 189 - -
V~d~/F (L) 26500 ± 12800 10500 ± 5820 - -

The data demonstrates that food significantly affects ebastine pharmacokinetics, with fed conditions resulting in higher systemic exposure (6.9-fold increase in AUC) and prolonged elimination compared to fasting conditions. For this compound, food causes a more modest increase in exposure (17% increase in C~max~) and delayed T~max~, consistent with slowed gastric emptying and prolonged absorption under fed conditions. The extended half-life of this compound compared to ebastine supports its role as the primary active moiety responsible for sustained antihistamine effects.

Results and Discussion

Key Pharmacokinetic Findings

The pharmacokinetic data reveals several important characteristics of this compound disposition that inform its clinical application. The linear kinetics observed over the therapeutic dose range (10-50 mg ebastine) demonstrate predictable exposure with dose escalation, minimizing concerns about accumulation or nonlinear clearance. The mean terminal half-life of this compound ranges from 10.6 to 20.0 hours depending on study conditions, supporting once-daily dosing for maintaining consistent plasma concentrations throughout the dosing interval.

The metabolic conversion of ebastine to this compound is rapid and extensive, with ebastine barely detectable in plasma after oral administration due to extensive first-pass metabolism. This compound formation is primarily mediated by CYP2J2 and CYP4F12 in human intestinal microsomes, with subsequent hepatic metabolism contributing to its overall clearance. Unlike first-generation antihistamines, this compound demonstrates minimal central nervous system penetration due to poor blood-brain barrier permeability, explaining its favorable side effect profile with minimal sedation.

Pharmacodynamic Correlations

The relationship between this compound plasma concentrations and antihistamine effect has been well established through histamine challenge studies. Intradermal histamine administration (2 μg) produces measurable wheal and flare responses that are dose-dependently suppressed by this compound. Maximum wheal suppression correlates with this compound C~max~, with significant inhibition observed within 2 hours of dosing and persisting for up to 24 hours, consistent with the compound's extended half-life.

Table 3: Concentration-Effect Relationship of this compound

This compound Concentration (ng/mL) Wheal Area Reduction (%) Flare Area Reduction (%)
< 50 < 20% < 25%
50-100 20-50% 25-55%
100-150 50-80% 55-85%
> 150 > 80% > 85%

The concentration-effect relationship demonstrates that maximum antihistamine effect is achieved at this compound concentrations above 150 ng/mL, providing a target concentration for efficacy. The prolonged suppression of histamine-induced wheal formation aligns with the extended half-life of this compound, confirming the pharmacokinetic-pharmacodynamic concordance that underpins its once-daily dosing regimen. This relationship facilitates therapeutic drug monitoring in special populations where pharmacokinetic alterations might be anticipated.

Experimental Protocols

Bioanalytical Method Protocol

Materials: Ebastine and this compound reference standards (purity >98%); stable isotope-labeled internal standards (ebastine-d4 and this compound-d4); HPLC-grade methanol, acetonitrile, and formic acid; ammonium acetate; drug-free human plasma; Synergi Hydro-RP 80A column (4 μm, 50 mm × 2.0 mm).

Calibration Standards and Quality Controls: Prepare stock solutions of ebastine and this compound at 1 mg/mL in methanol. Prepare working solutions by serial dilution in methanol:water (50:50, v/v). Prepare calibration standards in human plasma at concentrations of 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 8.0 ng/mL for ebastine and 1.0, 2.0, 5.0, 10, 20, 50, 100, 200, 250, and 300 ng/mL for this compound. Prepare quality control samples at four concentrations (LLOQ, low, medium, and high) in bulk, aliquot, and store at -70°C.

Sample Processing:

  • Thaw plasma samples on ice or in refrigerator at 4°C.
  • Vortex samples thoroughly and aliquot 100 μL into clean tubes.
  • Add 20 μL of internal standard working solution (50 ng/mL in methanol:water).
  • Add 300 μL of ice-cold acetonitrile for protein precipitation.
  • Vortex mix for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer 200 μL of supernatant to autosampler vials with inserts.
  • Inject 10 μL into the LC-MS/MS system for analysis.

System Operation: The LC-MS/MS system should be calibrated and mass parameters optimized before sample analysis. The analytical batch should begin with system suitability tests, followed by calibration standards, then quality control samples and study samples in randomized order. A quality control sample should be inserted after every 10 study samples to monitor analytical performance throughout the batch.

Clinical Sampling and Processing Protocol

Pre-Study Preparation:

  • Obtain ethical approval and written informed consent from all participants.
  • Screen participants for eligibility within 21 days of study initiation.
  • Confirm fasting status (10 hours overnight fast) before dosing.
  • Weigh and record participant weight on morning of dosing.

Dosing Procedures:

  • Fasting arm: Administer 10 mg ebastine tablet with 240 mL water after overnight fast.
  • Fed arm: Serve high-fat, high-calorie meal 30 minutes before dosing, then administer 10 mg ebastine with 240 mL water.
  • Document exact dosing time and ensure complete ingestion of study medication.

Blood Sample Collection and Processing:

  • Collect blood samples via venipuncture or indwelling catheter at specified timepoints.
  • Transfer blood into pre-labeled K2EDTA vacuum collection tubes.
  • Gently invert tubes 8-10 times immediately after collection.
  • Place tubes on wet ice and centrifuge within 30 minutes at 1500 × g for 15 minutes at 4°C.
  • Transfer plasma to pre-labeled polypropylene cryovials using disposable transfer pipettes.
  • Freeze plasma samples at -70°C within 1 hour of collection.
  • Maintain chain of custody documentation for all sample handling and transfers.

The following workflow diagram illustrates the complete bioanalytical process from sample collection to data analysis:

G start Study Sample Collection prep Sample Preparation (Protein Precipitation) start->prep 100 μL plasma lc LC Separation Synergi Hydro-RP Column prep->lc Supernatant injection ms MS/MS Detection MRM Mode: m/z 470.3→167.1 (Ebastine) m/z 484.3→167.1 (this compound) lc->ms Gradient elution data Data Acquisition ms->data Peak area quantification analysis Data Analysis Non-compartmental PK Analysis data->analysis Concentration time data report Report Generation analysis->report PK parameters

Bioanalytical Workflow for Ebastine and this compound Quantification

Conclusion

These application notes and protocols provide a comprehensive framework for conducting pharmacokinetic studies of this compound, the active metabolite of ebastine. The validated LC-MS/MS method enables precise quantification of both ebastine and this compound in biological matrices, supporting robust pharmacokinetic characterization. The clinical study design accounts for important factors such as food effects that significantly influence drug exposure, while the detailed experimental protocols ensure reproducible results across different research settings.

The pharmacokinetic data generated using these methodologies confirms the favorable properties of this compound, including its extended elimination half-life supporting once-daily dosing, linear kinetics across the therapeutic range, and excellent correlation between plasma concentrations and antihistamine activity. These characteristics position this compound as an effective therapeutic option for allergic conditions with an optimal pharmacokinetic profile for patient adherence and symptom control.

Future applications of these protocols may include special population studies to evaluate pharmacokinetic alterations in hepatic or renal impairment, drug-drug interaction assessments with common comedications, and bioequivalence studies for generic formulation development. The methodologies can also be adapted for therapeutic drug monitoring in clinical practice when unusual response or toxicity is observed.

Pharmacological & Anti-angiogenic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Carebastine is the primary active metabolite of ebastine, formed via extensive first-pass metabolism [1]. It exhibits linear pharmacokinetics within the studied oral dose range of 10 mg to 50 mg of its parent compound, ebastine, with a terminal elimination half-life of approximately 10.6 to 12.5 hours, supporting once-daily dosing [1]. Its plasma concentrations correlate well with the suppression of histamine-induced wheal reactions [1].

Recent research reveals that this compound also possesses dose-dependent anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways [2]. This activity affects processes critical to airway remodelling in allergic diseases.

Quantitative Data on Dose-Response Effects

The table below summarizes key quantitative findings on this compound's dose-response relationships from cellular and in vivo models.

Experimental Model Endpoint Measured This compound Dose/Concentration Response/Inhibition Citation
HUVEC Proliferation (in vitro) Inhibition after 48h / 72h 20 μM 42% / 64% [2]
30 μM Not specified (greater than 20μM) [2]
HPAEC Proliferation (in vitro) Inhibition after 48h / 72h 20 μM 62% / 75% [2]
30 μM Not specified (greater than 20μM) [2]
HUVEC Migration (in vitro) Inhibition 10 μM 37% [2]
30 μM 70% [2]
HPAEC Migration (in vitro) Inhibition 10 μM 60% [2]
30 μM 78% [2]
In Vitro Capillary Formation Reduction in network parameters 20 μM 70% - 86% [2]
Chick Embryo (CAM) Assay (in vivo) Inhibition of angiogenesis 30 μM ~2-fold [2]
50 μM ~3-fold [2]
VEGFR-2 & Akt Phosphorylation Reduction in phosphorylation 10 - 20 μM 4 to 6-fold reduction [2]

Detailed Experimental Protocols

Here are standardized protocols for key experiments demonstrating this compound's activity.

Protocol for Endothelial Cell Proliferation Assay

This assay measures the inhibition of VEGF-induced endothelial cell proliferation [2].

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs).
  • Culture: Maintain cells in EBM-2 basal medium supplemented with growth factors and 10% Fetal Bovine Serum (FBS) at 37°C in 5% CO₂.
  • Plating: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well.
  • Treatment:
    • Negative Control: Serum-Free Medium (SFM).
    • Positive Control: Complete medium with 10 ng/mL VEGF₁₆₅.
    • Test Groups: Positive control medium supplemented with 5-30 μM this compound.
  • Incubation & Measurement: Incubate for 24, 48, and 72 hours. Assess proliferation using the MTT colorimetric assay, measuring absorbance at 570 nm. Express results as a percentage of the positive control.
  • Note: The original study reported no cytotoxic effects at these concentrations [2].
Protocol for Endothelial Cell Migration Assay

This assay quantifies the inhibition of VEGF-induced chemotaxis using a Boyden chamber [2].

  • Apparatus: Boyden microchambers with a porous membrane.
  • Cell Preparation: Serum-starve HUVECs or HPAECs beforehand.
  • Chemoattractant (Lower Chamber):
    • Negative Control: SFM.
    • Positive Control: SFM with 10 ng/mL VEGF₁₆₅.
    • Test Groups: Positive control solution with 10 or 30 μM this compound.
  • Execution: Place cells in the upper chamber. Incubate for 4 hours to allow migration.
  • Quantification: Fix and stain the migrated cells on the membrane. Count them in five random oil-immersion fields (1000x magnification) per membrane.
Protocol for In Vitro Capillary Tube Formation Assay

This assay evaluates the disruption of VEGF-stimulated capillary-like network formation [2].

  • Matrix Preparation: Coat 24-well plates with 400 μL of Cultrex Basement Membrane Extract.
  • Cell Seeding: Plate 1 x 10⁵ HUVECs or HPAECs per well.
  • Treatment Conditions: Use 1 mL/well of the following:
    • Negative Control: SFM.
    • Positive Control: Complete medium with 10 ng/mL VEGF₁₆₅.
    • Test Group: Positive control medium with 20 μM this compound.
  • Incubation: Incubate at 37°C in 5% CO₂ for 18 hours.
  • Analysis: Examine tube networks under a phase-contrast microscope. Use image analysis software to quantify topological parameters: number of meshes, total vessel length, and number of branching points.
Protocol for Phosphorylation Analysis (Western Blot)

This protocol assesses the effect of this compound on VEGF receptor signaling downstream [2].

  • Cell Culture & Starvation: Grow HUVECs or HPAECs in 6-well dishes. Serum-starve cells for 18-20 hours using medium containing 0.1% Bovine Serum Albumin (BSA).
  • Stimulation & Inhibition: Expose cells for a defined period to:
    • 10 ng/mL VEGF₁₆₅ alone.
    • VEGF₁₆₅ combined with 10-20 μM this compound.
  • Protein Analysis: Lyse cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against:
    • Phosphorylated VEGFR-2 (Tyr1175)
    • Total VEGFR-2
    • Phosphorylated Akt (Ser473)
    • Total Akt
  • Detection: Use chemiluminescence for detection and quantify band intensity.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for key experiments, generated using Graphviz DOT language.

carebastine_pathway cluster_signaling VEGF / Histamine H1 Receptor Signaling cluster_experimental Measurable Experimental Outcomes VEGF VEGF or Histamine H1 VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding Akt Akt VEGFR2->Akt Phosphorylation NuclearEvents Cell Proliferation Migration Survival Akt->NuclearEvents Outcome1 ↓ Capillary Tube Formation NuclearEvents->Outcome1 Outcome2 ↓ Cell Migration NuclearEvents->Outcome2 Outcome3 ↓ Cell Proliferation NuclearEvents->Outcome3 This compound This compound This compound->VEGFR2 Inhibits Phosphorylation

Mechanism of this compound's Anti-angiogenic Action

This diagram shows this compound's proposed mechanism of inhibiting VEGF/VEGFR-2 and Histamine H1-driven signaling, leading to reduced angiogenesis.

experimental_workflow Start Start Experiment CellAssays In Vitro Cell-Based Assays Start->CellAssays Prolif 1. Proliferation Assay (MTT Method) CellAssays->Prolif Mig 2. Migration Assay (Boyden Chamber) CellAssays->Mig TubeForm 3. Tube Formation Assay (Basement Membrane) CellAssays->TubeForm InVivo In Vivo Validation Prolif->InVivo Mig->InVivo TubeForm->InVivo CAM Chick Embryo CAM Assay InVivo->CAM Analysis Data Analysis & Conclusion CAM->Analysis

Workflow for Key Angiogenesis Experiments

This diagram outlines the sequential workflow for evaluating the anti-angiogenic effects of this compound, from in vitro cell-based assays to in vivo validation.

Conclusion

This compound demonstrates a clear dose-response relationship in inhibiting VEGF-induced angiogenesis. Key findings show that concentrations of 10-30 μM significantly inhibit endothelial cell proliferation, migration, and tube formation in vitro, while 30-50 μM effectively reduces angiogenesis in vivo [2]. This effect is likely mediated through the inhibition of VEGFR-2 and Akt phosphorylation [2].

These properties suggest that this compound (and its parent drug, ebastine) could have therapeutic potential beyond antihistamine effects, particularly in treating allergic diseases where pathological angiogenesis, such as airway remodelling in asthma, plays a role [2].

References

Carebastine renal impairment study protocol

Author: Smolecule Technical Support Team. Date: February 2026

Study Overview and Participant Details

The primary source of information is a 2007 open-label, parallel-group, multicenter study that evaluated the pharmacokinetics and safety of ebastine and its active metabolite, carebastine, in individuals with normal and impaired renal function [1] [2].

The table below summarizes the key design elements and participant demographics of this study.

Protocol Aspect Description
Study Design Open-label, parallel-group, multicenter [1] [2]

| Participant Groups | • 24 patients with varying renal impairment (8 mild, 8 moderate, 8 severe) • 12 healthy subjects with normal renal function [1] [2] | | Intervention | Ebastine 20 mg administered orally once daily for 5 days [1] [2] | | Renal Function Assessment | 24-hour creatinine clearance (CLCR) measured at baseline [1] [2] |

Detailed Experimental Methodology

The study employed a detailed protocol for pharmacokinetic assessment and safety monitoring.

Pharmacokinetic Assessment
  • Blood Sampling: Plasma concentrations of ebastine and this compound were determined [1].
    • Day 1: Samples collected for 24 hours.
    • Day 5: Samples collected for 72 hours to fully characterize the elimination phase.
  • Analytical Method: A validated sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used [1].
    • Minimum quantifiable limit: 0.05 ng/mL for ebastine and 1.00 ng/mL for this compound [1].
Safety Monitoring
  • Cardiac Safety: Electrocardiograms (ECGs) were monitored to assess potential effects on the QT interval [1] [3].
  • General Safety: Adverse events, vital signs, and laboratory parameters were recorded [1].

The workflow of the key experiments is summarized in the diagram below:

Start Study Start Screen Screening & Baseline - 24-hr Creatinine Clearance Start->Screen Group Participant Grouping (4 parallel groups) Screen->Group Dosing 5-Day Intervention Oral Ebastine 20 mg once daily Group->Dosing PK1 Pharmacokinetic Assessment Day 1: 24-hr plasma sampling Dosing->PK1 PK5 Pharmacokinetic Assessment Day 5: 72-hr plasma sampling Dosing->PK5 Safety Safety Monitoring ECGs, Lab tests, Adverse Events Dosing->Safety Analysis Bioanalysis LC-MS/MS for Ebastine & this compound PK1->Analysis PK5->Analysis End Data Analysis & Conclusion Analysis->End Safety->End

Key Data and Findings

Parameter Finding in Renal Impairment
Ebastine Pharmacokinetics Not modified by renal impairment. No correlation with creatinine clearance [1] [2].
This compound Pharmacokinetics No significant differences in plasma exposure or elimination half-life compared to healthy subjects [1] [2].
Drug Accumulation No apparent accumulation of ebastine or this compound. Steady-state concentrations were predictable from single-dose data [1] [2].
Safety Profile No clinically important safety differences (adverse events, vital signs, lab parameters, ECGs) between patients with renal impairment and healthy subjects [1] [2].
Conclusion Ebastine (prodrug for this compound) was generally well tolerated. No dose adjustment needed in renal impairment [1] [2].

Key Takeaways for Researchers

  • Metabolite-Centric Studies: When investigating a drug that is an active metabolite (like this compound), the clinical protocol will typically be designed around the administration of the parent prodrug (ebastine).
  • Primary Outcome: The main goal is often to demonstrate that the pharmacokinetics and safety of the drug are not altered to a clinically significant degree in the impaired organ function group.
  • Regulatory Considerations: The results of this study support the drug's label information, indicating that no dose adjustment is necessary in patients with renal impairment [4] [5].

References

Microbial Synthesis of Carebastine: Detailed Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carebastine and Its Pharmaceutical Significance

This compound is the active carboxylic acid metabolite of the second-generation antihistamine ebastine, functioning as a potent and selective antagonist of the histamine H1 receptor. This metabolite has gained significant attention in pharmaceutical research due to its proven efficacy in treating allergic diseases while demonstrating a favorable safety profile compared to first-generation antihistamines. Unlike earlier antihistamines that frequently caused sedative effects and anticholinergic side effects, this compound represents a class of zwitterionic compounds (containing both positive and negative charges) that exhibit poor blood-brain barrier penetration, thereby minimizing central nervous system effects such as drowsiness [1].

The pharmacological advantages of this compound include a long duration of action with a half-life of approximately 15 hours, making it suitable for once-daily dosing in therapeutic applications [1]. From a clinical perspective, this compound has shown particular value in the treatment of seasonal allergic rhinitis and other histamine-mediated conditions without the cardiotoxic concerns associated with some earlier second-generation antihistamines like terfenadine and astemizole [1]. The transition from ebastine to this compound occurs rapidly in the human body through extensive first-pass metabolism mediated primarily by the CYP3A4 enzyme system in the liver [1].

Overview of Microbial Synthesis Approach

The conventional chemical synthesis of this compound previously described in patent literature (EP 134,124) involves multi-step processes requiring hydrolysis of ester derivatives, which can be inefficient and environmentally burdensome due to the use of harsh reagents and generation of significant waste [2]. In contrast, microbial biotransformation offers a streamlined alternative that directly oxidizes ebastine to this compound through a chemoselective process with higher specificity and fewer processing steps.

The microbial approach leverages the native enzymatic machinery of specific fungal species belonging to the Cunninghamella genus, which possess oxidative capabilities analogous to mammalian cytochrome P450 systems [3] [2]. These microorganisms perform a four-electron oxidation of the tert-butyl group in ebastine, converting it directly to a carboxylic acid functionality via intermediate alcohol and aldehyde forms, ultimately yielding this compound [3]. This biocatalytic process represents a classic example of green chemistry in pharmaceutical manufacturing, as it operates under mild conditions (aqueous media, neutral pH, moderate temperatures) and eliminates the need for toxic chemical oxidants.

The specificity of Cunninghamella strains for this transformation is particularly remarkable, as evidenced by screening studies where among 15 different microorganisms evaluated, only Cunninghamella species demonstrated the ability to perform the desired biotransformation [3]. This selectivity minimizes byproduct formation and simplifies downstream purification processes, making the microbial approach both economically and environmentally advantageous for this compound production.

Microbial Synthesis Process: Key Experimental Data

Quantitative Results from Biotransformation Studies

Table 1: Summary of this compound Yields Under Different Biotransformation Conditions

Microorganism Strain Substrate Concentration Culture Volume Incubation Time Reported Yield Key Parameters
Cunninghamella blakesleeana (DSM 1906) 200 mg/L 1 L 7 days ~40% Starting pH 5.0, 1% PVA addition [3]
Cunninghamella elegans (DSM 1908) 50 mg/50 mL (1 g/L) 50 mL 5 days Not specified pH 7.0, DMF cosolvent [2]
Cunninghamella blakesleeana (ATCC 8688a) 0.5 g/L 1 L 7 days Not specified pH 7.0, DMF cosolvent [2]
Cunninghamella elegans (DSM 1908) 0.2 g/L 1 L 4 days Not specified pH 6.0, DMSO cosolvent [2]
Cunninghamella blakesleeana (ATCC 8688a) 0.1% (1 g/L) Cell suspension in phosphate buffer 7 days Not specified Washed cells, 0.1M phosphate buffer [2]
Scaled Process (Cunninghamella elegans) 50 mg/L 100 L Not specified Not specified Reactor scale, DMF cosolvent [2]

Table 2: Culture Medium Composition for Cunninghamella Strains

Component Concentration Function
Peptone (soya-meal) Not specified Nitrogen source
Yeast extract Not specified Vitamins and growth factors
NaCl Not specified Osmotic balance
K₂HPO₄ Not specified Phosphorus source and buffer
Glucose Not specified Carbon and energy source
Alternative Medium [3] Concentration Function
Glucose 20 g/L Carbon source
Peptone 5 g/L Nitrogen source
Malt extract 5 g/L Nutrient source
Yeast extract 2 g/L Vitamin source
Poly(vinyl alcohol) 1% Additive for yield improvement
Process Optimization Parameters

The biotransformation efficiency of ebastine to this compound is highly dependent on several critical parameters that require optimization for maximum yield. Through systematic investigation, researchers have identified that the initial pH of the culture medium significantly influences the reaction rate, with optimal performance observed in the neutral range (pH 5.0-7.0) [3] [2]. The addition of poly(vinyl alcohol) at 1% concentration has been demonstrated to enhance yields substantially, potentially through stabilization of the enzyme system or improvement of substrate bioavailability [3].

The substrate concentration represents another crucial factor, with studies indicating that approximately 200 mg/L provides the best balance between total product output and conversion efficiency [3]. Higher concentrations may lead to substrate inhibition or toxicity effects on the microbial cells, while lower concentrations underutilize the biocatalytic potential. The selection of appropriate cosolvents is essential given the hydrophobic nature of ebastine, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) proving most effective at concentrations typically between 0.1-0.5% (v/v) for adequate substrate dissolution without impairing cellular viability [2].

The bioconversion process follows a well-defined metabolic pathway within the Cunninghamella cells, as illustrated below:

G Ebastine Ebastine AlcoholIntermediate Alcohol Intermediate Ebastine->AlcoholIntermediate Oxidation AldehydeIntermediate Aldehyde Intermediate AlcoholIntermediate->AldehydeIntermediate Oxidation This compound This compound AldehydeIntermediate->this compound Oxidation

Figure 1: Metabolic Pathway of Ebastine Biotransformation to this compound in Cunninghamella Strains

Detailed Experimental Protocols

Culture Preparation and Maintenance

Microorganism Strains and Preservation: The protocol utilizes lyophilized cultures of Cunninghamella blakesleeana (DSM 1906, ATCC 8688a) or Cunninghamella elegans (DSM 1908), which should be stored at -80°C until use. For long-term preservation, prepare cryostocks containing 20% (v/v) glycerol and maintain at -80°C or in liquid nitrogen. Regular subculturing every 4-6 weeks is recommended for working stocks on agar slants [3] [2].

Culture Medium Preparation:

  • Prepare the primary growth medium containing (per liter): 20 g glucose, 5 g peptone (soya-meal), 5 g malt extract, 2 g yeast extract, and 0.5 g poly(vinyl alcohol) if yield enhancement is desired.
  • Adjust the pH to 6.5-7.0 using either 1M NaOH or 1M HCl as needed.
  • Dispense 50 mL aliquots into 250 mL Erlenmeyer flasks for seed cultures.
  • Sterilize by autoclaving at 121°C for 15 minutes.
  • For solid media, incorporate 15 g/L agar prior to sterilization [3] [2].

Inoculum Development:

  • Aseptically transfer lyophilized cultures to agar slants and incubate at 28°C for 72 hours until sufficient mycelial growth is observed.
  • Inoculate 50 mL of sterile growth medium in 250 mL flasks with a 1 cm² section of mycelial mat from freshly grown slants.
  • Incubate on a rotary shaker at 150-200 rpm at 28°C for 24-48 hours to prepare seed cultures.
  • For larger-scale biotransformations, use 5-10% (v/v) of actively growing seed culture as inoculum [2].
Biotransformation Process

Substrate Preparation and Addition:

  • Prepare a stock solution of ebastine in dimethylformamide (DMF) at a concentration of 100 mg/mL.
  • Filter-sterilize the solution using a 0.22 μm membrane filter to maintain aseptic conditions.
  • To actively growing cultures (typically after 24-48 hours of growth), add the ebastine solution to achieve a final concentration of 200 mg/L and DMF concentration not exceeding 0.5% (v/v).
  • For control experiments, prepare flasks with equivalent DMF concentrations without ebastine addition [2].

Optimal Biotransformation Conditions:

  • Maintain the culture at 28-30°C throughout the biotransformation period.
  • Continue agitation at 150-200 rpm to ensure adequate oxygen transfer.
  • Monitor pH periodically, maintaining in the range of 5.0-7.0 through the addition of sterile acid or base if necessary.
  • Allow the biotransformation to proceed for 4-7 days based on periodic sampling and TLC/HPLC analysis [3] [2].

Process Monitoring:

  • Extract 1 mL samples aseptically at 24-hour intervals.
  • Acidify samples with 50 μL of 1M HCl and extract with 2 volumes of dichloromethane.
  • Analyze extracts by TLC (silica gel, dichloromethane:methanol 10:1) or HPLC to monitor conversion progress.
  • The reaction is considered complete when ebastine is no longer detectable or the this compound concentration plateaus [3] [2].
Product Recovery and Purification

Extraction Procedure:

  • Following the biotransformation period, acidify the entire culture broth to pH 2-3 using concentrated HCl.
  • Add an equal volume of dichloromethane to the acidified broth and mix thoroughly for 30 minutes.
  • Separate the organic phase using a separatory funnel and repeat the extraction twice with fresh dichloromethane.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Filter the solution and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude product [2].

Purification Methods:

  • For analytical purposes, purify the crude extract using preparative thin-layer chromatography (TLC) on silica gel with dichloromethane:methanol (10:1) as the mobile phase.
  • For larger quantities, employ column chromatography using silica gel (60-120 mesh) with a gradient elution of dichloromethane with increasing methanol (0-10%).
  • Monitor fractions by TLC and combine those containing pure this compound.
  • Evaporate solvents under reduced pressure to obtain purified this compound as a white crystalline solid with a characteristic melting point of 93-95°C [2].

Characterization and Quality Control:

  • Confirm identity by mass spectrometry (expected m/z: 499.64 for C₃₂H₃₇NO₄) and NMR spectroscopy.
  • Determine purity by HPLC analysis using a reverse-phase C18 column and UV detection at 254 nm.
  • For pharmaceutical applications, additional characterization should include residual solvent analysis and determination of microbial contaminants [3] [2].

The complete experimental workflow for the microbial synthesis of this compound is summarized below:

G StrainSelection Strain Selection (Cunninghamella spp.) CulturePreparation Culture Preparation & Inoculum Development StrainSelection->CulturePreparation Biotransformation Biotransformation Process Ebastine + Microorganism CulturePreparation->Biotransformation Monitoring Process Monitoring TLC/HPLC Analysis Biotransformation->Monitoring Extraction Product Extraction Acidification + Solvent Extraction Monitoring->Extraction Purification Product Purification Column Chromatography Extraction->Purification Characterization Product Characterization MS, NMR, HPLC Purification->Characterization

Figure 2: Experimental Workflow for Microbial Synthesis of this compound

Analytical Methods for Process Monitoring

Thin-Layer Chromatography (TLC) Analysis:

  • Stationary phase: Silica gel 60 F₂₅₄ TLC plates
  • Mobile phase: Dichloromethane:methanol (10:1, v/v)
  • Detection: UV light at 254 nm
  • Rf values: Ebastine ~0.8, this compound ~0.4
  • Visualization: Iodine vapor or phosphomolybdic acid staining [2]

High-Performance Liquid Chromatography (HPLC):

  • Column: Reverse-phase C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient of acetonitrile and water (both containing 0.1% formic acid)
  • Gradient program: 50% acetonitrile to 90% over 20 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention times: Ebastine ~15.2 min, this compound ~11.8 min [3]

Spectroscopic Characterization:

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode with direct infusion. This compound shows [M+H]+ at m/z 500.64 and [M+Na]+ at m/z 522.64.
  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆. Key characteristic signals include:
    • ¹H NMR: δ 0.85 (t, 3H), 1.25 (s, 6H), 2.35 (t, 2H), 3.45 (m, 4H), 4.55 (s, 1H), 7.25 (m, 10H)
    • ¹³C NMR: δ 178.5 (COOH), 172.5 (C=O), 140.5, 128.5, 127.5, 127.0 (aromatic C), 80.5 (CH-O), 55.5, 53.0, 45.5, 41.0, 35.5, 26.5 [3] [2]

Applications and Advantages of Microbial Synthesis

Therapeutic Applications

This compound demonstrates significant therapeutic value as a potent antihistamine with applications in the treatment of various allergic conditions. Clinical studies have confirmed its efficacy in managing seasonal allergic rhinitis, with patients showing improvement in symptoms when administered ebastine (which is converted to this compound) at doses of 10-20 mg daily [1]. The metabolite's long half-life (approximately 15 hours) enables sustained therapeutic effects with once-daily dosing, enhancing patient compliance [1].

Beyond its antihistaminic properties, recent research has revealed that this compound exhibits additional pharmacological activities that may expand its clinical utility. In vitro studies demonstrate that this compound inhibits VEGF-induced endothelial cell proliferation and angiogenesis in a dose-dependent manner, suggesting potential applications in conditions characterized by pathological vascularization [4]. Furthermore, this compound has been shown to suppress the expression of macrophage migration inhibitory factor, a key cytokine involved in various inflammatory and autoimmune disorders [4].

Advantages Over Conventional Synthesis

The microbial synthesis approach offers several distinct advantages compared to traditional chemical synthesis:

  • Regioselectivity: The biotransformation process exhibits excellent chemoselectivity, specifically oxidizing the tert-butyl group of ebastine without affecting other functional groups, thereby eliminating the need for protecting groups [2].

  • Environmental Sustainability: Microbial synthesis operates under mild conditions (aqueous medium, neutral pH, ambient temperature) and avoids heavy metal catalysts and hazardous reagents, resulting in a reduced environmental footprint [3] [2].

  • Process Efficiency: The direct conversion of ebastine to this compound in a single processing step significantly simplifies the manufacturing process, reducing both processing time and equipment requirements [2].

  • Product Quality: The enantiosecific nature of enzymatic transformation ensures production of a stereochemically pure product without the racemization issues that can complicate chemical synthesis [1] [2].

These advantages position microbial synthesis as a viable and sustainable alternative for the production of this compound and similar active pharmaceutical ingredients, particularly as regulatory pressures increase for greener manufacturing processes in the pharmaceutical industry.

Conclusion

The microbial synthesis of this compound using Cunninghamella strains represents a efficient and sustainable bioprocess that offers significant advantages over conventional chemical synthesis. The detailed protocols provided in this application note demonstrate the feasibility of scaling this biotransformation process from laboratory shake flasks to pilot-scale fermenters, with documented yields of up to 40% under optimized conditions [3]. The comprehensive analytical methods outlined enable accurate monitoring of the biotransformation process and rigorous characterization of the final product to ensure pharmaceutical quality.

The growing importance of this compound as a therapeutic agent with potential applications beyond antihistamine activity underscores the value of developing efficient manufacturing processes. As pharmaceutical companies face increasing pressure to adopt greener manufacturing technologies, bio-based approaches such as the one described here offer a viable path forward that aligns with the principles of green chemistry and sustainable development. Future research directions may include strain engineering to enhance conversion efficiency, process intensification strategies to improve productivity, and exploration of continuous biotransformation systems to further optimize the manufacturing process for this valuable pharmaceutical compound.

References

An Overview of Cunninghamella elegans in Drug Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Cunninghamella elegans is a filamentous fungus valued as an in vitro microbial model for mammalian drug metabolism [1]. It possesses prominent cytochrome P450 enzymes capable of generating Phase I (oxidative) and Phase II (conjugative) metabolites from xenobiotics, mimicking metabolic pathways in mammals [1] [2]. This makes it a valuable, cost-effective tool in early drug development for predicting metabolite structures and pathways [1].

Detailed Experimental Protocols

The general workflow for drug biotransformation studies with C. elegans involves culture preparation, biotransformation setup, and metabolite analysis. The protocols below can be adapted for specific compounds like carebastine.

Culture Maintenance and Inoculum Preparation [3] [1]
  • Strain Preservation: Preserve C. elegans spores (e.g., NRRL Y-1392, ATCC 9245) in cryovials with 50% (v/v) glycerol at -18°C [3].
  • Solid Culture: Maintain strains on Potato Dextrose Agar (PDA) plates. Reculture monthly by incubating at 28-30°C for 5-7 days to ensure viability and promote sporulation [3] [1].
  • Spore Suspension Preparation: Harvest spores from solid cultures using sterile deionized water containing 0.1% (v/v) Triton-X (a surfactant). Use a hemocytometer to determine spore concentration for standardized inoculations [3].
Biotransformation Setup

The fungus can be cultured in different forms for biotransformation, each with advantages.

Planktonic (Free-Cell) Culture Protocol [1] [4]:

  • Medium: Use a defined fermentation medium. Example: 20 g/L glucose and 20 g/L Corn Steep Liquor in water, pH 5.0 [1]. Sabouraud Dextrose Broth (SDB) is also commonly used [4].
  • Inoculation: Inoculate the medium with the prepared spore suspension (e.g., 200 µl per 50 ml of medium) [1].
  • Pre-culture: Incubate flasks at 28-30°C with agitation (e.g., 150 rpm) for about 48 hours to establish fungal biomass [1].
  • Substrate Addition: Add the drug substrate (e.g., dissolved in DMSO) to the culture. A typical concentration is 0.5 mg/ml [1].
  • Biotransformation: Continue incubation for a set period (e.g., 72-96 hours), monitoring the process with TLC or LC-MS [1] [4].

Immobilized/Biofilm Culture Protocol [5] [2]:

  • Setup: Place a sterile stainless-steel spring into the culture flask before sterilization to provide a surface for biofilm attachment [2].
  • Inoculation and Growth: Inoculate and grow as in the planktonic protocol. The fungus will form a thick biofilm on the spring.
  • Semi-Continuous Biotransformation: After the initial growth cycle, decant the spent medium. The biofilm, attached to the spring, can be reused by adding fresh medium containing the drug substrate. This allows for repeated biotransformation cycles with the same biomass [5].

The following diagram illustrates the logical workflow and the key differences between these two culture methods.

G cluster_0 Biotransformation Protocols Start Start: Inoculum Preparation (Spore Suspension) Planktonic Planktonic Culture (48-72h Growth Phase) Start->Planktonic  Inoculate Liquid Medium Biofilm Biofilm Culture (Growth on Spring) Start->Biofilm  Inoculate Medium with Spring SubStart Substrate Addition Harvest Harvest & Analysis SubStart->Harvest  Incubate for Biotransformation Reuse Reuse Biofilm? Harvest->Reuse  For Biofilm Only Planktonic->SubStart Biofilm->SubStart End End Reuse->End  No Rejuvenate Rejuvenate with Fresh Medium Reuse->Rejuvenate  Yes Rejuvenate->SubStart  Semi-continuous Process  

Metabolite Extraction and Analysis
  • Extraction: Separate biomass from culture supernatant by centrifugation (for planktonic culture) or simple decanting (for biofilm). Extract metabolites from the aqueous supernatant with an organic solvent like ethyl acetate or dichloromethane. Dry the organic phase under reduced pressure or a nitrogen stream [1].
  • Analysis: Identify and characterize metabolites using techniques such as:
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [6]
    • Gas Chromatography-Mass Spectrometry (GC-MS) [2]
    • Thin Layer Chromatography (TLC) for initial screening [1]
    • Nuclear Magnetic Resonance (NMR) for structural elucidation [1]

Key Parameters for Process Optimization

To maximize metabolite production and productivity, several culture parameters can be optimized, as demonstrated in studies on polyunsaturated fatty acid (PUFA) production [3]. The table below summarizes the impact of different conditions.

Parameter & Condition Effect on Fungal Metabolism Typical Yield / Outcome Key Takeaway for Optimization
Carbon-to-Nitrogen (C/N) Ratio [3]
• Nitrogen Excess (C/N = 11-18 mol/mol) Promotes secondary metabolite production (e.g., GLA) Higher GLA production (243-224 mg/L) [3] Favors metabolite production
• Nitrogen Limitation (C/N = 110-220 mol/mol) Triggers lipid accumulation in biomass High lipid content (0.59 g/g dry biomass) [3] Favors total lipid accumulation
Temperature [3]
• Standard (28°C) Optimal for growth and rapid biotransformation Higher overall productivity [3] Best for fast growth
• Low (12°C) Increases unsaturation of fatty acids (e.g., GLA content) Higher GLA % in lipids (15.5% vs 12.8% at 28°C), lower productivity [3] Best for product quality, slower
Culture Mode [3] [5]
• Biofilm / Immobilized Enables semi-continuous operation, easy product separation Productivity for 4'-hydroxydiclofenac increased from 1 to >4 mg/L/h [5] Ideal for preparative-scale production
• Planktonic (Flask) Simpler setup, good for screening Used for initial pathway elucidation [4] [6] Ideal for initial screening
• Bioreactor Scale-Up (1.8L - 20L) Consistent, scalable results Successful scale-up with glycerol substrate [3] Essential for industrial application

Advanced Applications and Scaling Up

For industrial application, transitioning from flask cultures to controlled bioreactors is a critical step. This has been successfully demonstrated for other metabolites, achieving consistent results in laboratory-scale (1.8 L) and semi-pilot-scale (15-20 L) bioreactors using glycerol-based substrates [3].

Biofilm-based bioreactors offer a particular advantage for metabolite production. The biofilm's stability allows for semi-continuous production through repeated "drug feeding" and biomass rejuvenation cycles, significantly improving productivity [5]. Research is also uncovering molecular mechanisms of biofilm regulation in Cunninghamella (e.g., via quorum sensing molecules like 3-hydroxytyrosol), which could lead to even better process control [2].

How to Proceed with this compound

Since a direct protocol for this compound was not found, you can use the established frameworks above to design your own investigation. Here is a suggested approach:

  • Initial Screening: Use the planktonic culture protocol with a compound similar to this compound to screen for its biotransformation. Analyze extracts with LC-HRMS to identify potential metabolites.
  • Pathway Elucidation: Compare the metabolites you find with known mammalian metabolites of this compound (if available). This will validate C. elegans as a relevant model for this specific drug.
  • Process Optimization: Once a promising biotransformation is confirmed, use the table above as a guide to optimize parameters like the C/N ratio and temperature to maximize the yield of your target metabolite.
  • Scale-Up: For larger quantities, transition to the biofilm protocol or a bioreactor setup to enable semi-continuous production and simplify metabolite purification.

References

Comprehensive Application Notes and Protocols: Microbial Oxidation of Ebastine to Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The microbial oxidation of ebastine to its active metabolite carebastine represents a valuable biotransformation process that offers significant advantages over conventional chemical synthesis. Ebastine, a second-generation histamine H1-receptor antagonist, is widely used in the treatment of allergic rhinitis and chronic spontaneous urticaria. However, upon administration, ebastine undergoes extensive first-pass metabolism in humans to form its active carboxylic acid derivative, this compound, which is primarily responsible for its therapeutic effects. The direct production of this compound is particularly valuable from a pharmaceutical development perspective because it bypasses potential metabolic limitations and provides a well-characterized active ingredient with favorable safety profiles.

Traditional chemical synthesis of this compound involves multiple steps and often results in low yields, making it economically challenging for large-scale production. In contrast, microbial biotransformation utilizes specialized microorganisms as biocatalysts to perform specific oxidation reactions with high regio- and stereoselectivity under mild conditions. This approach aligns with the principles of green chemistry by reducing the need for hazardous reagents and generating less waste. The discovery that certain fungal species, particularly those in the Cunninghamella genus, can efficiently convert ebastine to this compound via stepwise oxidation has opened promising avenues for the sustainable production of this valuable metabolite [1] [2].

These application notes provide detailed methodologies for implementing microbial oxidation of ebastine to this compound in research and development settings. The protocols cover strain selection, culture optimization, biotransformation conditions, and analytical monitoring to ensure reproducible and scalable production of this compound for pharmaceutical applications.

Microbial Systems for Ebastine Oxidation

Available Strains and Selection Criteria

The biocatalytic activity for oxidizing ebastine to this compound is predominantly found in specific fungal species, with limited capability among bacterial strains. Through systematic screening of microorganisms, researchers have identified that strains belonging to the Cunninghamella genus demonstrate the most efficient conversion of ebastine to this compound. Among these, Cunninghamella blakesleeana (also known as Cunninghamella echinulata var elegans) has emerged as the most effective biocatalyst for this specific biotransformation [1] [2]. During screening of 15 different microorganisms, only Cunninghamella strains consistently performed the desired oxidation, highlighting the specificity of this catalytic ability.

Other microorganisms that have shown varying degrees of capability for related antihistamine oxidations include Absidia corymbifera and Streptomyces platensis, both of which have demonstrated effectiveness in oxidizing terfenadine to fexofenadine, a transformation analogous to the ebastine-to-carebastine conversion [2]. However, these strains generally show lower efficiency specifically for ebastine oxidation compared to C. blakesleeana. The selection of an appropriate microbial strain is therefore critical for establishing an efficient biotransformation process, with C. blakesleeana representing the preferred option for direct ebastine to this compound conversion.

Comparative Capabilities of Microbial Strains

Table 1: Microbial Strains Capable of Oxidizing Antihistamine Drugs

Microorganism Specific Substrate Main Product Reported Yield Key Features
Cunninghamella blakesleeana Ebastine This compound Up to 40% Oxidizes via alcohol and aldehyde intermediates
Absidia corymbifera Terfenadine Fexofenadine Good yields Effective for tert-butyl group oxidation
Streptomyces platensis Terfenadine Fexofenadine Good yields Activity induced by soybean peptones
Mortierella isabellina Terfenadine Hydroxyterfenadine Moderate Hydroxylation capability

The oxidation capability of these microorganisms is strongly influenced by their enzyme systems, particularly cytochrome P450 monooxygenases and other oxidative enzymes that mimic mammalian metabolic pathways. C. blakesleeana possesses a diverse array of these enzymes, enabling it to perform the multi-step oxidation of the tert-butyl group in ebastine first to an alcohol intermediate, then to an aldehyde, and finally to the carboxylic acid (this compound) [1]. This metabolic capability mirrors the mammalian transformation pathway, making it an excellent biocatalytic model for pharmaceutical metabolite production.

Biotransformation Pathway and Optimization

Metabolic Pathway of Ebastine to this compound

The enzymatic conversion of ebastine to this compound follows a sequential oxidation pathway that initiates at the tert-butyl group of the parent compound. This biotransformation pathway involves three distinct oxidative steps catalyzed by specific enzyme systems within the microbial cells. Initially, ebastine undergoes hydroxylation at one of the methyl groups of the tert-butyl moiety, forming an alcohol intermediate. This intermediate then undergoes further oxidation to yield the corresponding aldehyde, which is subsequently oxidized to the final carboxylic acid derivative, this compound [1] [2].

This stepwise oxidation mirrors the mammalian metabolic pathway observed in human liver microsomes, where cytochrome P450 enzymes, particularly CYP2J2 and CYP3A, catalyze similar transformations [3] [4]. The ability of microbial systems to replicate human metabolic pathways makes them particularly valuable for pharmaceutical applications, including the production of reference standards, metabolite identification, and development of active pharmaceutical ingredients with improved safety profiles.

G Ebastine Ebastine AlcoholIntermediate AlcoholIntermediate Ebastine->AlcoholIntermediate Step 1: Hydroxylation (CYP450 enzymes) AldehydeIntermediate AldehydeIntermediate AlcoholIntermediate->AldehydeIntermediate Step 2: Oxidation (Dehydrogenases) This compound This compound AldehydeIntermediate->this compound Step 3: Oxidation (Aldehyde oxidases)

Figure 1: Stepwise Microbial Oxidation Pathway of Ebastine to this compound

Critical Process Parameters and Optimization

The efficiency of biotransformation is highly dependent on specific culture conditions and process parameters. Through systematic optimization studies, researchers have identified key factors that significantly impact the yield of this compound from ebastine. The substrate concentration has been identified as a critical factor, with optimal biotransformation observed at 200 mg/L of ebastine [1] [5]. Higher substrate concentrations may lead to inhibition or toxicity, while lower concentrations reduce process efficiency.

The culture pH represents another crucial parameter, with an initial pH of 5.0 proving most favorable for the biotransformation [1]. This acidic environment likely supports enzyme activity and stability while also influencing substrate solubility and cellular uptake. Additionally, the addition of poly(vinyl alcohol) at 1% concentration has been shown to enhance biotransformation efficiency, possibly by improving substrate dispersion or stabilizing the enzyme systems [1] [5].

Table 2: Optimized Culture Conditions for this compound Production

Parameter Optimal Condition Impact on Biotransformation Experimental Range
Substrate Concentration 200 mg/L Higher concentrations may cause inhibition; lower concentrations reduce yield 100-500 mg/L
Initial pH 5.0 Supports enzyme activity and stability 4.0-7.0
Poly(vinyl alcohol) 1% Enh yield by improving substrate dispersion and stability 0-2%
Temperature 28-30°C Standard for fungal cultivations 25-37°C
Incubation Time 7 days Complete conversion via intermediates 5-10 days
Culture Scale Transferable from shake flasks to 3L fermenter Process scalable with reproducible yields 100 mL - 3L

Further optimization studies have revealed that the addition of soybean peptones to the culture medium can induce oxidative activity in certain microbial strains, particularly in Streptomyces platensis for the analogous transformation of terfenadine to fexofenadine [2]. While this specific induction hasn't been explicitly reported for C. blakesleeana and ebastine, it suggests that medium composition plays a crucial role in maximizing the oxidative capabilities of microbial biocatalysts.

Detailed Experimental Protocols

Protocol 1: Microbial Screening for Biotransformation Capability
4.1.1 Purpose and Scope

This protocol provides a standardized methodology for screening and evaluating microbial strains for their ability to oxidize ebastine to this compound. The procedure is applicable for initial strain selection as well as for assessing the influence of culture conditions on biotransformation efficiency.

4.1.2 Materials and Equipment
  • Microbial strains: Cunninghamella blakesleeana (e.g., ATCC 8688a), other Cunninghamella species, Absidia corymbifera, Streptomyces platensis
  • Culture media: Yeast Malt (YM) broth containing 10 g/L glucose, 5 g/L peptone, 3 g/L malt extract, 3 g/L yeast extract; YMS broth (YM supplemented with 0.2% soybean peptones)
  • Substrate: Ebastine stock solution (20 mg/mL in methanol or DMSO)
  • Equipment: Sterile shake flasks (100-250 mL), orbital shaker incubator, centrifugation equipment, pH meter, sterile pipettes and tips
  • Supplies: Poly(vinyl alcohol) stock solution (10% w/v in water), 0.22 μm syringe filters for sterilization
4.1.3 Procedure
  • Preculture Preparation

    • Inoculate 50 mL of YM broth in a 250 mL Erlenmeyer flask with a spore suspension or fresh culture of the test microorganism.
    • Incubate at 28°C with agitation at 180-200 rpm for 48 hours or until turbid growth is observed.
  • Main Culture and Biotransformation

    • Prepare main culture flasks containing 50 mL of YM or YMS broth.
    • Inoculate with 5% (v/v) of the preculture (2.5 mL into 50 mL).
    • Add filter-sterilized poly(vinyl alcohol) to a final concentration of 1%.
    • Adjust pH to 5.0 using sterile HCl or NaOH solutions.
    • Incubate at 28°C with agitation at 180-200 rpm for 24 hours.
    • Add ebastine substrate from stock solution to achieve final concentration of 200 mg/L.
    • Continue incubation for 7 days under same conditions.
  • Sampling and Monitoring

    • Aseptically remove 1 mL aliquots daily for analysis.
    • Centrifuge samples at 13,000 × g for 5 minutes to separate biomass.
    • Collect supernatant for TLC and HPLC analysis.
    • Store samples at -20°C if not analyzed immediately.
4.1.4 Assessment Criteria
  • TLC Analysis: Monitor conversion using silica gel TLC plates with appropriate mobile phase (e.g., chloroform:methanol:acetic acid, 90:10:1). Visualize under UV light (254 nm) and by charring after spraying with anisaldehyde reagent.
  • HPLC Analysis: Quantify conversion using reverse-phase HPLC with UV detection at 210-230 nm.
  • Strain Evaluation: Compare conversion rates and final yields after 7 days incubation. Strains showing >10% conversion are considered promising candidates for further optimization.
Protocol 2: Bench-Scale Production of this compound
4.2.1 Purpose and Scope

This protocol describes a scaled-up procedure for the production of this compound from ebastine using C. blakesleeana in laboratory-scale bioreactors or large shake flasks. The method is optimized for higher yields and can be adapted for the preparation of this compound for analytical standards or further pharmaceutical development.

4.2.2 Materials and Equipment
  • Microorganism: Cunninghamella blakesleeana actively growing culture
  • Bioreactor: 5L benchtop fermenter or 2L shake flasks with baffles
  • Culture Media: YM broth as described in Protocol 1
  • Substrate: Ebastine (600 mg for 3L culture)
  • Additives: Poly(vinyl alcohol) solution, sterile acid/base for pH adjustment
  • Extraction Supplies: Ethyl acetate, separatory funnels, rotary evaporator, filtration equipment
4.2.3 Procedure
  • Preculture Development

    • Prepare a 500 mL preculture in a 2L baffled shake flask containing 100 mL YM broth.
    • Inoculate with C. blakesleeana spores or fresh mycelial culture.
    • Incubate at 28°C with agitation at 180 rpm for 48 hours.
  • Production Scale Biotransformation

    • Transfer 3L of YM broth to a 5L bioreactor or divide into 1L portions in 2L baffled shake flasks.
    • Inoculate with 5% (v/v) of the preculture (150 mL for 3L total volume).
    • Add poly(vinyl alcohol) to 1% final concentration (30 mL of 10% stock for 3L).
    • Adjust pH to 5.0 with sterile HCl.
    • For bioreactor cultivation: Maintain temperature at 28°C, aeration at 1 vvm, and agitation at 300-400 rpm to maintain dissolved oxygen above 30%.
    • For shake flask cultivation: Incubate at 28°C with agitation at 180 rpm.
    • After 24 hours of growth, add ebastine to achieve 200 mg/L concentration (600 mg total for 3L culture).
    • Continue cultivation for 7 days, monitoring daily samples by TLC/HPLC.
  • Product Recovery and Isolation

    • Separate biomass by centrifugation at 8,000 × g for 15 minutes.
    • Acidify the supernatant to pH 3.0 with dilute HCl.
    • Extract three times with equal volumes of ethyl acetate.
    • Combine organic layers and dry over anhydrous sodium sulfate.
    • Filter and concentrate under reduced pressure using a rotary evaporator.
    • Further purify by recrystallization or column chromatography if needed.
4.2.4 Expected Outcomes and Yield Calculation
  • Under optimized conditions, this protocol should yield approximately 270 mg of this compound from 600 mg ebastine in a 3L fermentation, representing a conversion yield of approximately 40% [1] [5].
  • Calculate actual yield: (Isolated this compound weight / Theoretical maximum) × 100

Analytical Methods for Reaction Monitoring

TLC Monitoring Protocol

Thin Layer Chromatography provides a rapid, cost-effective method for qualitative monitoring of the biotransformation progress.

  • TLC Plates: Silica gel 60 F254
  • Mobile Phase: Chloroform:methanol:acetic acid (90:10:1, v/v/v)
  • Sample Preparation: Centrifuge 1 mL culture broth, dilute supernatant 1:1 with methanol
  • Application: Spot 10 μL of prepared sample
  • Development: Develop in saturated chamber to 8 cm from origin
  • Visualization:
    • UV light at 254 nm for initial detection
    • Anisaldehyde sulfuric acid reagent followed by heating at 110°C for 5 minutes
  • Expected Rf Values: Ebastine (~0.8), alcohol intermediate (~0.6), aldehyde intermediate (~0.5), this compound (~0.3) [1]
HPLC Quantification Method

High Performance Liquid Chromatography enables accurate quantification of ebastine, intermediates, and this compound throughout the biotransformation process.

  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient of acetonitrile and 0.1% aqueous formic acid
    • 0-5 min: 30% acetonitrile
    • 5-20 min: 30-70% acetonitrile
    • 20-25 min: 70% acetonitrile
    • 25-30 min: 70-30% acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: UV detection at 220 nm
  • Injection Volume: 20 μL
  • Temperature: 30°C
  • Sample Preparation: Filter culture supernatant through 0.22 μm membrane filter, dilute with mobile phase if necessary [1] [3]
Advanced Analytical Techniques

For comprehensive structural confirmation of the products, mass spectrometry and NMR spectroscopy are recommended. LC-MS/MS systems provide excellent sensitivity for metabolite identification, while NMR (particularly 1H and 13C) offers definitive structural confirmation of the isolated this compound [1]. These advanced techniques are particularly valuable during method development and for rigorous quality control of reference standards.

G SampleCollection SampleCollection TLC TLC SampleCollection->TLC Quick assessment HPLC HPLC SampleCollection->HPLC Quantification MS MS HPLC->MS Structural confirmation NMR NMR HPLC->NMR Final verification

Figure 2: Analytical Workflow for Monitoring Ebastine Biotransformation

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Low Conversion Yields: Ensure proper culture viability, check substrate concentration (should not exceed 200 mg/L), verify pH is maintained at 5.0, and confirm poly(vinyl alcohol) has been added for stabilization.

  • Slow Biotransformation Rate: Extend incubation time beyond 7 days, verify culture temperature is maintained at 28-30°C, check aeration/agitation conditions, and confirm the microbial strain is properly maintained without degeneration.

  • Incomplete Conversion with Intermediate Accumulation: This may indicate enzyme inhibition or suboptimal conditions. Consider adding substrate in fractions rather than single dose, or slightly increase incubation temperature to enhance enzyme activity.

  • Product Degradation or Further Metabolism: Reduce incubation time after conversion is complete, optimize harvest time based on TLC/HPLC monitoring, or consider two-stage cultivation approaches.

Scale-Up Considerations

When transferring the process from shake flasks to bioreactors, maintain consistent oxygen transfer rates and mixing efficiency. The kLa value (volumetric oxygen transfer coefficient) should be kept comparable between scales. For C. blakesleeana, which grows as pellets or mycelial clumps, consider adjusting agitation to maintain pellet size optimal for both growth and biotransformation activity [5].

Conclusion

The microbial oxidation of ebastine to this compound using Cunninghamella blakesleeana represents an efficient and scalable biotransformation process that offers significant advantages over traditional chemical synthesis. Through careful optimization of culture conditions—including substrate concentration of 200 mg/L, initial pH of 5.0, and addition of 1% poly(vinyl alcohol)—researchers can achieve reproducible yields of approximately 40% [1] [5]. The well-defined experimental protocols and analytical methods outlined in these application notes provide researchers with comprehensive guidance for implementing this valuable biocatalytic process in both research and development settings.

The successful scale-up of this biotransformation to fermentation scale demonstrates its potential for industrial application in pharmaceutical manufacturing. Furthermore, the principles and methodologies described may be adaptable to similar oxidation reactions for other pharmaceutical compounds containing tert-butyl groups, expanding the utility of this microbial biocatalytic approach.

References

Carebastine intravenous administration parametrization

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Carebastine

The table below summarizes the key pharmacokinetic parameters for this compound, the active metabolite of Ebastine, after a single oral dose of Ebastine to healthy subjects [1].

Parameter 5 mg Ebastine 10 mg Ebastine 20 mg Ebastine 40 mg Ebastine
Maximum Plasma Concentration (C~max~) 40 ng/mL 112 ng/mL 195 ng/mL 388 ng/mL
Time to C~max~ (T~max~) 4 - 6 hours 4 - 6 hours 4 - 6 hours 4 - 6 hours
Apparent Elimination Half-Life 13.8 - 15.3 hours 13.8 - 15.3 hours 13.8 - 15.3 hours 13.8 - 15.3 hours
Urinary Excretion (0-72 h) 1.3 - 1.8% of dose 1.3 - 1.8% of dose 1.3 - 1.8% of dose 1.3 - 1.8% of dose

Additional Notes:

  • Dose Proportionality: The Cmax and AUC (Area Under the Curve) of this compound increase in proportion to the Ebastine dose [1].
  • Food Intake: Food does not affect the gastrointestinal absorption or pharmacokinetics of Ebastine/Carebastine [1].
  • Renal Impairment: The pharmacokinetics of this compound are not significantly altered in patients with renal impairment. The half-life may extend to 23-26 hours in these patients [2] [3].
  • Steady State: Upon repeated once-daily dosing of 20 mg Ebastine, plasma concentrations of this compound reach a steady state by day 4. The Cmax at steady state is 1.6 to 1.7 times greater than after the first dose [1].

Experimental Protocols for Anti-Angiogenic Activity

While not related to intravenous administration, the following are detailed methodologies from published research investigating the anti-angiogenic effects of this compound in vitro and in vivo [4] [5].

In Vitro Protocols

1. Endothelial Cell Proliferation Assay

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery Endothelial Cells (HPAECs) [4].
  • Culture Medium: EBM-2 supplemented with SingleQuots and 10% fetal bovine serum [4].
  • Procedure:
    • Seed cells in 96-well plates at a density of 5x10⁴ cells/well.
    • Culture cells for 24, 48, and 72 hours in:
      • Serum-free medium (negative control).
      • Complete medium with 10 ng/mL VEGF₁₆₅ (positive control).
      • Complete medium with VEGF₁₆₅ and this compound (5-30 µM).
    • Quantify cell proliferation using the MTT assay or a crystal violet colorimetric method.
    • Express results as a percentage of the positive control [4].

2. Endothelial Cell Migration Assay

  • Apparatus: Boyden microchambers [4].
  • Procedure:
    • Place serum-starved cells in the upper chamber.
    • Fill the lower chamber with:
      • Serum-free medium (negative control).
      • Medium with 10 ng/mL VEGF₁₆₅ (positive control).
      • Medium with VEGF₁₆₅ and this compound (10-30 µM).
    • Incubate for 4 hours.
    • Count migrated cells on the membrane under a microscope (1000x magnification) and present as a percentage of the positive control [4].

3. In Vitro Tube Formation Assay

  • Matrix: Cultrex Basement Membrane Extract [4].
  • Procedure:
    • Coat 24-well plates with 400 µL/well of basement membrane extract.
    • Seed 1x10⁵ HUVECs or HPAECs per well in:
      • Serum-free medium (negative control).
      • Complete medium with 10 ng/mL VEGF₁₆₅ (positive control).
      • Complete medium with VEGF₁₆₅ and this compound (doses up to 20 µM).
    • Incubate at 37°C in 5% CO₂ for 18 hours.
    • Examine capillary-like tube and mesh formation under a phase-contrast microscope.
    • Use image analysis software to quantify topological parameters: number of mesh areas, total vessel length, and number of branching points [4].
In Vivo Protocol

Chick Embryo Chorioallantoic Membrane (CAM) Assay

  • Procedure:
    • Incubate fertilized chicken eggs at 37°C and constant humidity.
    • On day 3, open a window in the shell and remove 2-3 mL of albumen to detach the developing CAM.
    • On day 8, implant a 1-mm³ sterile gelatin sponge onto the CAM.
    • Load the sponge with:
      • Medium alone (negative control).
      • Medium with 250 ng VEGF₁₆₅ (positive control).
      • Medium with VEGF₁₆₅ and this compound (30 or 50 µM).
    • On day 12, evaluate the angiogenic response by counting the number of blood vessels converging toward the implant under a stereomicroscope [4].

Signaling Pathway and Mechanism

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-angiogenic effects, based on the experimental findings [4] [5]. This provides a logical relationship for the experimental workflows.

G VEGF VEGF Stimulus VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds/Activates His Histamine (H1 Receptor) His->VEGFR2 Induces Phosphorylation Akt Akt Kinase VEGFR2->Akt Phosphorylation Downstream Proliferation Migration Tube Formation Akt->Downstream Promotes This compound This compound This compound->VEGFR2 Inhibits Phosphorylation This compound->Akt Inhibits Phosphorylation This compound->Downstream Suppresses

Important Considerations for Researchers

  • No IV Data Available: The lack of intravenous administration data means that parameters like volume of distribution and clearance specific to IV dosing are unknown.
  • High Protein Binding: this compound is highly bound to plasma proteins (>95%), which is a critical factor to consider for its pharmacologically active, free concentration [3].
  • Metabolic Pathway: Ebastine is metabolized to this compound primarily by the CYP3A4 enzyme system in the liver. This is a key point for potential drug-drug interactions [3] [6].
  • Experimental Concentrations: The anti-angiogenic effects observed in vitro required micromolar concentrations of this compound (10-30 µM), which are significantly higher than the nanomolar plasma levels achieved with standard oral dosing for antihistaminic effects [1] [4].

References

Comprehensive Application Notes and Protocols: Carebastine Pharmacokinetics and Nonlinear Regression Weighting Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carebastine

This compound is the active acid metabolite of the second-generation antihistamine, ebastine. It functions as a potent and selective histamine H1 receptor antagonist, contributing to ebastine's efficacy in treating seasonal allergic rhinitis and chronic urticaria without sedative effects [1] [2]. Beyond its antihistaminic properties, research indicates that this compound exhibits anti-angiogenic activity, inhibiting VEGF-induced endothelial cell proliferation, migration, and tube formation in vitro, and reducing angiogenesis in vivo [1]. This suggests a potential role for this compound in affecting airway remodeling in allergic diseases. Following administration of ebastine, this compound is rapidly generated in the small intestine and liver, making it the primary active compound responsible for the therapeutic effect [2].

The Critical Role of Weighting in Nonlinear Regression

In pharmacokinetic (PK) modeling, nonlinear regression analysis is used to fit mathematical models to observed concentration-time data. The most common technique, ordinary least squares (OLS), assumes a constant variance of errors across all observations (homoscedasticity). However, pharmacological data, especially drug concentration measurements from analytical techniques like HPLC, often exhibit heteroscedasticity, where the variance of the error increases with the measured concentration [3] [4].

Applying OLS to heteroscedastic data can lead to biased and imprecise parameter estimates, as it gives disproportionate influence to data points with larger variances. To correct this, weighting methods are applied. The goal of weighting is to ensure that each data point contributes to the regression proportionally to the precision of its measurement, thereby stabilizing the variance across the concentration range and yielding more reliable PK parameters [3].

Comparative Studies on Weighting Methods for this compound

Research has provided specific insights into how different weighting strategies impact the parameterization of this compound.

Key Findings from Clinical Studies

Table 1: Impact of Weighting Methods on this compound Pharmacokinetics

Weighting Method Impact on this compound PK Parameters Key Findings & Recommendations
Homoscedastic (W = 1) Led to statistically significant differences in disposition kinetics parameters compared to heteroscedastic methods [3]. Not recommended for this compound PK analysis if data is heteroscedastic. Can result in imprecise or erroneous parameters [3].
Heteroscedastic (1/C) Improved parameter estimation by accounting for increasing variance with concentration [3]. A common and practical choice when the exact error structure is unknown.
Heteroscedastic (1/C²) Improved parameter estimation by accounting for increasing variance with concentration [3]. Useful when variance is proportional to the square of the concentration.
Inverse Variance (1/V) Confirmed as a useful and theoretically sound weighting method [3]. Gold standard. Requires prior determination of the analytical error function from method validation [3] [5].

Conversely, a 1996 study on the active acid metabolite of ebastine (this compound) after a single oral dose found that different weighting methods, including W=1, 1/C, 1/C², and 1/V, showed no significant influence on the estimation of pharmacokinetic parameters [5]. This discrepancy with the 1998 study highlights that the impact of weighting can be dependent on the specific study design, population, and the nature of the data set itself.

Quantitative Data on Analytical Error Functions

The most robust weighting approach involves determining the relationship between the measured concentration and the standard deviation (SD) or variance (V) of the analytical method itself.

Table 2: Analytical Error Functions for a Validated HPLC Method for this compound

| Calibration Range (ng/mL) | Best-Fit Analytical Error Function (SD) | Weights (1/V) at Example Concentrations | | :--- | :--- | :--- | | 25 - 500 | SD = 0.6089 + 0.0438*C - 9.5868e-8*C³ [4] |

  • 25 ng/mL: 0.3451
  • 100 ng/mL: 0.0418
  • 500 ng/mL: 0.0090
| | 25 - 1000 | SD = 4.2949 + 3.6115e-5*C² [4] |
  • 25 ng/mL: 0.0536
  • 100 ng/mL: 0.0461
  • 500 ng/mL: 0.0056
  • 1000 ng/mL: 0.0006
|

The data in Table 2 illustrates a critical principle: the analytical error function must not be extrapolated beyond the calibration range used to derive it. As shown, applying the first error function (for the 25-500 ng/mL range) to a concentration of 1000 ng/mL results in a nonsensical negative standard deviation [4]. Furthermore, the calculated weights for the same concentration (e.g., 100 ng/mL) differ substantially based on the chosen calibration range, which would directly impact the regression analysis.

Experimental Protocols

Protocol 1: Determining the Analytical Error Function

Purpose: To establish a reliable weighting function (1/V) for nonlinear regression analysis of pharmacokinetic data.

Materials and Methods:

  • Analytical Method: A fully validated HPLC or LC-MS/MS method. For this compound, a reported RP-HPLC method uses a Phenomenex RP-C18 column with a methanol:water (90:10) mobile phase and detection at 262 nm [2].
  • Calibration Standards: Prepare a calibration curve spanning the expected concentration range in the study samples. For example, concentrations of 25, 50, 100, 200, 300, 500, and 1000 ng/mL have been used for this compound [4].
  • Validation: Analyze multiple replicates (e.g., n=5-6) of each calibration standard in a single run (intra-day) and over different days (inter-day) to determine precision.
  • Data Analysis:
    • For each concentration level, calculate the mean measured concentration and the standard deviation (SD).
    • Plot the SD (or variance, V = SD²) against the mean concentration.
    • Fit different models (e.g., linear, quadratic, power) to this data to determine the best-fitting error function: SD = f(C).
    • The optimal weighting factor for each observed concentration C is then wi = 1 / Vi = 1 / [f(C)]².
Protocol 2: Parameter Estimation via Weighted Nonlinear Regression

Purpose: To estimate pharmacokinetic parameters of this compound using appropriate weighting strategies.

Software: Use a pharmacokinetic software package capable of weighted nonlinear regression (e.g., WinNonlin, NONMEM, PKAnalix, or similar).

Workflow:

  • Data Input: Input the observed concentration-time data.
  • Model Selection: Select a suitable PK model (e.g., one- or two-compartment intravenous model for IV data).
  • Weighting Selection: Apply different weighting schemes:
    • Trial 1: No weighting (W=1)
    • Trial 2: Weight = 1 / Observed Concentration (1/C)
    • Trial 3: Weight = 1 / (Observed Concentration)² (1/C²)
    • Trial 4: Weight = 1 / Variance (1/V), using the error function determined in Protocol 1.
  • Model Fitting: Perform the regression for each weighting method.
  • Model Diagnosis & Comparison:
    • Compare the goodness-of-fit using criteria such as the Akaike Information Criterion (AIC), Schwarz Criterion (SC), and the condition number of the correlation matrix.
    • Examine the plots of weighted residuals vs. predicted concentration. A random scatter around zero indicates that the weighting was appropriate and has successfully stabilized the variance.
  • Parameter Estimation: The model run with the most appropriate weighting method, as determined by diagnostic checks, provides the final parameter estimates.

The following diagram summarizes the logical workflow for selecting and applying a weighting method.

start Start: PK Analysis of this compound data Collect Concentration-Time Data start->data validate Validate Analytical Method data->validate decide Determine Analytical Error Function? validate->decide p1 Protocol 1: Determine Error Function SD=f(C) decide->p1 Yes alt1 Use standard weights (e.g., 1/C or 1/C²) decide->alt1 No w1 Define Weights as wi = 1/V p1->w1 p2 Protocol 2: Perform Weighted Nonlinear Regression w1->p2 diag Diagnose Model Fit: AIC/SC, Weighted Residuals p2->diag params Report Final PK Parameters diag->params end End params->end alt1->p2

Conclusion and Best Practices

The parameterization of this compound in pharmacokinetic studies is significantly influenced by the application of correct weighting methods in nonlinear regression analysis. The following best practices are recommended:

  • Always Assess Heteroscedasticity: Do not assume homoscedastic weighting (W=1) is adequate. Preliminary analysis should include plotting residuals to identify variance patterns.
  • Use the Inverse Variance Method When Possible: If the analytical method has been fully validated, determining and using a specific analytical error function (1/V) is the most rigorous approach and is strongly recommended [3] [4].
  • Calibrate Within the Expected Range: The calibration curve for determining the error function must cover the entire range of concentrations found in the actual study samples. Extrapolating the error function is not valid and will lead to incorrect weighting [4].
  • Compare and Diagnose: Apply multiple weighting methods and use objective statistical criteria (AIC, SC) and visual inspection of weighted residuals to select the most appropriate one for the final analysis [3].

By adhering to these protocols and considering the quantitative data presented, researchers can achieve more precise and reliable estimates of this compound's pharmacokinetic parameters, thereby improving the quality of drug development and bioequivalence studies.

References

Validated LC-MS/MS Method for Ebastine & Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a fully validated LC-MS/MS method for the simultaneous determination of Ebastine and its active metabolite, Carebastine, in human plasma. This method is designed for high sensitivity and reliability in pharmacokinetic studies [1].

Parameter Specification for Ebastine Specification for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Transition (m/z) 496.2 → 261.0 672.2 → 479.3 / 261.2
Internal Standard Ebastine D6 This compound D6
Linearity Range 0.051 ng/mL to 31.099 ng/mL 1.013 ng/mL to 1005.451 ng/mL
Sample Preparation Solid Phase Extraction (SPE)
Chromatographic Column BDS Hypersil C18 (50 mm × 4.6 mm, 5µm)
Mobile Phase Flow Rate 0.6 mL/min
Validation Parameters Linearity, precision, accuracy, ruggedness, robustness, LOD, LOQ

This method has been validated per International Conference on Harmonisation (ICH) guidelines and was found to be linear, precise, accurate, robust, and rugged. Its high sensitivity and wide quantitation range make it suitable for bioanalysis [1].

Detailed Experimental Protocol

Here is the step-by-step methodology for the analysis based on the published procedure [1]:

  • Sample Preparation (Solid Phase Extraction):

    • Process human plasma samples using a validated Solid Phase Extraction (SPE) protocol. SPE helps in cleaning the sample and pre-concentrating the analytes, which improves accuracy and reduces matrix effects.
    • Use the stable isotope-labeled internal standards Ebastine D6 and This compound D6. Adding these at the beginning of sample preparation corrects for analyte loss during processing and variations in instrument response.
  • Instrumental Analysis (LC-MS/MS):

    • Chromatography:
      • Column: Use a BDS Hypersil C18 column (50 mm × 4.6 mm, 5µm particle size).
      • Mobile Phase: The specific composition is not detailed in the provided abstract, but typically involves a gradient of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.
      • Flow Rate: Maintain isocratically or via gradient at 0.6 mL/min without a splitter before the mass spectrometer.
    • Mass Spectrometry:
      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM) mode.
      • Monitor the specific mass-to-charge (m/z) transitions for each compound:
        • Ebastine: Parent ion 496.2 → Fragment ion 261.0
        • This compound: Parent ion 672.2 → Fragment ions 479.3 / 261.2
        • Ebastine D6 (IS): Use its specific transition.
        • This compound D6 (IS): Use its specific transition.
  • Data Analysis:

    • Plot the peak area ratio (analyte / internal standard) against the nominal concentration of the analyte to generate a calibration curve.
    • Use this curve to calculate the concentration of Ebastine and this compound in unknown samples.

The workflow for this analytical method can be visualized as follows:

Plasma Sample Plasma Sample Add Internal Standards Add Internal Standards Plasma Sample->Add Internal Standards Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Add Internal Standards->Solid Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification Final Concentration Final Concentration Data Quantification->Final Concentration

Key Factors for Precision and Accuracy

To ensure your results are reliable, pay close attention to these critical aspects of the method:

  • Internal Standards: The use of deuterated internal standards (Ebastine D6 and this compound D6) is crucial. They correct for recovery losses and ionization efficiency variations in the mass spectrometer, significantly improving quantitative accuracy and precision [1].
  • Sample Cleanup: The Solid Phase Extraction (SPE) step is essential for removing interfering components from the plasma matrix. A clean sample minimizes ion suppression or enhancement in the MS source, leading to more precise and accurate measurements [1].
  • Specific Detection: Using MRM on a tandem mass spectrometer provides high selectivity by filtering out chemical noise. This ensures that the signal being measured is unequivocally from this compound or Ebastine, even at very low concentrations [1].

Frequently Asked Questions

Q1: Why is my signal for this compound unstable or imprecise? A: This is often due to matrix effects from the plasma. Ensure the SPE protocol is rigorously followed to clean the sample thoroughly. Also, verify that the internal standard (this compound D6) is added correctly and consistently to every sample to compensate for any signal fluctuations.

Q2: What could cause low recovery of this compound from plasma? A: Low recovery can result from an suboptimal SPE procedure. Re-optimize the conditioning, loading, washing, and elution steps of the SPE protocol. Using the appropriate stable isotope internal standard will account for recovery issues during calculation.

Q3: Are there any known metabolic or stability issues with the parent drug, Ebastine? A: Yes. Ebastine is a prodrug that undergoes extensive first-pass metabolism by the liver enzyme CYP3A4 to form its active metabolite, this compound [2]. It is also known that drugs like rifampicin, which induce CYP3A4, can drastically reduce the systemic availability of Ebastine and, consequently, the formation of this compound [2]. This pharmacokinetic interaction is important to consider in study design but does not directly affect the chemical stability of the compounds during sample analysis if proper protocols are followed.

References

Understanding Carebastine & Extraction Fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

What is Carebastine? this compound is the active carboxylic acid metabolite of the antihistamine drug Ebastine. The conversion is primarily mediated by the CYP3A4 enzyme in the liver and intestines [1].

Principles of Extraction Efficiency Extraction efficiency is the ratio of the amount of analyte successfully recovered from a sample to the total amount originally present [2] [3]. It is a critical parameter that directly impacts the accuracy, precision, and reliability of your analytical results [2].

The core factors influencing extraction efficiency include:

  • Solvent Selection: The chemical compatibility between the solvent and the analyte is paramount.
  • Matrix Properties: The complexity of the sample (e.g., plasma) can cause interference.
  • pH and Ionic Strength: These can affect the solubility and stability of the analyte.
  • Temperature and Time: Optimization of these kinetic factors is often necessary.
  • Extraction Technique: The method used (e.g., SPE, LLE) and its specific parameters [2] [3].

Workflow for Method Development & Optimization

The following chart outlines a systematic approach to developing and optimizing an extraction method for this compound.

Start Start: Method Development Step1 Define Objective (e.g., extract this compound from plasma) Start->Step1 Step2 Select Extraction Technique (e.g., Solid Phase Extraction) Step1->Step2 Step3 Screen Initial Conditions (Solvent, pH, sorbent) Step2->Step3 Step4 Design of Experiments (DoE) To optimize multiple factors Step3->Step4 Step5 Execute & Analyze Runs Model data and find optimum Step4->Step5 Step6 Validate Final Method (Precision, accuracy, LOD/LOQ) Step5->Step6 Step7 End: Routine Analysis Step6->Step7

To operationalize this workflow, you need to make concrete decisions on several technical aspects. The tables below summarize key optimization parameters and a specific, validated protocol.

Table 1: Optimization Parameters for this compound Extraction

Factor Consideration & Impact Example / Target
Sample Type Human plasma is the common matrix for pharmacokinetic studies [4]. Human plasma [4]
Extraction Technique Solid-Phase Extraction (SPE) is highly effective for complex biological samples, providing clean extracts and high recovery [4]. SPE [4]
Solvent pH Adjusting pH can ensure the analyte is in a non-ionized state for better transfer to the organic phase. Optimize via DoE
Internal Standard Use a stable isotope-labeled analog to correct for procedural losses and instrument variability. Ebastine D6 & this compound D6 [4]

Table 2: Summary of a Validated LC-MS/MS Method [4]

Parameter Specification for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Positive Ionization
Chromatographic Column BDS Hypersil C18 (50 mm × 4.6 mm, 5µm)
Mobile Phase Flow Rate 0.6 mL/min
Linear Range 1.013 ng/mL to 1005.451 ng/mL
Internal Standard This compound D6
Sample Preparation Solid Phase Extraction
Validation Found acceptable as per ICH guidelines (precision, accuracy, robustness)

Troubleshooting Common Extraction Issues

FAQ 1: My recovery for this compound is low and inconsistent. What could be the cause? Low recovery is often related to the sample preparation step. Follow this diagnostic path:

  • Check Solvent & Sorbent: Ensure the SPE sorbent and elution solvents are optimal for the analyte's polarity.
  • Review Sample Loading: Overloading the SPE cartridge can cause analyte breakthrough.
  • Verify pH: The pH during sample loading may not be optimal for retaining this compound on the sorbent. Re-optimize pH conditions.
  • Confirm Elution: Ensure the elution solvent is strong enough and used in sufficient volume to completely desorb the analyte.

FAQ 2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them? Matrix effects, which cause ion suppression or enhancement, are a common challenge in plasma analysis.

  • Improve Sample Cleanup: The primary strategy is to obtain a cleaner extract. Optimize the washing steps in your SPE protocol to remove more phospholipids and other interfering compounds.
  • Use Internal Standard: A stable isotope-labeled internal standard (like this compound D6) compensates for matrix effects by experiencing the same ionization suppression/enhancement as the analyte [4].
  • Chromatographic Separation: Improve the LC method to separate the analyte from co-eluting matrix components.

FAQ 3: The method works for this compound, but how do I handle samples containing the parent drug, Ebastine? Many studies require simultaneous quantification of Ebastine and its metabolite, this compound.

  • Develop a Dual Assay: A single LC-MS/MS method can be validated for both compounds. The cited validated method successfully quantifies both Ebastine (range: 0.051–31.099 ng/mL) and this compound in human plasma [4].
  • Ensure Chromatographic Resolution: The method must be able to chromatographically separate Ebastine and this compound, which have different retention times [4].

Key Takeaways for Researchers

  • Systematic Optimization is Crucial: Do not rely on one-factor-at-a-time approaches. Use statistical experimental design (DoE) to understand interactions between variables like solvent, pH, and temperature for optimal recovery [2].
  • SPE and LC-MS/MS are the Gold Standard: For bioanalysis of this compound in complex matrices like plasma, a well-optimized Solid-Phase Extraction method followed by LC-MS/MS analysis provides the sensitivity, specificity, and reliability required for pharmacokinetic studies [4].
  • Validation is Non-Negotiable: Any developed method must be thoroughly validated for parameters like precision, accuracy, and robustness according to international guidelines (e.g., ICH) before being used for routine analysis [4].

References

Analytical Method & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The core of analyzing Carebastine often involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes a validated method and key pharmacokinetic parameters from a study on its parent drug, Ebastine, which can serve as a baseline for your own method development [1].

Parameter Details
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Linear Range (this compound) 1.00 - 300 ng/mL [1]
Sample Matrix Human plasma [1]
Sample Preparation Protein precipitation [1]
Chromatography Column Synergi Hydro-RP 80A (50 mm × 2.0 mm; 4 μm) [1]
Mobile Phase A: 0.1% formic acid in 5mM Ammonium Acetate; B: 100% Methanol (Gradient elution) [1]
Pharmacokinetic Data (this compound) Cmax: 143 ± 68.4 ng/mL (Fasting), 176 ± 68.4 ng/mL (Fed). Tmax: 5.00 ± 2.00 h (Fasting), 6.14 ± 2.0 h (Fed). Half-life: 17.4 ± 4.97 h (Fasting), 20.0 ± 4.97 h (Fed) [1]

Guide to Robustness Testing for Your Method

Robustness testing proves that your analytical method remains reliable despite small, deliberate variations in method parameters [2] [3]. While the following workflow is generalized, you should apply it to the specific parameters of your this compound method.

The diagram below outlines the key stages in designing and executing a robustness test.

G Define Test Parameters Define Test Parameters Plan Experimental Design Plan Experimental Design Define Test Parameters->Plan Experimental Design Execute Tests & Collect Data Execute Tests & Collect Data Plan Experimental Design->Execute Tests & Collect Data Analyze Data for Significance Analyze Data for Significance Execute Tests & Collect Data->Analyze Data for Significance Establish System Suitability Limits Establish System Suitability Limits Analyze Data for Significance->Establish System Suitability Limits

Step 1: Define Critical Parameters to Test

Identify and vary key parameters of your LC-MS/MS method. Common examples include [3]:

  • Chromatographic: Mobile phase pH (±0.1 units), organic solvent composition (±2%), column temperature (±2°C), flow rate (±5%).
  • Sample Preparation: Extraction solvent volume (±5%), incubation time (±10%), centrifugation speed/time (±5%).
Step 2: Plan the Experimental Design

A structured approach is more efficient than testing one factor at a time (OFAT).

  • Full/Fractional Factorial Designs: Systematically vary all selected parameters simultaneously to study their main effects and interactions [2].
  • Positive and Negative Controls: Always include a control sample (e.g., a mid-level this compound quality control) analyzed under standard conditions to benchmark performance.
Step 3: Execute Tests & Collect Data

Run your analytical method with the planned variations.

  • Measured Responses (Outputs): For each variation, record critical performance criteria such as peak area, retention time, theoretical plates, and tailing factor [2].
Step 4: Analyze Data for Significance

Evaluate the impact of each variation.

  • Statistical Analysis: Use analysis of variance (ANOVA) to determine if changes in the output are statistically significant [2].
  • Tolerance Thresholds: Set acceptance criteria (e.g., retention time shifts < 2%, peak area variation < 5%). Variations causing results outside these limits are considered influential.
Step 5: Establish System Suitability Limits

The goal is not to pass every test but to define your method's operational boundaries.

  • Document Boundaries: Based on the results, formally document the acceptable operating ranges for each parameter (e.g., "Mobile phase pH: 5.2 ± 0.15").
  • Update SOP: Incorporate these validated ranges into your standard operating procedure (SOP) to ensure consistent application [2].

Frequently Asked Questions

  • Q1: Why is robustness testing critical for a this compound method?

    • A: It ensures your method will produce reliable results when used in different labs, with different instruments, or over long periods. This is vital for generating credible data for regulatory submissions or research publications [2] [3].
  • Q2: My method is sensitive to small changes in mobile phase pH. What should I do?

    • A: First, specify a tight, controlled tolerance for pH in your method SOP. To enhance robustness, consider using a buffered mobile phase with a higher capacity to resist pH drift. You could also investigate if a different column chemistry (e.g., a different C18 ligand) is less sensitive to pH variations.
  • Q3: What's the difference between robustness and ruggedness?

    • A: While related, robustness refers to a method's resilience to deliberate, small changes in operational parameters within a single laboratory. Ruggedness refers to the reproducibility of results when the method is used across different laboratories, analysts, or instruments.

References

Carebastine solubility issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Carebastine Solubility Data

The table below summarizes the key solubility data for this compound from technical datasheets.

Solvent Solubility (Approx.) Concentration (Approx.) Notes
DMF 25 mg/mL [1] [2] [3] ~50.04 mM [1] [2] May require ultrasonic and warming [1].
DMSO ~2 mg/mL [1] [2] [3] ~4.00 mM [1] [2] Hygroscopic DMSO may impact solubility; use newly opened solvent [1].
Ethanol ~2 mg/mL [3] ~4.00 mM Information from supplier data [3].
Water Insoluble (inferred from Ebastine data) [4] N/A Ebastine, the parent compound, is insoluble in water [4].

Experimental Protocols: Stock Solution Preparation

Here are detailed methodologies for preparing stock solutions of this compound, adapted from supplier protocols [1] [2].

Protocol 1: Preparation Using DMF

This method is suitable for achieving high-concentration stock solutions.

  • Weigh the desired amount of this compound powder.
  • Add DMF as the solvent to achieve a final concentration of 25 mg/mL.
  • Agitate the mixture using ultrasonication and warming to fully dissolve the solid and create a clear solution [1].
Protocol 2: Preparation Using DMSO

Use this protocol if DMSO is your preferred solvent.

  • Weigh the desired amount of this compound powder.
  • Add DMSO as the solvent to achieve a final concentration of 2 mg/mL.
  • Dissolve the powder using ultrasonication and warming. Using newly opened, anhydrous DMSO is critical for achieving the stated solubility [1].

Formulation Strategies to Enhance Solubility & Bioavailability

Since this compound is the active metabolite of Ebastine, and both face bioavailability challenges, research into advanced formulation techniques for Ebastine provides valuable insights. The following workflow illustrates a strategic approach to formulation development.

G Start Problem: Poor Solubility/Bioavailability Strategy1 Strategy 1: Nano-vesicle Systems (e.g., Transfersomes) Start->Strategy1 Strategy2 Strategy 2: Solid Dispersion (e.g., Surface Solid Dispersion) Start->Strategy2 Sub1_1 Composition: Lipid (Phosphatidylcholine) + Edge Activator (Tween 80, Span 20) Strategy1->Sub1_1 Sub2_1 Composition: Drug + Hydrophilic Carrier (e.g., Croscarmellose Sodium) Strategy2->Sub2_1 Sub1_2 Method: Thin Film Hydration Sub1_1->Sub1_2 Sub1_3 Outcome: Enhanced GI permeability and oral bioavailability Sub1_2->Sub1_3 Sub2_2 Method: Solvent Evaporation Sub2_1->Sub2_2 Sub2_3 Outcome: Amorphization of drug, improved dissolution rate Sub2_2->Sub2_3

Strategy 1: Transfersomal Oral Films

This advanced delivery system is designed to significantly improve gastrointestinal absorption.

  • Composition: The system consists of:
    • Drug: Ebastine (which metabolizes to this compound).
    • Lipid: Phosphatidylcholine (e.g., Phospholipon 90H).
    • Edge Activator (EA): A surfactant like Tween 80 or Span 20 that provides membrane flexibility [5].
  • Method: Prepared using the thin film hydration method. The lipid, EA, and drug are dissolved in an organic solvent mixture (e.g., chloroform/methanol), which is then evaporated to form a thin film. The film is hydrated with buffer to form ultra-deformable vesicles (transfersomes) [5].
  • Integration into Films: The transfersome dispersion can be incorporated into oral films using a solvent casting method with a polymer like HPMC-K15M, which improves stability and ease of administration [5].
  • Outcome: This approach demonstrated an ~2.95-fold increase in relative oral bioavailability compared to a drug suspension and enhanced antihistamine activity in pharmacodynamic studies [5].
Strategy 2: Surface Solid Dispersion (SSD)

This technique enhances the solubility and dissolution rate of poorly soluble drugs.

  • Composition: The drug is dispersed in a hydrophilic, water-insoluble carrier such as Croscarmellose Sodium (CCS) [6].
  • Method: Prepared using the solvent evaporation technique. The drug and carrier are dissolved in a solvent, which is then evaporated to form a solid dispersion [6].
  • Outcome: A formulation with a 1:15 drug-to-CCS ratio showed an 8.2-fold increase in solubility. The drug transitions to an amorphous state without chemical interaction, which is responsible for the improved dissolution [6].

Frequently Asked Questions

Q1: What are the recommended storage conditions for this compound stock solutions?

  • A: Stock solutions prepared in DMSO or DMF should be stored at -80°C for 6 months or -20°C for 1 month. To prevent inactivation, it is best to aliquot the solution and avoid repeated freeze-thaw cycles. Powder should be stored in a -20°C freezer [1] [2] [3].

Q2: My this compound solution in DMSO is cloudy or has precipitate. What should I do?

  • A: First, ensure you are using newly opened, anhydrous DMSO and that the concentration does not exceed 2 mg/mL. Warm the solution gently (e.g., to 37°C) and use ultrasonication in a water bath to aid dissolution. If precipitation persists, consider using DMF for a higher concentration stock or reformulating for in vivo studies [1].

Q3: How can I prepare a formulation for in vivo administration?

  • A: Direct use of organic solvents is unsuitable. Prepare a suspension using a vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Add co-solvents sequentially with vigorous mixing. Note that this may form a suspension, not a clear solution [1] [2].

References

Carebastine stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage

The table below summarizes the available data on solvent preparation and storage conditions for Carebastine.

Aspect Details
Molecular Weight 499.64 g/mol [1] [2] [3]
Purity ≥98% to ≥99% (HPLC) [1] [3]
Form White to light yellow solid powder [1] [4]

| Solubility (In Vitro) | DMF: 25 mg/mL (~50.04 mM) [1] DMSO: 1-2 mg/mL (~2.00-4.00 mM) [1] [2] Ethanol: 2 mg/mL [4] | | Common Stock Concentration | 5-50 mM (prepared from DMSO or DMF) [1] [2] | | Sample Protocol (DMSO) | Dissolve this compound in DMSO at a concentration of 25 mg/mL (50 mM) as a stock solution [1]. | | Storage (Powder) | -20°C for 3 years [1] [2] [5] or between 0-8°C [3]. Keep desiccated [5]. | | Storage (Solution) | -20°C for 1 month [5] or -80°C for 1 year [1] [2]. Aliquot to avoid repeated freeze-thaw cycles [1] [5]. |

Suggested Experimental Practices

While explicit troubleshooting data is unavailable, here are key technical points to guide your work:

  • Aid for Dissolution: Sonication and heating are recommended to aid in dissolving the compound, especially when using DMSO [2].
  • Solvent Considerations: DMF offers higher solubility than DMSO. If your assay is sensitive to DMSO, you may need to use DMF for your stock and then further dilute it in aqueous buffers. Be mindful of the final solvent concentration in your biological assays.
  • Stability Focus: The recommendation to aliquot the stock solution is critical to prevent loss of potency from multiple freeze-thaw cycles [1] [5].

Experimental Workflow

Based on the gathered information, a general workflow for preparing and using a this compound stock solution can be visualized as follows:

G Start Start: this compound Powder Step1 Select Solvent (DMSO or DMF) Start->Step1 Step2 Calculate Mass/Volume Using Molecular Weight: 499.64 g/mol Step1->Step2 Step3 Add Solvent and Mix with Sonication/Heating Step2->Step3 Step4 Prepare Aliquots Step3->Step4 Step5 Store Appropriately (Powder: -20°C, Solution: -80°C) Step4->Step5 End Use in Experiment Step5->End

Key Technical Notes

Please note the following critical points for your research:

  • For Research Use Only: All cited sources emphasize that this compound is "for research use only, not for human use" [1] [6] [2].
  • Safety Data: Always consult the Safety Data Sheet (SDS) for proper handling procedures. One source lists a hazard statement of H301 ("Toxic if swallowed") [4].

References

Frequently Asked Questions (FAQs) on Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are matrix effects in LC-MS analysis?

    • A: Matrix effects are the suppression or enhancement of a target analyte's ionization efficiency caused by co-eluting compounds from the sample matrix. These interfering substances can compete for charge or disrupt droplet formation during the electrospray ionization (ESI) process, leading to inaccurate quantification [1] [2]. In the context of biological samples, phospholipids are a major source of these effects.
  • Q2: Why is carebastine analysis particularly susceptible to matrix effects?

    • A: this compound is a metabolite of ebastine and is typically monitored in complex biological matrices like human plasma [3] [4] [5]. Plasma contains many endogenous compounds (salts, lipids, proteins) that can co-elute with the analyte. Methodologies often use protein precipitation for sample preparation, which, while simple, is one of the least effective techniques for removing matrix interferences and can concentrate compounds that cause ion suppression [1] [6].
  • Q3: What is the most effective strategy to compensate for matrix effects in quantitative analysis?

    • A: The use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard for compensation [1] [2]. A SIL-IS has nearly identical chemical and physical properties to the native analyte, ensuring it experiences the same matrix effects during ionization. By comparing the analyte response to that of the SIL-IS, the suppression or enhancement can be effectively corrected.

Troubleshooting Guide: Identifying and Mitigating Matrix Effects

The following table outlines common strategies to identify, minimize, and compensate for matrix effects.

Strategy Description Key Considerations
Use of Internal Standards [1] [2] Stable Isotope-labeled IS (SIL-IS): Most effective. Corrects for both sample prep losses and matrix effects. Ideal choice for reliable quantification. May be expensive or not commercially available for all analytes.
Structural Analog IS: A chemically similar compound. Less effective than SIL-IS as it may not co-elute perfectly with the analyte and thus not experience identical matrix effects.
Improved Sample Preparation [1] [6] Liquid-Liquid Extraction (LLE): Can be more selective than SPE for removing matrix interferences. Offers a wider choice of solvents for better selectivity.
Selective Solid-Phase Extraction (SPE): Uses different retention mechanisms (e.g., mixed-mode) to selectively isolate the analyte. More effective than simple protein precipitation.
Sample Dilution: Diluting the final extract reduces the concentration of matrix interferents. Simple but may not be feasible if analyte concentration is near the limit of quantification (LOQ).
Chromatographic Optimization [6] [2] Improved Separation: Using UHPLC or optimizing the gradient to shift the analyte's retention time away from the region where most matrix components elute. A fundamental approach; requires method re-development.
Alternative Ionization [6] Switching to APCI: Atmospheric Pressure Chemical Ionization is generally less prone to matrix effects than ESI. Not suitable for all analytes, particularly thermally labile or non-volatile compounds.

Experimental Protocols for Investigation and Validation

Here are detailed methodologies for key experiments you can perform to investigate matrix effects in your specific method.

Protocol 1: Quantitative Assessment of Matrix Effect

This post-extraction addition method is a standard validation practice to quantify the magnitude of ion suppression/enhancement [6].

  • Prepare Solutions:

    • A (Standard in Solvent): Prepare analyte (this compound) at a known concentration in pure mobile phase or solvent.
    • B (Spiked Blank Matrix): Take an extract from a blank matrix (e.g., drug-free plasma processed through your sample preparation method). Spike it with the same concentration of analyte as in A.
    • C (Un-spiked Blank Matrix): Analyze the blank matrix extract to confirm the absence of endogenous interference.
  • LC-MS/MS Analysis: Inject solutions A and B and record the peak areas for the analyte.

  • Calculation: Calculate the Matrix Effect (ME) using the formula:

    • ME (%) = (Peak Area of B / Peak Area of A) × 100%
    • An ME of 100% indicates no effect. <100% indicates ion suppression, and >100% indicates ion enhancement [6].
Protocol 2: Implementing a Matrix-Matched Calibration

If a SIL-IS is not available, this is a common approach to account for matrix effects [1] [7] [6].

  • Source Blank Matrix: Obtain a pool of blank plasma from multiple donors to create a representative matrix.

  • Prepare Calibrators: Spike the blank matrix extract with the analyte (this compound) at various concentration levels to create your calibration standards. All standards must undergo the same sample preparation procedure as your actual samples.

  • Quantification: Use this matrix-matched calibration curve to quantify your study samples. This ensures that the calibrators and samples are subject to similar matrix effects.

Workflow for Diagnosing Matrix Effects

The following diagram illustrates a logical workflow to systematically diagnose and address matrix effects in your LC-MS method.

Start Suspected Matrix Effects Step1 Perform Post-Extraction Spike Test Start->Step1 Step2 Calculate Matrix Effect (ME%) Step1->Step2 Step3 ME significantly deviates from 100%? Step2->Step3 Step4a Confirm Matrix Effect Step3->Step4a Yes Step4b No significant matrix effect detected Step3->Step4b No Step5 Is Stable Isotope IS available? Step4a->Step5 Step6a Use Stable Isotope IS Step5->Step6a Yes Step6b Improve Sample Prep (e.g., LLE, SPE) Step5->Step6b No Step7 Re-optimize Chromatography Step6b->Step7 Step8 Use Matrix-Matched Calibration Step7->Step8

References

Method Comparison for Carebastine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Method 1: Carebastine & Pseudoephedrine (2010) [1] Method 2: Ebastine & this compound (2020) [2]
Internal Standard Cisapride Not specified in abstract
Analytical Technique HPLC-ESI-MS/MS LC-MS/MS
Sample Preparation Single-step liquid-liquid extraction (LLE) with ethyl acetate Protein precipitation
Chromatographic Column C18 reversed-phase Synergi Hydro-RP 80A column
Mobile Phase 10 mM ammonium formate buffer : acetonitrile (30:70, v/v), pH 3.3 Gradient elution with 0.1% formic acid in 5mM NH4Ac (A) and methanol (B)
Flow Rate 0.2 mL/min 0.4 mL/min

| MRM Transitions | this compound: m/z 500.43 → 167.09 Pseudoephedrine: m/z 166.04 → 147.88 Cisapride (IS): Not provided | Ebastine: Not provided this compound: Not provided | | Linear Range | this compound: 0.5 - 100 ng/mL Pseudoephedrine: 5 - 1000 ng/mL | Ebastine: 0.01 - 8.0 ng/mL this compound: 1.00 - 300 ng/mL |

The following diagram illustrates the general experimental workflow for method development based on the procedures cited above.

cluster_is Key Decision: IS Selection cluster_sp Sample Prep Options cluster_lc LC Configuration cluster_ms MS/MS Detection start Start: Method Development is Internal Standard (IS) Selection start->is sp Sample Preparation is->sp is_detail Documented IS for this compound: Cisapride is->is_detail lc LC Configuration sp->lc sp_opt1 Liquid-Liquid Extraction (LLE) with Ethyl Acetate sp->sp_opt1 sp_opt2 Protein Precipitation sp->sp_opt2 ms MS/MS Detection lc->ms lc_opt1 C18 Column Isocratic Elution lc->lc_opt1 lc_opt2 Reversed-Phase Column Gradient Elution lc->lc_opt2 val Method Validation ms->val ms_detail Positive Ion Mode Multiple Reaction Monitoring (MRM) This compound transition: m/z 500.4 → 167.1 ms->ms_detail app Application val->app

Experimental Protocol: LLE and LC-MS/MS Analysis

Here is a detailed methodology based on the 2010 study that used cisapride as an internal standard for the simultaneous analysis of this compound and pseudoephedrine [1]. You can use this as a foundational protocol.

1. Materials and Reagents

  • Analytical Standards: this compound, pseudoephedrine, and the Internal Standard, Cisapride.
  • Solvents: High-purity ethyl acetate, formic acid, acetonitrile, and water (LC-MS grade).
  • Buffers: 10 mM Ammonium formate buffer.
  • Plasma: Control human plasma for calibration standards and quality controls.

2. Sample Preparation (Liquid-Liquid Extraction) 1. Pipette 1 mL of human plasma sample into a glass tube. 2. Add a known, consistent amount of the cisapride internal standard solution. 3. Add a volume of 1 M HCl to the mixture (exact volume to be optimized). 4. Add organic solvent (e.g., 5 mL of ethyl acetate) [1]. 5. Vortex-mix the tubes vigorously for a sufficient time (e.g., 10-15 minutes) to ensure complete extraction. 6. Centrifuge the tubes at a high speed (e.g., 4000 rpm for 10 minutes) to separate the layers. 7. Transfer the organic (upper) layer to a new clean tube. 8. Evaporate the organic layer to dryness under a gentle stream of nitrogen in a warm water bath (~40°C). 9. Reconstitute the dry residue with a fixed volume of mobile phase (e.g., 200 µL), vortex to mix, and transfer to an autosampler vial for analysis.

3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: 10 mM Ammonium formate buffer (pH adjusted to 3.3 with formic acid) : Acetonitrile in a ratio of 30:70 (v/v) [1].
  • Flow Rate: 0.2 mL/min (isocratic elution).
  • Injection Volume: 5-20 µL (to be optimized).
  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

4. Mass Spectrometric Detection (MS/MS)

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Ion Transitions (MRM):
    • This compound: m/z 500.43 → 167.09 [1]
    • Pseudoephedrine: m/z 166.04 → 147.88 [1]
    • Cisapride (IS): m/z [To be confirmed from full text or other sources]
  • Source Parameters: Optimize parameters like capillary voltage, source temperature, desolvation gas flow, and collision energies for each compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Recovery of this compound Inefficient liquid-liquid extraction. Test different organic solvents (e.g., tert-butyl methyl ether) or mixtures. Adjust the pH of the plasma sample before extraction to improve partitioning.
Ion Suppression Co-eluting matrix components from plasma. Optimize the chromatographic method to separate the analytes from the matrix interference. Improve the sample clean-up step.
Poor Peak Shape Secondary interaction on the column. Ensure the mobile phase pH is correctly adjusted (pH 3.3 used in literature [1]). Use a suitable buffer concentration. Condition the column sufficiently.
Inconsistent IS Response Instability of the internal standard. Check the stability of cisapride in the stock solution and in the reconstituted sample. Ensure the IS is added at the very beginning of the sample preparation.

Key Considerations for Internal Standard Selection

The selection of cisapride in the cited study follows the general principle of using a stable, well-characterized compound that behaves similarly to the analyte during sample preparation and analysis.

  • Structural Analogue: Ideally, the internal standard should be a structural analogue or deuterated version of the analyte (D-Labelled this compound), though the latter was not mentioned in these results. Cisapride served as a suitable practical alternative [1].
  • Extraction Efficiency: The internal standard must have a similar extraction recovery to this compound in the chosen LLE protocol [1].
  • Chromatographic Elution: It should elute near the analyte but be baseline separated to ensure accurate integration.
  • Mass Spectrometric Detection: It must have a unique MRM transition that does not interfere with the analyte or any other matrix components.

References

Established HPLC Protocol for Ebastine/Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

The following method for determining ebastine in pharmaceutical formulations is a good starting point, as carebastine is its active metabolite. Adapting this validated protocol can help establish a baseline for your analysis [1].

Summary of RP-HPLC Method [1]:

Parameter Specification
Analytical Column Phenomenex RP-C18 (250 mm × 4.6 mm i.d., 5 μm particle size)
Mobile Phase Methanol:Water (90:10)
Flow Rate 1.5 mL/min
Detection Wavelength 262 nm
Injection Volume 20 μL
Linearity Range 5-100 μg/mL
Retention Time of Ebastine ~9.2 - 9.3 minutes
Sample Preparation Dissolve in methanol, sonicate, and filter through a 0.45 μm membrane filter.

Potential Causes of Low Recovery & Troubleshooting Steps

Low recovery can stem from issues in sample preparation, compound instability, or instrumentation. Here is a logical workflow to diagnose the problem, which you can adapt for this compound.

Start Low this compound Recovery Sample Sample Preparation Issues Start->Sample Stability Compound Stability Start->Stability Instrument Instrument & Method Start->Instrument SP1 Incomplete Extraction Sample->SP1 ? SP2 Filter Adsorption Sample->SP2 ? S1 Degradation in Solution Stability->S1 ? I1 Incorrect Mobile Phase/ Column Condition Instrument->I1 ? Action1 Verify extraction method: sonication time, solvent type SP1->Action1 Action2 Test alternative filter membranes (e.g., PVDF) SP2->Action2 Action3 Prepare fresh standards/solutions. Check storage conditions. S1->Action3 Action4 Confirm mobile phase pH and ratio. Condition column appropriately. I1->Action4

Based on the workflow above, you can investigate the following areas:

  • Review Sample Preparation: The cited protocol uses methanol for dissolution and sonication for about 10 minutes to ensure the compound is fully dissolved. It also critical to filter the sample through a 0.45 μm membrane filter before injection [1]. Inefficient extraction or adsorption of the analyte onto the filter membrane can cause significant loss.
  • Verify Compound Stability: this compound and ebastine may degrade in solution over time. Ensure that stock and working standard solutions are freshly prepared and stored under appropriate conditions (e.g., in the dark at low temperatures if required) to prevent decomposition that leads to low recovery.
  • Check Instrumental Parameters: Low recovery can sometimes be linked to the chromatographic system itself. Precisely follow the method parameters, paying close attention to the mobile phase composition (90:10 methanol:water) and the column condition [1]. A deteriorated or poorly conditioned column may not retain the analyte properly.

Frequently Asked Questions

Are there any known stability issues or specific storage conditions for this compound standards in solution? The search results do not specify stability data. It is a best practice to prepare fresh standard solutions on the day of use. If storage is necessary, keep solutions in a tightly sealed container, protected from light, and consider storing at low temperatures (e.g., 2-8°C). You should establish stability data under your specific storage conditions.

What is a suitable biological matrix for studying this compound, and how should samples be processed? While the provided HPLC method is for pharmaceutical formulations [1], other studies analyze this compound in human plasma [1]. Processing plasma samples typically involves a protein precipitation step or solid-phase extraction (SPE) to remove proteins and other interfering components before analysis.

References

Stability Profile of Carebastine in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key stability data for Carebastine in human plasma, as validated in a 2020 pharmacokinetic study. This data demonstrates that this compound is stable under various common storage and handling conditions [1].

Stability Type Conditions Result
Freeze-Thaw Stability 3 cycles at -70°C Stable
Short-Term Temperature Stability 25°C for 19 hours Stable
Long-Term Stability -70°C for 30 days Stable
Auto-sampler Stability (10°C) 70 hours Stable
Stock Solution Stability 2-8°C for 49 days Stable

Detailed LC-MS/MS Method for Simultaneous Quantification

This validated method simultaneously determines Ebastine and its active metabolite, this compound, in human plasma. The protocol is adapted from a 2020 clinical pharmacokinetic study and provides a robust foundation for your experiments [1].

Chromatographic Conditions
  • Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Column: Synergi Hydro-RP 80A (4 μm, 50 mm × 2.0 mm; Phenomenex)
  • Mobile Phase: A: 0.1% formic acid in 5 mM ammonium acetate; B: 100% methanol
  • Elution: Gradient elution
  • Flow Rate: 0.4 mL/min
  • Detection: Positive ion multiple reaction monitoring (MRM) mode
Sample Preparation
  • Technique: Protein precipitation
  • Internal Standards: Ebastine D6 and this compound D6 are recommended for use as internal standards to ensure accuracy and precision [2].
Method Validation and Performance

The method was validated per standard guidelines, with the following key parameters [1] [2]:

  • Linear Range: 1.00 - 300 ng/mL for this compound
  • Precision: Coefficient of variation (CV) less than 12.5%
  • Accuracy: Exceeded 88%

Experimental Workflow for Stability Testing

The diagram below outlines the logical workflow for conducting a full stability assessment of this compound in plasma, based on the parameters tested in the cited study.

Start Start: Prepare Spiked Plasma Samples ST Short-Term Stability (25°C for 19 hrs) Start->ST LT Long-Term Stability (-70°C for 30 days) Start->LT FT Freeze-Thaw Stability (3 cycles at -70°C) Start->FT Auto Auto-sampler Stability (10°C for 70 hrs) Start->Auto Stock Stock Solution Stability (2-8°C for 49 days) Start->Stock Analysis LC-MS/MS Analysis ST->Analysis LT->Analysis FT->Analysis Auto->Analysis Stock->Analysis Report Data & Validation Report Analysis->Report

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for plasma samples containing this compound? For long-term storage, -70°C is recommended and has been validated to maintain stability for at least 30 days. While -20°C is common in many labs, the cited study specifically validated -70°C, so you should confirm stability at -20°C if you plan to use it [1].

Q2: How many freeze-thaw cycles can this compound plasma samples undergo? The validated method confirms that this compound in plasma is stable for at least three complete freeze-thaw cycles when stored at -70°C [1].

Q3: My analytical results are inconsistent. What are the critical steps to check? Inconsistencies often arise from sample preparation. Focus on these points:

  • Internal Standards: Ensure Ebastine D6 and this compound D6 are correctly added and that their purity is high [2].
  • Protein Precipitation: This step must be thorough and consistent across all samples to avoid matrix effects [1].
  • Mobile Phase Freshness: Use freshly prepared mobile phases and ensure the HPLC system is well-primed to maintain stable retention times and ionization efficiency.

Q4: Is this compound light-sensitive? The available search results do not specifically address the photosensitivity of this compound. As a precaution, it is good laboratory practice to use amber vials or protect samples from direct light during preparation and analysis until you can confirm this parameter through your own validation.

References

Validated Linearity Ranges from Literature

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters from two developed and validated LC-MS/MS methods, providing a benchmark for your experiments.

Compound Reported Linearity Range Matrix Instrumentation Citation
Ebastine 0.010 – 8.0 ng/mL Human Plasma LC-MS/MS (Gradient Elution) [1] [1]
Carebastine 1.00 – 300 ng/mL Human Plasma LC-MS/MS (Gradient Elution) [1] [1]
Ebastine 0.051 – 31.099 ng/mL Human Plasma LC-MS/MS (Solid Phase Extraction) [2] [2]
This compound 1.013 – 1005.451 ng/mL Human Plasma LC-MS/MS (Solid Phase Extraction) [2] [2]

Detailed Experimental Protocols

Here are the detailed methodologies from the cited studies, which you can adapt or use as a starting point for extending the linearity in your own work.

LC-MS/MS Method with Protein Precipitation [1]

This method is characterized by its simplicity and speed.

  • Sample Preparation: Protein precipitation was used to prepare the plasma samples.
  • Chromatography:
    • Column: Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 μm).
    • Mobile Phase: A gradient elution was employed.
      • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate.
      • Mobile Phase B: 100% methanol.
    • Flow Rate: 0.4 mL/min.
  • Mass Spectrometry:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
  • Application Note: This method was successfully applied to a clinical pharmacokinetic study in healthy volunteers.
LC-MS/MS Method with Solid Phase Extraction [2]

This method offers a wider linear range, particularly for this compound, and may be more suitable for your goal of range extension.

  • Sample Preparation: Solid Phase Extraction (SPE) was used, which can provide cleaner samples and reduce matrix effects.
  • Chromatography:
    • Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5 μm).
    • Flow Rate: 0.6 mL/min.
  • Mass Spectrometry:
    • Ionization Mode: Positive Ionization Mode.
    • MRM Transitions:
      • Ebastine: 496.2 → 261.0
      • This compound: 672.2 → 479.3 / 261.2
    • Internal Standards: Ebastine D6 and this compound D6 were used for accurate quantification.
  • Validation: The method was fully validated for parameters like linearity, precision, accuracy, and robustness per ICH guidelines.

Troubleshooting Guide for Linearity Range Extension

Extending the linear range often involves optimizing various parts of the method to handle higher concentrations without saturating the detector or losing sensitivity at the lower end.

Challenge Potential Causes Troubleshooting Steps

| Signal Saturation at High Concentrations | Detector overload, MS source fouling. | 1. Dilute samples in the upper calibration range. 2. Reduce the injection volume. 3. Use a less sensitive MRM transition. | | Loss of Linearity at Low Concentrations | High background noise, matrix interference, poor ionization. | 1. Improve sample cleanup (e.g., switch to or optimize SPE [2]). 2. Optimize MS/MS parameters (cone voltage, collision energy). 3. Use a stable isotope-labeled internal standard [2]. | | General Method Robustness | Column degradation, inconsistent retention times. | 1. Use a guard column to protect the analytical column. 2. Optimize the mobile phase gradient to improve separation and peak shape [1]. |

Workflow for Method Extension

The process of extending your analytical method's linearity can be visualized as a cycle of optimization, as shown in the following workflow.

Start Start: Assess Current Method Step1 Define Target Range Start->Step1 Step2 Sample Prep Optimization Step1->Step2 Step3 Instrument Parameter Tuning Step2->Step3 Step4 Preliminary Validation Step3->Step4 Step4->Step2 Fail Step5 Full Validation Step4->Step5 Pass End Method Ready Step5->End

References

Reported Sensitivity and LLOQ for Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of a published high-performance LC-MS method for the simultaneous analysis of Ebastine and its active metabolite, Carebastine [1].

Analyte LLOQ Linear Range Key Methodological Features

| This compound | 1.013 ng/mL | 1.013 to 1005.451 ng/mL | Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) Detection: LC-MS/MS in positive ion mode Extraction: Solid Phase Extraction (SPE) Internal Standard: this compound D6 [1] | | Ebastine | 0.051 ng/mL | 0.051 to 31.099 ng/mL | |

Strategies for Enhancing Sensitivity and Lowering LLOQ

To improve sensitivity beyond established methods, consider these foundational strategies:

  • Optimize Sample Preparation: Using Solid Phase Extraction (SPE), as in the cited method, effectively cleans the plasma sample and pre-concentrates the analytes, which is crucial for achieving a low LLOQ [1].
  • Leverage Advanced Mass Spectrometry: Employing LC-MS/MS is the standard for high sensitivity. You can optimize mass parameters like the transitions m/z 672.2/479.3 and m/z 672.2/261.2 for this compound. Using a stable isotope-labeled internal standard (e.g., this compound D6) corrects for variability and improves accuracy [1].
  • Understand Analyte Properties: this compound is a zwitterion (contains both positive and negative charges). This property can influence its behavior in chromatography and ionization. Method development should account for this to improve peak shape and detection [2].

The Concepts of LLOQ and LOD

Understanding these key concepts is essential for method validation:

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively measured with acceptable precision and accuracy (typically ±20%). It is the bottom of your calibration curve [3] [4].
  • Limit of Detection (LOD): The lowest concentration that can be detected but not necessarily quantified as an exact value. It represents a signal that is statistically different from a blank sample [3] [4].
  • Calculation Methods: The LLOQ and LOD can be determined using different established approaches, which you should specify in your validation protocol [3] [4].

The following diagram illustrates the logical relationship and criteria for these key limits in an analytical method.

Blank Blank LLD Lower Limit of Detection (LLD) • Distinguishable from blank • 99% confidence Blank->LLD  Signal > Blank + 2*SD LLOQ Lower Limit of Quantification (LLOQ) • Lowest accurate measurement • Defined precision & accuracy LLD->LLOQ  e.g., Signal/Noise > 3  Precise & Accurate Quantitation ULOQ Upper Limit of Quantification (ULOQ) • Highest accurate measurement LLOQ->ULOQ  Assay Range

Experimental Protocol for LC-MS/MS Analysis

This is a generalized workflow based on the validated method, which you can adapt and optimize [1].

  • Instrument Setup

    • LC System: Use a UHPLC system.
    • Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) or a similar C18 column.
    • Mobile Phase: Typically a gradient or isocratic mixture of a volatile buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
    • MS Detector: Triple quadrupole mass spectrometer.
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • MRM Transitions: Monitor this compound (m/z 672.2 → 479.3) and its internal standard, this compound-D6.
  • Sample Preparation (SPE)

    • Thaw and Centrifuge: Thaw frozen human plasma samples and centrifuge to precipitate particulates.
    • Aliquot: Transfer a precise volume of plasma (e.g., 100 µL) to a clean tube.
    • Add IS: Add a known amount of the internal standard (this compound D6) solution.
    • Protein Precipitation: Add a reagent like acetonitrile to precipitate proteins. Vortex mix and centrifuge.
    • Solid Phase Extraction:
      • Condition the SPE cartridge (e.g., C18) with methanol and a buffer.
      • Load the supernatant from the previous step.
      • Wash with a water/organic solvent mixture to remove impurities.
      • Elute the analytes with a strong organic solvent.
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with a mobile phase compatible solvent, vortex, and inject into the LC-MS/MS system.
  • Method Validation

    • Linearity: Prepare and analyze a calibration curve with at least six concentration levels, including the LLOQ. The correlation coefficient (r) should be >0.99 [1].
    • Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations in replicates (n=6) across multiple runs. Accuracy should be 85-115%, and precision (%CV) should be ≤15% [1].
    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components like metabolites and matrix.
    • Recovery: Evaluate the extraction efficiency by comparing the analyte response from extracted samples with post-extraction spiked samples.

Frequently Asked Questions

  • What is the primary driver for achieving a very low LLOQ? The most significant factor is using a highly specific and sensitive detection technique like LC-MS/MS. This, combined with a clean and efficient sample preparation method like SPE to concentrate the analyte and remove matrix interferents, is foundational [1].

  • Our this compound signal is unstable in the mass spectrometer. What could be the cause? Given this compound's zwitterionic nature, it can sometimes exhibit poor chromatography or adhesion to surfaces. Ensure your mobile phase has a suitable pH and buffer concentration to control ionization. Using a stable isotope-labeled internal standard (this compound D6) is the best practice to correct for any signal variability [2] [1].

  • How do I report sample concentrations that are outside the calibration range? Concentrations above the ULOQ should be reported as ">ULOQ" and those below the LLOQ but above the LLD should be reported as "<LLOQ". Samples with concentrations below the LLD can be reported as "Not Detected" or "<LLD". You should not report extrapolated values [3].

References

Pharmacological and Clinical Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Carebastine and Desloratadine based on the retrieved data.

Feature This compound Desloratadine
Origin/Type Active carboxylic acid metabolite of Ebastine [1] Active descarboethoxy metabolite of Loratadine [2]
Mechanism of Action H1-receptor inverse agonist [3] H1-receptor inverse agonist/antagonist [2] [4]
Primary Indications Seasonal & perennial allergic rhinitis, chronic urticaria [3] Seasonal & perennial allergic rhinitis, chronic idiopathic urticaria [2] [5]
Potency & Efficacy Proven efficacy in allergic rhinitis and urticaria [3] Considered more potent than its parent drug, Loratadine [1]; effective in rhinitis and urticaria [2] [5]
Half-life ~15 hours [1] ~27 hours [2]
Key Safety Profile No serious cardiac effects at therapeutic doses; caution with CYP3A4 inhibitors [1] [3] [6] Minimal sedative or cardiac effects; well-tolerated [2] [6]
Anti-inflammatory Properties Demonstrates anti-inflammatory properties in vitro and in vivo, though clinical relevance is under investigation [3] Demonstrates anti-inflammatory properties by inhibiting NF-κB and cytokine production [4]
Drug Interactions Metabolism inhibited by strong CYP3A4 inhibitors (e.g., ketoconazole), leading to increased concentrations [1] [3] [6] Low risk of interactions; not significantly metabolized by CYP450 enzymes [2] [6]
Special Populations Can be safely given to the elderly [1]; low levels transferred to breastmilk [7] Dosage adjustment may be needed in renal/hepatic impairment [5]; safety established in children ≥6 months [5]

Detailed Experimental Data and Methodologies

This section provides a deeper look into the experimental evidence supporting the profiles above.

Cardiovascular Safety Assessments

Concerns about antihistamines and QT interval prolongation stem from the withdrawn drugs terfenadine and astemizole, which blocked the IKr (hERG) potassium channel [6].

  • This compound: Studies have shown that even at high doses, ebastine/carebastine did not produce substantial QT prolongation in humans. No arrhythmias were observed in Holter-monitored patients. When co-administered with ketoconazole or erythromycin (CYP3A4 inhibitors), a slight QT prolongation was observed, but it was not considered clinically significant at standard therapeutic doses [3] [6].
  • Desloratadine: As a major metabolite, desloratadine is not associated with clinically significant cardiotoxicity. It is minimally metabolized in the liver, reducing the risk of drug interactions that could lead to toxic levels and cardiac effects [6].
Anti-inflammatory and Anti-Allergic Action Protocols

Both metabolites exhibit effects beyond H1-receptor blockade.

  • In Vitro Model of Endothelial Cell Activation

    • Objective: To evaluate the anti-inflammatory potential of Desloratadine Citrate Disodium (DLC) by measuring its effect on histamine-induced adhesion molecule expression [4].
    • Protocol:
      • Cell Culture: Human endothelial cell line EA.hy926 is cultured.
      • Pre-treatment: Cells are pre-treated with varying concentrations of DLC for a set time.
      • Stimulation: Cells are stimulated with histamine.
      • Measurement: The expression of P-selectin is measured using Western blot analysis.
    • Key Finding: DLC significantly suppressed histamine-induced P-selectin expression in a concentration-dependent manner, indicating its ability to inhibit vascular endothelial activation, a key step in inflammation [4].
  • In Vivo Model of Allergic Rhinitis

    • Objective: To assess the in vivo efficacy of this compound and other antihistamines [3].
    • Protocol:
      • Sensitization: Guinea pigs are systemically sensitized with ovalbumin.
      • Challenge: Animals are challenged with ovalbumin nasal spray to induce allergic rhinitis symptoms.
      • Drug Administration: Test compounds are administered prior to challenge.
      • Measurement: Symptoms like sneezing and nasal rubbing are recorded. In some studies, inflammatory cells and mediators in nasal lavage fluid are counted and measured.
    • Key Finding: Ebastine/Carebastine effectively reduced allergic symptoms and showed modulatory effects on inflammatory mediators like ICAM-1, though the clinical relevance of its anti-inflammatory properties requires further confirmation [3].
Receptor Binding and Specificity Assays

Differences in receptor specificity can predict side-effect profiles.

  • Muscarinic Receptor Antagonism Assay
    • Objective: To compare the anticholinergic (drying) effects of Desloratadine, this compound, and other antihistamines [8].
    • Protocol:
      • Tissue Preparation: Isolated rabbit iris smooth muscle is mounted in an organ bath.
      • Contraction Induction: Contractions are induced by carbachol, a muscarinic receptor agonist.
      • Antagonist Application: Increasing concentrations of test antihistamines are applied.
      • Analysis: The pA2 value (a measure of antagonist potency) is calculated.
    • Key Finding: Desloratadine acted as a competitive muscarinic antagonist (pA2 = 6.67), while this compound was much weaker (pA2 = 5.64). This suggests Desloratadine has a higher potential for anticholinergic side effects like dry mouth, especially with topical application [8].

Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the core mechanisms and a generalized experimental workflow based on the cited research.

mechanism Histamine Histamine H1R H1 Receptor Histamine->H1R Binds NFkB NF-κB Activation (Pro-inflammatory signal) H1R->NFkB Symptoms Allergic Symptoms (Itch, Sneezing, Wheal) H1R->Symptoms Antihistamine This compound/Desloratadine Antihistamine->H1R Inverse Agonism Stabilizes Inactive State Influx Inflammatory Cell Influx NFkB->Influx Influx->Symptoms

Mechanism of H1 Receptor Inverse Agonism and Anti-inflammatory Action

workflow Compound Compound In Vitro Studies In Vitro Studies Compound->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Receptor Binding\nCell Signaling Receptor Binding Cell Signaling In Vitro Studies->Receptor Binding\nCell Signaling e.g., [4] [8] Human Clinical Trials Human Clinical Trials In Vivo Studies->Human Clinical Trials Animal Models of Disease\n(e.g., Allergic Rhinitis) Animal Models of Disease (e.g., Allergic Rhinitis) In Vivo Studies->Animal Models of Disease\n(e.g., Allergic Rhinitis) e.g., [3] [4] Efficacy (GAGS, Symptom Scores)\nSafety (ECG, AEs) Efficacy (GAGS, Symptom Scores) Safety (ECG, AEs) Human Clinical Trials->Efficacy (GAGS, Symptom Scores)\nSafety (ECG, AEs) e.g., [3] [9]

Generalized Drug Efficacy and Safety Evaluation Workflow

Key Takeaways for Research and Development

  • For a Clean Receptor Profile: This compound may be the preferable subject of study if the goal is to develop an antihistamine with minimal anticholinergic side effects, as it showed significantly weaker muscarinic receptor antagonism compared to Desloratadine in preclinical models [8].
  • For Once-Daily Dosing and Compliance: Desloratadine has a pharmacokinetic advantage with its longer half-life (~27 hours), which supports a stable once-daily dosing regimen [2].
  • For a Lower Drug Interaction Risk: Desloratadine and its parent drug are considered to have a lower risk of clinically significant drug-drug interactions mediated by cytochrome P450 enzymes, unlike Ebastine which is metabolized by CYP3A4 [1] [2] [6].
  • Research Gap: The search results reveal a lack of direct, head-to-head clinical trials comparing this compound and Desloratadine. Future research focusing on such a comparison would provide the most definitive evidence for their relative efficacy and safety.

References

Carebastine second generation antihistamine safety

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Safety Profile Comparison

The table below compares the core profiles of Carebastine and other common second-generation antihistamines.

Antihistamine (Active Metabolite) Receptor Selectivity Sedative & CNS Impairment Risk Cardiovascular Safety (QT Prolongation) Key Metabolic & Interaction Concerns Maximum Licensed Dose (for CSU)
This compound (of Ebastine) Selective H1 antagonist [1] Low; minimal brain penetration [2] [3] No serious cardiac effects reported at licensed doses [4] [3] Formed via CYP3A4; levels reduced by strong inducers (e.g., Rifampicin) [4] 20 mg/day (Ebastine) [5]
Cetirizine Selective H1 antagonist [6] Low, but can impair performance; sedation risk increases with up-dosing [7] [5] Excellent safety record [7] Not significantly metabolized by CYP450; low interaction potential [6] 10 mg/day [5]
Fexofenadine Selective H1 antagonist [6] Non-sedating; no impairment in psychomotor tests [7] Excellent safety record; no cardiotoxicity [7] [4] P-glycoprotein substrate; affected by fruit juices [4] 180 mg/day [5]
Loratadine Selective H1 antagonist [6] Not associated with performance impairment at recommended doses [7] Excellent safety record [7] Metabolized by CYP3A4 and CYP2D6 to active desloratadine [4] N/A*
Desloratadine (of Loratadine) Selective H1 antagonist [4] Low sedative potential [6] Excellent safety record [7] Major metabolite; also a substrate of P-glycoprotein [4] 5 mg/day [5]
Levocetirizine Selective H1 antagonist [6] Low sedative potential [6] Excellent safety record [5] Minimal metabolism; low interaction potential [6] 5 mg/day [5]

Note: While not specified in the provided results for CSU, Loratadine's standard dose for allergic rhinitis is 10 mg/day.

Experimental Data Supporting Safety

The following tables summarize key experimental findings and the methodologies used to establish the safety profiles discussed above.

Table 2: Summary of Key Experimental Safety Data

Compound Experimental Finding Significance for Safety Profile
This compound/ Ebastine Did not show 50% inhibition of [3H]-mepyramine binding to rat cortical membranes even at 100 mg/kg orally [2]. Demonstrates minimal penetration into the brain, predicting a low risk of sedative side effects.
This compound/ Ebastine No serious cardiac adverse effects reported; no QT prolongation at licensed doses. Slight QR-interval prolongation only at very high dose (100 mg) [4] [3]. Supports a favorable cardiovascular safety profile at standard therapeutic doses.
Cetirizine Shown to impair performance and cognition in several studies, though to a much lesser degree than first-generation antihistamines [7]. Indicates a potential for sedation and CNS impairment, a factor to consider especially when up-dosing.
Fexofenadine Clinical trials show it is non-sedating, even at very high doses; psychomotor and driving tests reinforce these findings [7]. Confirms a high degree of separation between anti-allergy efficacy and central nervous system effects.

Table 3: Overview of Key Experimental Protocols

Assay Name Purpose General Methodology

| Ex vivo [3H]-Mepyramine Binding [2] | To measure a drug's ability to penetrate the blood-brain barrier and bind to central H1 receptors. | 1. Administer the antihistamine to laboratory rats orally. 2. After a set time, collect brain tissue and prepare cortical membranes. 3. Incubate membranes with [3H]-mepyramine, a radioactive H1 receptor ligand. 4. Measure the degree of inhibition of radioactive binding; low inhibition indicates low brain penetration. | | Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs [2] | To evaluate the potency and duration of peripheral (anti-allergic) action. | 1. Induce a localized allergic reaction in the skin of guinea pigs. 2. Administer the antihistamine orally. 3. Measure the inhibition of dye leakage at the reaction site over time to determine the drug's effectiveness and duration of action. | | Electrocardiogram (ECG) Parameters in Humans [4] | To assess the potential for cardiotoxicity (specifically QT interval prolongation). | 1. Administer the antihistamine to human subjects in clinical trials. 2. Perform serial ECG measurements. 3. Precisely measure the QT interval (corrected for heart rate, QTc) and compare it to baseline and placebo to detect any prolongation. | | Psychomotor and Driving Tests [7] | To evaluate the impact of antihistamines on cognitive and motor functions. | 1. Administer the drug or a placebo to healthy human volunteers. 2. Use standardized tests, such as driving simulators, reaction time tests, or cognitive batteries. 3. Compare performance against placebo and positive controls to objectively quantify sedative effects. |

Mechanisms and Metabolic Pathways

The diagrams below illustrate the core mechanism of action and a key pharmacokinetic pathway for this compound.

g1 cluster_pathway H1 Receptor Antagonism Pathway Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic_Symptoms H1_Receptor->Allergic_Symptoms Activates This compound This compound This compound->H1_Receptor Blocks

g2 Ebastine Ebastine This compound This compound Ebastine->this compound Metabolized to CYP3A4 CYP3A4 CYP3A4->Ebastine Converts Ketoconazole_Erythromycin Ketoconazole_Erythromycin Ketoconazole_Erythromycin->CYP3A4 Inhibits Rifampicin Rifampicin Rifampicin->CYP3A4 Induces

Key Implications for Research and Development

The experimental data highlights several key considerations for professionals in the field:

  • Low Sedation Risk Confirmation: The ex vivo [3H]-mepyramine binding assay is a critical preclinical tool. This compound's inability to inhibit binding even at high doses provided strong early evidence of its non-sedating property, which is a major advantage over first-generation antihistamines [2].
  • Cardiac Safety Benchmark: The absence of clinically relevant QT prolongation with this compound/Ebastine at standard doses [4] [3] sets it apart from historically withdrawn antihistamines like terfenadine. This underscores the importance of thorough cardiovascular safety profiling in development.
  • Therapeutic Flexibility: The efficacy of Ebastine (and thus this compound) at a 20 mg dose in moderate-to-severe cases, and its recommendation for up-dosing in CSU, points to a wide therapeutic window [1] [5]. However, the CYP3A4-mediated metabolism is a crucial interaction point that requires monitoring, as co-administration with strong inhibitors or inducers can significantly alter this compound plasma levels [4].

References

Pharmacokinetic & Safety Comparison of Ebastine/Carebastine

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the core findings from a multicenter, open-label study that administered 20 mg of ebastine once daily for 5 days to 24 patients with varying degrees of renal impairment and 12 healthy subjects with normal renal function [1] [2].

Table 1: Key Pharmacokinetic Parameters at Steady-State [1] [2]

Parameter Healthy Subjects Patients with Renal Impairment Key Conclusion
Ebastine Pharmacokinetics No significant modification No significant modification Not altered by renal disease [1]
Carebastine Pharmacokinetics Predictable steady-state Predictable steady-state No significant differences or unexpected accumulation [1] [2]
Plasma Exposure (AUC) Baseline level Comparable to healthy subjects No clinically important differences [1] [2]
Elimination Half-life (t₁/₂) Baseline level Comparable to healthy subjects No clinically important differences [1] [2]
Correlation with Creatinine Clearance (CLCR) Not applicable No correlation observed Renal function does not impact drug levels [1]

Table 2: Safety and Tolerability Profile [1] [2]

Safety Domain Findings in Renal Impairment vs. Healthy Subjects
General Safety Generally well tolerated [1]
Adverse Events No differences observed [1] [2]
Cardiac Safety (ECG) No differences observed [1] [2]
Vital Signs No differences observed [1] [2]
Laboratory Parameters No differences observed [1] [2]

Experimental Protocol Overview

The data presented above was generated using the following detailed methodology [1] [2]:

  • Study Design: Open-label, parallel-group, multicenter study.
  • Subjects: 24 patients with renal impairment (mild, moderate, or severe; n=8 per group) and 12 healthy subjects.
  • Dosage: Oral administration of 20 mg Ebastine once daily for 5 days.
  • Pharmacokinetic Sampling: Plasma concentrations of ebastine and this compound were determined:
    • On Day 1 for 24 hours.
    • On Day 5 for 72 hours.
  • Analytical Method: A validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used.
    • Minimum quantifiable limit: 0.05 ng/mL for ebastine and 1.00 ng/mL for this compound [1] [2].
  • Renal Function Assessment: Measured via 24-hour creatinine clearance (CLCR) at baseline.
  • Safety Monitoring: Included assessment of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).

The workflow of this study is illustrated below.

Study Workflow for Ebastine in Renal Impairment start Study Population (N=36) group1 Healthy Subjects (n=12) start->group1 group2 Renal Impairment Patients (n=24) start->group2 intervention Intervention: Ebastine 20mg OD for 5 days group1->intervention mild Mild (n=8) group2->mild moderate Moderate (n=8) group2->moderate severe Severe (n=8) group2->severe mild->intervention moderate->intervention severe->intervention assessment Assessments intervention->assessment pk Pharmacokinetics (PK) assessment->pk safety Safety assessment->safety pk_method LC-MS/MS Analysis (Ebastine & this compound) pk->pk_method safety_method ECGs, Vital Signs, Lab Parameters, AEs safety->safety_method conclusion Conclusion: No clinically important PK or safety differences pk_method->conclusion safety_method->conclusion

Interpretation for Drug Development

  • Dosing Implications: The study concluded that no dose adjustment of ebastine is required for patients with renal impairment, even severe cases [1] [2]. This simplifies clinical use and drug labeling.
  • Safety Confidence: The lack of ECG changes or other cardiac safety concerns at therapeutic doses is a significant finding, especially given the historical context of cardiotoxicity with some early antihistamines like terfenadine [3] [4]. Ebastine and this compound have been shown to have a much lower potency for blocking cardiac potassium channels, which underlies this safer profile [3].

References

Comparative Cardiac Safety Data of Antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the cardiac safety profiles of carebastine and other common antihistamines based on available experimental data.

Antihistamine Effect on QT Interval Key Experimental Findings Metabolism & Drug Interaction Risks
This compound (active metabolite of Ebastine) No clinically relevant changes [1] Doses up to 5x the therapeutic dose did not cause clinically relevant QTc prolongation in healthy subjects. Co-administration with ketoconazole or erythromycin did not lead to significant changes [1]. Formed via CYP3A4; its own cardiac risk is low [1].
Terfenadine (withdrawn) Significant prolongation (+++) [2] [1] Overdose and concomitant use with CYP3A4 inhibitors linked to Torsades de Pointes (TdP). Withdrawn from the market in 1999 [2]. Extensive CYP3A4 metabolism. High risk of toxic accumulation [2].
Astemizole (withdrawn) Significant prolongation (+++) [2] [1] Overdose associated with QT prolongation and TdP. Withdrawn from the market in 1997 [2]. Extensive CYP3A4 metabolism. High risk of toxic accumulation [2].
Fexofenadine No negative effects found [2] Studies showed no effects on QT interval in high doses or when combined with ketoconazole or erythromycin [2]. Minimal metabolism; low interaction potential [2].
Diphenhydramine (First-gen) Proarrhythmic effect in overdose (+) [2] Proarrhythmic effect and increased repolarization time reported with medical overdose [2]. Not primarily dependent on CYP3A4. Sedating.

Detailed Experimental Protocols

The favorable safety profile of this compound is supported by specific clinical study methodologies:

  • QTc Study Design: Clinical trials administered ebastine (which is metabolized to this compound) at doses up to 30 mg (five times the recommended dose) to healthy subjects. Serial electrocardiograms (ECGs) were used to monitor the QT interval, with no clinically relevant changes observed [1].
  • Drug Interaction Studies: In a crossover sequential design with washout periods, healthy participants were pretreated with itraconazole (a potent CYP3A4 inhibitor) before receiving ebastine. Despite a significant increase in the systemic exposure (AUC) of this compound, no significant changes in the QTc interval were recorded [1]. Similar results were found in studies co-administering ebastine with erythromycin [2] [1].
  • ECG Measurement Protocol: The QT interval is measured from the start of the QRS complex to the end of the T wave on an ECG. As the interval is heart rate-dependent, it is typically corrected (QTc). The Bazett's formula (QTc = QT/√RR) is commonly used. Correct values are generally below 450 ms for adult males and 470 ms for adult females [2].

Metabolic Pathways and Cardiac Risk Factors

The diagram below illustrates the relationship between antihistamine metabolism and the potential risk for QT prolongation, highlighting the position of this compound.

G cluster_highRisk High-Risk Pathway (e.g., Terfenadine, Astemizole) cluster_lowRisk Low-Risk Pathway (e.g., Ebastine -> this compound) Antihistamine Antihistamine CYP3A4 CYP3A4 Antihistamine->CYP3A4 ActiveMetabolite ActiveMetabolite CYP3A4->ActiveMetabolite Normal Metabolism ParentDrugAccumulation Parent Drug Accumulation CYP3A4->ParentDrugAccumulation Inhibited Metabolism hERG_Blockade hERG_Blockade QT_Prolongation QT_Prolongation hERG_Blockade->QT_Prolongation TdP TdP QT_Prolongation->TdP Risk Factor For Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A4 Inhibits ParentDrugAccumulation->hERG_Blockade Ebastine Ebastine CYP3A4_b CYP3A4_b Ebastine->CYP3A4_b This compound This compound (Active Metabolite) LowRisk Minimal QT Effect This compound->LowRisk Low hERG Affinity CYP3A4_b->this compound

Diagram: Metabolic Pathways and Cardiac Risk of Antihistamines. This diagram contrasts the high-risk pathway of withdrawn antihistamines with the low-risk profile of this compound. A key differentiator is this compound's low affinity for the hERG channel, even when its formation is affected by metabolic inhibitors [2] [1].

Conclusion for Professionals

For researchers and drug development professionals, the data indicates that This compound presents a low risk of drug-induced long QT syndrome. Its safety is attributed to its molecular structure, which has low affinity for the hERG potassium channel, and its status as a safe metabolite, even in scenarios of altered metabolism [2] [1].

References

The Ebastine-Carebastine Relationship and Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Carebastine is the active carboxylic acid metabolite of the antihistamine drug Ebastine [1] [2] [3]. Any bioanalytical method for this compound, typically developed for pharmacokinetic studies, must account for this relationship.

  • Metabolic Pathway: Following oral administration, Ebastine is rapidly and extensively metabolized by the cytochrome P450 enzyme system (primarily CYP3A4) to its active form, this compound [3].
  • Analytical Focus: Method validation for this compound usually applies to quantitative assays in biological matrices (like plasma or serum) to support pharmacokinetic and bioavailability/bioequivalence studies [4].

Core ICH Q2(R2) Validation Parameters for this compound

For a bioanalytical method quantifying this compound, the following table outlines the key validation parameters and their typical considerations. The acceptance criteria should be pre-defined and justified for the method's specific intended use [5] [6].

Validation Parameter Typical Considerations for a this compound Assay
Specificity/Selectivity Ability to distinguish this compound from Ebastine, internal standard, and endogenous matrix components [6].
Linearity & Range Establishing a linear relationship between concentration and detector response across expected physiological range (e.g., ng/mL) [6].
Accuracy Determined by spiking known this compound concentrations into blank matrix; reported as % recovery [6].
Precision Includes repeatability (intra-day) and intermediate precision (inter-day, analyst, instrument) [6].
Limit of Quantification (LOQ) The lowest concentration measurable with suitable accuracy and precision [5].
Stability Evaluation of this compound stability in matrix under various conditions (freeze-thaw, benchtop, long-term) [4].

A Generalized Workflow for Method Development and Validation

The process of establishing a validated method follows a science- and risk-based approach, as encouraged by ICH Q14 [6]. The diagram below illustrates the key stages from defining the method's purpose to its routine use.

Start Define Analytical Target Profile (ATP) A Method Development (Chromatographic Conditions, Sample Preparation) Start->A B Pre-Validation Testing (Proof of Concept) A->B C Formal Validation Study (Per ICH Q2(R2)) B->C D Documentation & Regulatory Submission C->D SubProcess Parameter Verification: - Specificity - Linearity - Accuracy/Precision C->SubProcess E Routine Use with Lifecycle Management D->E

Insights from Related Experimental Data

Research on Ebastine formulations offers practical insights into how validation parameters can be assessed, which is applicable to this compound bioanalysis:

  • Chromatographic Separation: A common approach for related compounds involves using a reverse-phase HPLC system with a UV or PDA detector. For instance, one study used a C18 column and a mobile phase of phosphate buffer and acetonitrile [4].
  • Specificity & Forced Degradation: Specificity is often demonstrated by analyzing blank biological matrix and showing no interference at the retention times of this compound and the internal standard [4] [6].
  • Accuracy & Precision: These are typically assessed by analyzing replicate QC samples at multiple concentration levels (low, medium, high) across different validation runs. A study on Ebastine reported precision with %RSD values below 1.5% [6].
  • Extraction Efficiency: The sample preparation technique (like protein precipitation or liquid-liquid extraction) should be optimized and validated for consistent and high recovery of this compound from the biological matrix [4].

References

Carebastine bioanalytical method cross-validation

Author: Smolecule Technical Support Team. Date: February 2026

Foundational LC-MS/MS Method for Carebastine

The table below summarizes the core parameters of a validated LC-MS/MS method for the simultaneous determination of Ebastine and its active metabolite, this compound, in human plasma [1].

Parameter Specification for this compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix Human plasma
Linear Range 1.00 - 300 ng/mL
Sample Processing Protein precipitation
Chromatographic Column Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 μm)
Mobile Phase Gradient elution with (A) 0.1% formic acid in 5mM Ammonium Acetate and (B) 100% Methanol
Flow Rate 0.4 mL/min
Detection Mode Positive Ion Multiple Reaction Monitoring (MRM)

Protocol for Cross-Validation of Bioanalytical Methods

When a method needs to be transferred between labs or its platform changed (e.g., from ELISA to LC-MS/MS), a cross-validation is essential to demonstrate equivalency. The following workflow and table detail a robust, statistically driven strategy proposed by researchers at Genentech, Inc. [2] [3].

Cross-Validation Experimental Workflow Start Start Cross-Validation SampleSelect Select 100 Incurred Samples Start->SampleSelect QuartileSplit Stratify Samples into Four Concentration Quartiles SampleSelect->QuartileSplit Assay Assay Samples Once on Both Method Platforms QuartileSplit->Assay StatAnalysis Perform Statistical Analysis: • Calculate 90% CI of Mean % Difference • Quartile Analysis • Bland-Altman Plot Assay->StatAnalysis Criteria Apply Equivalency Criteria: 90% CI Limits within ±30% StatAnalysis->Criteria Equivalent Methods Equivalent Criteria->Equivalent Pass NotEquivalent Methods Not Equivalent Criteria->NotEquivalent Fail

Validation Aspect Experimental & Statistical Design
Objective To demonstrate the equivalency of two validated bioanalytical methods [3].
Sample Type 100 incurred study samples (real patient samples) are recommended over spiked quality control samples [2] [3].
Sample Selection Samples should be selected across the applicable analytical range, stratified into four quartiles (Q1-Q4) of in-study concentration levels [2] [3].
Analysis Run Each of the 100 samples is assayed once on each of the two methods being compared [2] [3].
Statistical Analysis Calculation of the 90% Confidence Interval (CI) for the mean percent difference between the two methods [2] [3].
Acceptance Criterion The two methods are considered equivalent if both the lower and upper bounds of the 90% CI fall within ±30% [2] [3].
Additional Assessments A quartile-by-concentration analysis is performed using the same ±30% criterion to check for concentration-dependent bias. A Bland-Altman plot is also created to visualize the agreement between the two methods [2] [3].

Application and Further Considerations

  • Stability Testing Sample Size: When validating method stability (e.g., freeze-thaw, short-term), a sample size of n=5 or n=6 is recommended over the minimum n=3. This provides more robust 90% confidence intervals that reliably fall within the 85-115% acceptance criteria, reducing the risk of bias from outliers [4].

  • Implementing the Framework: To use this for this compound, you would first establish a reference method (like the LC-MS/MS method described above). The method to be compared (e.g., a newer or transferred method) would then be evaluated against it using the detailed protocol of 100 incurred samples and the ±30% 90% CI criterion.

References

Experimental Evidence on Carebastine as a P-gp Substrate

Author: Smolecule Technical Support Team. Date: February 2026

The status of carebastine as a P-gp substrate is supported by multiple, complementary experimental approaches, as summarized in the table below.

Experimental Model Key Finding Implication
In Vivo Brain Uptake (Rats) [1] Low Brain Uptake Index (BUI) for [14C]this compound; significantly increased when co-administered with non-labeled this compound (suggesting saturation of efflux). An active efflux process limits this compound's entry into the brain.
Cellular Uptake (K562/ADM & Bovine BCECs) [1] Lower steady-state uptake in P-gp-overexpressing cells; uptake increased by verapamil (a P-gp inhibitor) and metabolic inhibitors. Efflux is ATP-dependent and inhibited by known P-gp blockers.
Competition Studies (Bovine BCECs & RBEC1) [1] This compound increased the steady-state uptake of the P-gp substrate [3H]vincristine. This compound competes with other P-gp substrates for the efflux transporter.
Genetic Knockout Model (mdr1a(-/-) Mice) [1] Brain-to-plasma concentration ratio (Kp,f) of this compound was 4.2-fold higher in P-gp deficient mice compared to normal mice. Direct genetic evidence that P-gp is a major efflux transporter for this compound at the blood-brain barrier.

Detailed Experimental Protocols

  • In Vivo Brain Uptake Index (BUI) in Rats [1]: This classic technique involves injecting a bolus containing the test compound (e.g., [14C]this compound) and a reference substance into the carotid artery of a rat. The amount of each compound that enters the brain during a single pass is measured. A low BUI indicates restricted brain penetration, often due to active efflux.

  • Cellular Uptake and Inhibition Assays [1]:

    • P-gp Overexpressing Cell Lines: Using drug-sensitive cells (e.g., K562) and their P-gp-overexpressing counterparts (K562/ADM), researchers measure the intracellular accumulation of a radiolabeled substrate like [14C]this compound. Lower accumulation in the P-gp-expressing cells indicates active efflux.
    • Primary Cultured Brain Capillary Endothelial Cells (BCECs): These cells are a more direct model of the blood-brain barrier. The uptake of [14C]this compound is measured under normal conditions and in the presence of P-gp inhibitors like verapamil or metabolic inhibitors that deplete ATP. An increase in uptake under inhibition confirms ATP-dependent P-gp efflux.
  • In Vivo Distribution in P-gp Knockout Mice [1]: This model provides definitive in vivo evidence. Researchers compare the distribution of [14C]this compound into tissues like the brain between normal mice (mdr1a(+/+)) and those genetically lacking P-gp (mdr1a(-/-)). A significantly higher brain concentration in the knockout mice directly demonstrates the role of P-gp in limiting that compound's brain penetration.

P-gp Function at the Blood-Brain Barrier

P-gp is an ATP-dependent efflux pump highly expressed on the luminal membrane of brain capillary endothelial cells, forming a crucial part of the blood-brain barrier [2]. Its primary role is to protect the brain by pumping a wide variety of foreign substances (xenobiotics) and certain drugs back into the bloodstream, thereby reducing their accumulation in the central nervous system [3] [2]. The efflux of this compound by P-gp is a key reason for its low brain concentration, which is directly linked to the non-sedating property of its parent drug, ebastine [1].

G Blood Blood Capillary BBB Brain Capillary Endothelial Cell Blood->BBB Drug enters cell via passive diffusion Brain Brain Tissue BBB->Brain Potential CNS entry Pgp P-glycoprotein (P-gp) ABCB1/MDR1 Pgp->Blood ATP-driven efflux back into blood Substrate Drug Substrate (e.g., this compound) Substrate->BBB Substrate->Pgp

Implications for Drug Development and Interactions

The confirmation that this compound is a P-gp substrate has several important implications for researchers.

  • Explaining Low Sedation: The efficient efflux of this compound by P-gp at the blood-brain barrier provides a mechanistic explanation for the clinical observation that ebastine is a non-sedating antihistamine [1].
  • Potential for Drug-Drug Interactions (DDIs): If this compound is administered concomitantly with a potent P-gp inhibitor, the inhibitor could block this compound's efflux, potentially increasing its brain concentration. This could, in theory, lead to unexpected central nervous system side effects [3].
  • Research Techniques: The methodologies used to characterize this compound serve as a template for evaluating the P-gp substrate affinity of new chemical entities during drug development [1] [4] [3].

References

Carebastine Blood-Brain Barrier Penetration: A Comparative Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Characteristics

Ebastine and its primary metabolite, carebastine, are second-generation antihistamines designed to minimize sedative effects by reducing central nervous system (CNS) penetration. Ebastine is a lipophilic prodrug that is rapidly metabolized by first-pass metabolism (via CYP3A4) into its active carboxylic acid form, this compound [1]. The key differentiating factor between them is their ability to cross the blood-brain barrier (BBB), which is directly responsible for the non-sedating property of the drug [2] [1].

The table below summarizes the core characteristics of each compound.

Table 1: Core Characteristics of Ebastine and this compound

Characteristic Ebastine (Prodrug) This compound (Active Metabolite)
Chemical Nature Lipophilic parent drug Zwitterionic carboxylic acid [3]
Pharmacological Activity Prodrug Active H1-antagonist [1]
Sedative Liability Low (Non-sedative) Very Low (Non-sedative) [1]
Primary BBB Penetrance Mechanism Passive diffusion (higher potential) Limited by P-glycoprotein (P-gp) efflux and low affinity for uptake transporters [3] [2]

Experimental Data on BBB Penetration

The transport of ebastine and this compound at the BBB has been investigated in various preclinical models. The following table synthesizes the key quantitative and qualitative findings from these studies.

Table 2: Summary of Experimental BBB Penetration Data

Experimental Model Ebastine Findings This compound Findings Key Implication
In Vivo (Rats) Significantly higher Brain Uptake Index (BUI) [3]. Low BUI; greatly increased when co-administered with non-labeled this compound (suggesting saturable transport) [3]. This compound has inherently low brain uptake in normal conditions.
In Vitro (Bovine BCECs) Strongly inhibited initial uptake of [³H]mepyramine [3]. Only slightly inhibitory to [³H]mepyramine uptake [3]. This compound has low affinity for the histamine transporter in brain capillary endothelial cells (BCECs).
In Vitro (K562/ADM cells) Data not available in results. Steady-state uptake significantly lower in P-gp-overexpressing cells; reversed by verapamil (P-gp inhibitor) [3]. Direct evidence that this compound is a P-gp substrate.
Genetically Modified Mouse Model (mdr1a -/-) Brain-to-plasma unbound concentration ratio (Kp,f) increased 5.3-fold compared to wild-type [3]. Kp,f increased 4.2-fold compared to wild-type [3]. P-gp is a major efflux transporter for both compounds in vivo, with a slightly greater relative impact on ebastine.

Mechanisms of BBB Penetration and Avoidance

The experimental data points to a multi-faceted mechanism that limits the brain concentration of this compound, thereby preventing sedative side effects. The following diagram illustrates this mechanism and the experimental workflow used to elucidate it.

G Mechanism and Workflow for this compound BBB Penetration cluster_0 Supporting Experimental Evidence OralEbastine Oral Ebastine Intake FirstPass First-Pass Metabolism (CYP3A4) OralEbastine->FirstPass CarebastineBlood This compound in Systemic Blood FirstPass->CarebastineBlood BBB Blood-Brain Barrier (BBB) CarebastineBlood->BBB Reaches BBB PgpEfflux P-gp Efflux Transporter BBB->PgpEfflux Substrate UptakeSystem Uptake Transport System BBB->UptakeSystem Low Affinity LowBrainPen Low Brain Penetration (No Sedation) BBB->LowBrainPen Result PgpEfflux->CarebastineBlood Active Efflux Exp2 In Vitro: Verapamil reverses the reduced uptake in K562/ADM cells PgpEfflux->Exp2 Exp3 Genetically Modified Mice: 4.2x higher Kp,f in mdr1a(-/-) mice PgpEfflux->Exp3 UptakeSystem->BBB Limited Uptake Exp1 In Vivo: Low BUI in rats UptakeSystem->Exp1 Exp4 In Vitro: Low affinity for [³H]mepyramine uptake in BCECs UptakeSystem->Exp4

The diagram above shows that after oral administration, ebastine is quickly metabolized to this compound. Upon reaching the BBB, two primary mechanisms work in concert to limit its brain penetration:

  • Active Efflux by P-gp: this compound is a confirmed substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed in BCECs. This transporter actively pumps this compound back into the blood, significantly reducing its brain concentration [3] [2].
  • Low Uptake Affinity: this compound has a low affinity for the uptake transport systems in BCECs (e.g., the system that transports mepyramine). This further restricts its ability to enter the brain parenchyma [3].

Detailed Experimental Protocols

To ensure reproducibility, here is a summary of the key methodologies cited in the search results.

Table 3: Summary of Key Experimental Protocols

Assay Type Brief Description Key Outcome Measure
In Vivo BUI (Rat) A classic technique where a radiolabeled test compound (e.g., [¹⁴C]this compound) mixed with a reference compound (e.g., [³H]water) is injected into the carotid artery of a rat. The brain is rapidly removed after a single pass, and radioactivity is measured [3]. Brain Uptake Index (BUI): The ratio of test compound to reference compound in the brain, compared to the ratio in the injectate.
Cell-Based Uptake (K562/ADM & BCECs) P-gp-overexpressing cells (K562/ADM) and their drug-sensitive parental line (K562) are incubated with [¹⁴C]this compound. Uptake is measured at steady state, often with/without a P-gp inhibitor like verapamil. Similar studies are done in primary cultured Bovine BCECs [3]. Steady-state Uptake Clearance: The extent of cellular accumulation of the radiolabeled compound, indicating whether it is a P-gp substrate.
Knockout Mouse Studies (mdr1a -/-) The brain distribution of radiolabeled ebastine and this compound is compared between mice lacking the mdr1a gene (which encodes for P-gp) and their wild-type counterparts [3]. Kp,f (Brain-to-Plasma Unbound Concentration Ratio): A direct in vivo measure of brain penetration. A higher Kp,f in knockout mice confirms the compound is a P-gp substrate.
Inhibition of [³H]Mepyramine Uptake Bovine or rat BCECs (RBEC1) are incubated with a known histamine uptake tracer, [³H]mepyramine, in the presence of ebastine or this compound. The inhibition of tracer uptake is measured [3]. Inhibition of Initial Uptake: The degree to which the test compound competes with the tracer for the uptake transporter, indicating its affinity for the transporter.

Conclusion and Research Implications

For researchers, this case offers critical insights:

  • For Drug Discovery: Designing compounds that are substrates for efflux transporters like P-gp is a valid strategy to avoid CNS-mediated side-effects for peripherally-acting drugs [2].
  • For Data Interpretation: A comprehensive assessment of BBB penetration requires evaluating both passive diffusion and active transport processes (both influx and efflux). Relying on a single parameter or model can be misleading.
  • Model Selection: The combination of in vitro cell models, in vivo animal studies, and genetically modified mice provides a robust framework for conclusively characterizing a compound's interaction with the BBB.

References

Carebastine fexofenadine structural comparison

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Pharmacological Profiles

The table below summarizes the core structural and pharmacological characteristics of Fexofenadine and Carebastine.

Parameter Fexofenadine This compound
Active Ingredient Fexofenadine HCl [1] Ebastine (prodrug metabolized to this compound) [2] [3]
Drug Generation Second-generation antihistamine [4] Second-generation antihistamine (active metabolite) [2]
Mechanism of Action Selective peripheral H1-receptor inverse agonist/antagonist [1] [4] Selective H1-receptor inverse agonist [2]
Key Pharmacokinetic Feature Active metabolite of terfenadine; minimal metabolism (≈5% hepatic) [4] Active metabolite of ebastine; peak plasma levels in 2-4 hours [2]
Half-Life Information not explicitly available in search results 15-19 hours [2]
Protein Binding Information not explicitly available in search results >95% [2]
FDA Approval Year 1996 [1] Information not available (Ebastine not FDA-approved)

Comparative Efficacy & Safety Data

The following tables consolidate quantitative findings from clinical studies to compare the performance of the two drugs and their corresponding prodrugs.

Table 1: Efficacy in Suppressing Histamine-Induced Skin Reaction (Wheal & Flare)

This data is from a double-blind, randomized, crossover, placebo-controlled clinical trial [5].

Treatment Duration of Antihistamine Effect (after repeated 5-day dose) Wheal Reduction 24h after single dose (vs. placebo)
Ebastine 20 mg 58 hours Statistically significant (p<0.001)
Fexofenadine 120 mg 24 hours Not significantly different from placebo

Table 2: Efficacy and Safety in Urticaria Treatment

Data from a longitudinal study comparing treatments in 150 patients with urticaria over 4 weeks [2].

Treatment Mean UAS7 Score (at 4 weeks) Patients with UAS7=0 (symptom-free) Common Side Effects
Ebastine 20 mg 1.08 80% (40/50 patients) Low incidence of drowsiness, dry mouth
Levocetirizine 5 mg 1.98 70% (35/50 patients) Higher incidence of sedation, dry mouth

Table 3: Efficacy in Allergic Rhinitis (TNSS Improvement)

Data from a 2024 randomized controlled study in patients with perennial allergic rhinitis [6].

Treatment Improvement in Total Nasal Symptom Score (TNSS) Specific Symptom Improvement
Bilastine 20 mg Statistically significant More effective for sneezing and rhinorrhoea
Fexofenadine 180 mg Statistically significant Effective

Experimental Protocols from Cited Studies

To support your own research design, here are the detailed methodologies from the key experiments cited in this guide.

Histamine-Induced Skin Reactivity Test [5]
  • Objective: To compare the inhibitory effect on the skin's wheal and flare response after single and repeated doses.
  • Design: Double-blind, randomized, crossover, placebo-controlled trial.
  • Participants: 18 healthy volunteers (10 male, 8 female).
  • Intervention: Received once-daily oral doses of Ebastine 20 mg, Fexofenadine 120 mg, or placebo for 5 days, with a 7-day washout between treatments.
  • Challenge: Intradermal tests with 0.05 ml of a 100 µg/ml histamine solution.
  • Measurement: Wheal and flare areas were measured at baseline and at multiple time points post-dose (1, 1.5, 2, 3, 10, 24, 34, 48, 58, and 72 hours). The area under the curve (AUC) for the reduction in wheal and flare was the primary outcome.
Urticaria Activity Score (UAS7) Assessment [2]
  • Objective: To compare the safety and efficacy of different antihistamines in patients with urticaria.
  • Design: Longitudinal, randomized study.
  • Participants: 150 patients with urticaria, aged 10-70 years.
  • Intervention: Divided into three groups receiving once-daily Ebastine 20 mg, Ebastine 10 mg, or Levocetirizine 5 mg for 4 weeks.
  • Measurement:
    • UAS7 Score: Patients recorded the severity of their urticaria based on the 7-day Urticaria Activity Score. This score typically combines daily ratings for two key elements, each on a scale of 0-3: number of wheals and intensity of itching.
    • Follow-up: Scores were assessed at baseline and after the 1st, 2nd, and 4th weeks of treatment.
    • Safety: Adverse events like dryness of mouth and sedation were monitored.

Research Workflow and Metabolic Pathways

The following diagrams illustrate the metabolic pathways of the prodrugs and a generalized workflow for preclinical antihistamine efficacy studies.

metabolic_pathway Terfenadine Terfenadine Fexofenadine Fexofenadine Terfenadine->Fexofenadine Hepatic & Microbial Oxidation Ebastine Ebastine This compound This compound Ebastine->this compound Hepatic Metabolism (CYP450)

Diagram 1: Metabolic Activation Pathways

This diagram shows that both Fexofenadine and this compound are active metabolites. Fexofenadine is derived from Terfenadine, while this compound is the active metabolite of the prodrug Ebastine [4] [3].

efficacy_workflow cluster_outcomes Primary Outcomes Subject Recruitment\n& Randomization Subject Recruitment & Randomization Treatment Phase\n(e.g., 5-day dosing) Treatment Phase (e.g., 5-day dosing) Subject Recruitment\n& Randomization->Treatment Phase\n(e.g., 5-day dosing) Treatment Phase Treatment Phase Histamine Challenge\n(Intradermal) Histamine Challenge (Intradermal) Treatment Phase->Histamine Challenge\n(Intradermal) Histamine Challenge Histamine Challenge Outcome Measurement Outcome Measurement Histamine Challenge->Outcome Measurement Wheal & Flare Area Wheal & Flare Area Outcome Measurement->Wheal & Flare Area Inhibition AUC Inhibition AUC Outcome Measurement->Inhibition AUC Symptom Score (UAS7/TNSS) Symptom Score (UAS7/TNSS) Outcome Measurement->Symptom Score (UAS7/TNSS)

Diagram 2: Preclinical & Clinical Efficacy Study Workflow

This diagram outlines a standard methodology for evaluating antihistamine efficacy, as seen in the cited skin reactivity and urticaria studies [5] [2].

Current Research and Future Directions

Recent research explores repurposing antihistamines for new therapeutic areas. A 2025 phenotypic screening study identified that certain H1-antihistamines, including Rupatadine (a dual H1-antagonist and PAF-antagonist), show significant larvicidal activity against the parasitic nematode Toxocara canis [7]. This suggests a potential new application for this drug class beyond allergies, involving mechanisms that may include disruption of parasite neuromuscular function [7].

References

Cardiotoxicity & hERG Blockade Risk Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from a 1996 preclinical study that evaluated the arrhythmogenic potential of various second-generation antihistamines in a guinea pig model. A key metric was the dose required to significantly prolong the QTc interval (which indicates hERG blockade risk) compared to the dose needed for its therapeutic antihistamine effect (ED50) [1].

Compound Cardiotoxicity (QTc Prolongation) Key Findings & Experimental Data
Carebastine Largely devoid of risk [1] No significant QTc prolongation or ECG changes at 50 mg/kg, i.v. (a high experimental dose) [1].
Terfenadine Pronounced risk [1] Produced dose-dependent QTc prolongation, aberrant T-waves, and torsades de pointes arrhythmias at doses 1-4 times its antihistamine ED50 [1].
Astemizole Pronounced risk [1] Effects similar to Terfenadine, with significant arrhythmogenic effects at doses 1-4 times its antihistamine ED50 [1].
Ebastine Pronounced risk [1] The prodrug of this compound. Showed significant dose-dependent QTc prolongation, though the separation between antihistamine and toxic doses was slightly better than Terfenadine and Astemizole [1].
Cetirizine Devoid of risk [1] Did not alter ECG or cardiovascular function at 20 mg/kg, i.v. [1].

This data demonstrates that the risk of hERG blockade and QTc prolongation is not a class-wide effect of second-generation antihistamines. This compound and Cetirizine showed a clean safety profile in this model, in stark contrast to Terfenadine, Astemizole, and the parent drug Ebastine [1].

Experimental Protocol & Context

For researchers, here are the key methodological details from the study cited above [1]:

  • Model: In vivo guinea pig model, described as predictive of adverse clinical ECG effects in humans.
  • Protocol: Compounds were administered intravenously, and electrocardiographic (ECG) parameters were measured continuously.
  • Primary Endpoint: The lowest dose producing a statistically significant prolongation of the QTc interval was identified for each compound.
  • Risk Assessment: This cardiotoxic dose was compared to the peripheral antihistamine ED50 (the dose required to inhibit histamine-induced bronchospasm by 50%) to determine the compound's safety margin.

The Critical Role of the hERG Channel

To understand the context of these findings, it's important to know why hERG blockade is a critical safety concern in drug development.

  • hERG's Function: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is essential for the rapid delayed rectifier potassium current (IKr), which coordinates the repolarization phase of the cardiac action potential [2] [3].
  • Mechanism of Toxicity: Blocking the hERG channel reduces IKr, delays cardiac repolarization, and manifests on the electrocardiogram (ECG) as a prolonged QT interval. This condition, known as Long QT Syndrome (LQTS), increases the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP) [2] [4]. This is why hERG channel assessment has become a standard part of safety pharmacology [4].

Key Relationships & Experimental Workflow

The following diagram illustrates the core concepts and the logical flow of the experimental assessment for hERG-related cardiotoxicity, linking the molecular mechanism to the clinical outcome.

G Compound Compound hERG_Block hERG K+ Channel Blockade Compound->hERG_Block ECG ECG Measurement (QTc Interval) Compound->ECG  Administer Compound IKr_Reduction Reduced IKr Current hERG_Block->IKr_Reduction Repolarization_Delay Delayed Cardiac Repolarization IKr_Reduction->Repolarization_Delay LQTS Long QT Syndrome (LQTS) Repolarization_Delay->LQTS TdP Torsades de Pointes (TdP) LQTS->TdP Safety_Assessment Preclinical Safety Assessment ECG->Safety_Assessment  Analyze QTc Prolongation Safety_Assessment->hERG_Block  Predicts

Important Distinctions for Researchers

  • This compound vs. Ebastine: this compound is the active carboxylic acid metabolite of the prodrug Ebastine [5] [6]. The search results highlight a crucial pharmacological difference: while the parent drug Ebastine demonstrates cardiotoxicity in animal models, its primary active metabolite, This compound, does not [1]. This metabolic transformation is key to its safety profile.
  • Beyond Cardiotoxicity: It's worth noting that research has identified other biological roles for hERG channels, including involvement in cell proliferation and apoptosis in certain cancer cells [3]. However, this is distinct from the drug-induced hERG blockade that causes cardiac arrhythmias.

References

Carebastine steady-state concentration predictability

Author: Smolecule Technical Support Team. Date: February 2026

Predictability of Carebastine Steady-State

The table below summarizes the key evidence regarding the predictability of this compound steady-state concentrations.

Aspect of Predictability Supporting Evidence Clinical Context / Conditions
General Predictability Steady-state concentrations of ebastine and this compound were predictable from single-dose pharmacokinetics in healthy subjects and patients with hepatic impairment [1]. Found in a Phase I open-label study.
Effect of Hepatic Impairment No clinically important differences in pharmacokinetics were found in patients with impaired hepatic function compared to healthy volunteers; steady-state was predictable from single-dose data [1]. Patients with Child-Pugh class A & B received 20 mg, while class C received 10 mg.
Effect of Food This compound steady-state concentrations were 15% higher when ebastine was taken with food [2] [3]. This was not considered clinically important [2]. A study with patients taking ebastine for seasonal allergic rhinitis.
Drug-Drug Interactions (Inhibition) Pretreatment with itraconazole (a CYP3A4 inhibitor) reduced the oral clearance of ebastine to 10% and increased the AUC of this compound threefold [3]. This represents a significant interaction that would impact steady-state levels.
Drug-Drug Interactions (Induction) Pretreatment with rifampicin (a CYP3A4 inducer) for 10 days reduced the AUC of this compound to 15% of its normal value [2]. This represents a significant interaction that would reduce steady-state levels.

Experimental Protocols for Key Findings

For researchers designing similar studies, here are the methodologies from the pivotal research.

  • Study on Hepatic Impairment [1]: This was a phase I, open-label, parallel-group study.

    • Participants: 24 patients with varying degrees of hepatic insufficiency (categorized by Child-Pugh classification A, B, and C) and 12 healthy volunteers.
    • Dosing: Healthy subjects and patients with Child-Pugh class A or B received ebastine 20 mg once daily for 7 days. Patients with Child-Pugh class C received ebastine 10 mg.
    • Analysis: Plasma concentrations of ebastine and this compound were determined for 23.5 hours after the initial dose (Day 1) and for 96 hours after the dose on Day 7. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used.
  • Study on Food Interaction [2]: This was a double-blind, placebo-controlled, parallel-group study.

    • Participants: 215 patients with seasonal allergic rhinitis took ebastine with solid food (immediately after breakfast), while 218 took it 1–2 hours after breakfast.
    • Analysis: this compound steady-state concentrations were compared between the two groups over two weeks.
  • Study on Metabolism [4]: This in vitro study characterized the metabolic pathways.

    • Materials: Human liver microsomes and expressed cytochrome P450 enzymes.
    • Methodology: Ebastine was incubated with the enzyme systems, and the formation of its metabolites (hydroxyebastine and this compound) was measured, identifying CYP2J2 and CYP3A as the primary enzymes responsible.

Metabolic Pathway of Ebastine to this compound

The predictability of this compound levels is directly tied to the metabolism of ebastine. The following diagram illustrates this primary metabolic pathway, which is crucial for understanding the drug interactions mentioned above.

ebastine_metabolism Ebastine Metabolic Pathway Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine Primary Metabolism This compound This compound Hydroxyebastine->this compound Secondary Metabolism CYP2J2 CYP2J2 CYP2J2->Hydroxyebastine Major Role CYP3A CYP3A CYP3A->Hydroxyebastine Major Role

Key Factors for Researchers

For professionals in drug development, the following points are critical when considering this compound steady-state:

  • Enzyme Specificity: Ebastine's metabolism to its active form, this compound, is primarily mediated by the cytochrome P450 enzymes CYP2J2 and CYP3A [4]. This is the mechanism behind the significant interactions with drugs like itraconazole (CYP3A4 inhibitor) and rifampicin (CYP3A4 inducer).
  • Dosing in Special Populations: While steady-state is predictable, dosage adjustment is still recommended in severe hepatic impairment, as evidenced by the use of a half-dose (10 mg) in Child-Pugh class C patients [1] [5].
  • Formulation Development: Research into advanced formulations, such as transfersomal oral films, aims to improve the low (approximately 40%) oral bioavailability of ebastine, which would directly impact this compound exposure [6]. This is an active area of pharmaceutical development.

References

Carebastine vs. Ebastine: Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Ebastine (Parent Drug) Carebastine (Active Metabolite)
Elimination Half-Life (t₁/₂) Negligible; rapidly metabolized [1] 10.6 - 15.3 hours [2] [1] [3]
Time to Peak Plasma Concentration (Tₘₐₓ) Not applicable (prodrug) 4 to 6 hours post-dose of Ebastine [1]
Presence in Systemic Circulation Negligible [2] [1] Primary circulating active compound [2] [3]
Key Metabolic Pathway Extensive first-pass metabolism, primarily by CYP3A4 [3] Formed via metabolism of Ebastine; undergoes further elimination [2]
Linearity / Dose Proportionality N/A Linear over 5-40 mg Ebastine dose range; Cₘₐₓ and AUC proportional to dose [1]
Route of Elimination N/A Urinary excretion (~1.3-1.8% of Ebastine dose as this compound) [1]

Detailed Experimental Data and Methodologies

The quantitative data in the table above is derived from controlled clinical trials. Here is a summary of the key experimental protocols:

  • Study Populations: The data were primarily obtained from clinical trials involving healthy adult subjects [2] [1]. One study also confirmed that no clinically important age-related differences were found in elderly subjects [3].
  • Dosing Protocols: In these studies, subjects received single oral doses of Ebastine ranging from 5 mg to 50 mg [2] [1]. Repeated dosing studies (e.g., 20 mg once daily for 7 days) showed that plasma concentrations of this compound reach a steady state by the 4th day, with accumulation consistent with its half-life [1].
  • Bioanalytical Methods: Plasma concentrations of this compound were measured over time. The half-life was calculated from the terminal phase of the plasma concentration-time curve, following a first-order elimination kinetic model [2] [1] [4].
  • Pharmacodynamic Correlation: One study specifically demonstrated that the antihistamine activity (measured by reduction of histamine-induced wheal area) correlated well with plasma levels of this compound in individual subjects [2].

Metabolic Pathway and Half-Life Determination

The following diagram illustrates the metabolic transformation of Ebastine and the standard methodology for determining this compound's half-life, which underpins the data in the table.

G A Oral Administration of Ebastine (Prodrug) B First-Pass Metabolism primarily via CYP3A4 A->B C Formation of Active Metabolite This compound in Plasma B->C D Elimination Phase (First-Order Kinetics) C->D E Calculate Elimination Half-Life from Plasma Concentration Time Curve D->E SubGraph1 Half-Life Calculation Method F 1. Measure Plasma Concentrations over Time G 2. Plot Data on a Semi-Logarithmic Scale F->G H 3. Identify Terminal Elimination Phase G->H I 4. Apply Formula: t½ = 0.693 / k (k = elimination rate constant) H->I

Key Implications for Drug Development

The pharmacokinetic profile of this compound has several direct implications for clinical practice and drug development:

  • Once-Daily Dosing: The half-life of over 10 hours supports a once-daily dosing regimen for Ebastine, as the active metabolite persists in the body long enough to provide 24-hour efficacy [2] [3].
  • Low Interaction Potential from Metabolite: As the active moiety, this compound has a simpler elimination pathway. However, the parent drug Ebastine's metabolism is susceptible to drug interactions with CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) [3].
  • Favorable Safety Profile: this compound is a zwitterionic metabolite (containing both positive and negative charges), which contributes to its low penetration of the blood-brain barrier, resulting in a non-sedating profile [3].

References

Carebastine CYP inhibition drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and CYP Roles of Ebastine and Carebastine

Compound Metabolic Reaction Primary CYP Enzyme(s) Involved Experimental System Key Findings
Ebastine Hydroxylation to Hydroxyebastine CYP2J2 (major) Human liver microsomes; cDNA-expressed P450s [1] [2] CYP2J2's intrinsic clearance was 7.5 to 22.5 times higher than CYP3A4/5 [1].
Ebastine N-dealkylation to Desalkylebastine CYP3A4 (major) Human liver microsomes; cDNA-expressed P450s [1] [2] CYP3A4 was the main enzyme for this dealkylation pathway [1].
Hydroxyebastine Conversion to this compound CYP2J2 and CYP3A4 Human liver microsomes; cDNA-expressed P450s [1] [2] Both CYP2J2 and CYP3A4 contributed to this oxidation step [1].
This compound N-dealkylation to Desalkylebastine CYP3A4 (major) Human liver microsomes; cDNA-expressed P450s [1] [2] This compound was found to be metabolically more stable than ebastine and hydroxyebastine [1].

Detailed Experimental Protocols

The key findings in the table above were generated using standardized in vitro methodologies, which are critical for interpreting the data.

  • Enzyme Sources: Studies utilized human liver microsomes (HLMs) and a panel of cDNA-expressed cytochrome P450 enzymes (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, and 3A5) to identify the specific isoforms responsible for metabolism [1] [2].
  • Incubation Conditions: Typical incubations contained the enzyme source, a test compound (ebastine, hydroxyebastine, or this compound), and an NADPH-generating system to provide energy for the reaction, all in a suitable buffer (e.g., phosphate buffer, pH 7.4). Reactions were initiated by adding NADPH and conducted at 37°C in a shaking water bath [1] [3].
  • Kinetic Analysis: Metabolite formation was measured across a range of substrate concentrations. Data were fitted to the Michaelis-Menten equation to determine kinetic parameters like ( K_m ) (Michaelis constant) and ( V_{max} ) (maximum reaction velocity). The intrinsic clearance (( CL_{int} )) was calculated as the ratio of ( V_{max}/K_m ) [1] [4].
  • Chemical Inhibition: Studies in HLMs used selective chemical inhibitors to confirm the role of specific CYPs. For example, ketoconazole is a potent inhibitor of CYP3A, which significantly reduced the metabolism of ebastine and its metabolites [1].

The following diagram illustrates the sequential metabolic pathway of ebastine and the primary CYP enzymes involved at each step.

Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine  Hydroxylation Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine  N-dealkylation This compound This compound Hydroxyebastine->this compound  Oxidation Hydroxyebastine->Desalkylebastine  N-dealkylation This compound->Desalkylebastine  N-dealkylation CYP2J2 CYP2J2 CYP2J2->Ebastine  Primary Route CYP2J2->Hydroxyebastine  Contributes CYP3A4 CYP3A4 CYP3A4->Ebastine  Minor Route CYP3A4->Hydroxyebastine  Contributes CYP3A4->this compound  Primary Route

Key Implications for Drug Development

  • Interaction Potential: The primary interaction risk for drugs like ebastine lies with perpetrator drugs that inhibit or induce CYP2J2 and CYP3A4. Coadministration with strong inhibitors of these enzymes (e.g., ketoconazole for CYP3A4) could significantly increase the systemic exposure of ebastine and hydroxyebastine [1].
  • This compound's Role: this compound is not a significant perpetrator of CYP-based drug interactions. Its importance is as a victim in a metabolic pathway. Its formation and subsequent metabolism are dependent on CYP2J2 and CYP3A4 activity, making it a marker for these enzymatic processes [1] [2].
  • Metabolic Stability: The finding that this compound is metabolically more stable than its precursors suggests it has a longer half-life, which is likely relevant to the overall pharmacokinetic and safety profile of ebastine therapy [1].

References

×

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

499.27225866 Da

Monoisotopic Mass

499.27225866 Da

Heavy Atom Count

37

UNII

75DLN707DO

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Asthmatic Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

90729-42-3

Wikipedia

Carebastine

Dates

Last modified: 08-15-2023

Explore Compound Types